molecular formula C8H6N2O B1595610 quinazolin-6-ol CAS No. 7556-93-6

quinazolin-6-ol

Cat. No.: B1595610
CAS No.: 7556-93-6
M. Wt: 146.15 g/mol
InChI Key: BBPMVEXRMOAIKQ-UHFFFAOYSA-N
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Description

Quinazolin-6-ol (CAS 7556-93-6) is a high-purity quinazoline derivative supplied for advanced research and development purposes. This compound features a molecular formula of C 8 H 6 N 2 O and a molecular weight of 146.15 g/mol . The quinazoline scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities and presence in numerous pharmacologically active agents . Scientific literature highlights that quinazoline-based compounds are extensively investigated for their significant therapeutic potential, including as core structures in the development of anticancer agents and antimicrobials . Researchers value this scaffold for its versatility in synthetic chemistry, enabling the construction of novel analogues for drug discovery and biological screening . This product is intended for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet (SDS) and adhere to all laboratory safety protocols while handling this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

quinazolin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-7-1-2-8-6(3-7)4-9-5-10-8/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBPMVEXRMOAIKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=NC=C2C=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10343415
Record name 6-Quinazolinol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7556-93-6
Record name 6-Quinazolinol
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Record name quinazolin-6-ol
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Foundational & Exploratory

Quinazolin-6-ol: Structural Pharmacophore & Synthetic Utility in Kinase Inhibitor Design

[1]

Executive Summary

Quinazolin-6-ol (6-hydroxyquinazoline) represents a privileged scaffold in medicinal chemistry, particularly within the domain of kinase inhibitor development.[1] Unlike its 4-amino or 4-anilino counterparts—which dominate the EGFR inhibitor landscape (e.g., Gefitinib, Erlotinib)—the 6-hydroxy variant offers a unique vector for solubility enhancement and solvent-exposed interactions in the ATP-binding pocket.[1] This technical guide delineates the physicochemical behavior, validated synthetic pathways, and strategic application of quinazolin-6-ol in structure-activity relationship (SAR) campaigns.[1]

Part 1: Chemical Identity & Structural Dynamics

Physicochemical Profile

Quinazolin-6-ol is an amphoteric heterocycle fusing a benzene ring with a pyrimidine ring.[1] Its reactivity is governed by the electron-deficient pyrimidine core and the electron-donating phenolic hydroxyl group at position 6.[1]

PropertyDataNote
IUPAC Name Quinazolin-6-olAlternate: 6-Hydroxyquinazoline
CAS Number 7556-93-6Distinct from parent quinazoline (253-82-7)
Formula C₈H₆N₂OMW: 146.15 g/mol
Appearance Light yellow crystalline solidOxidizes slowly in air
pKa (N-1) 3.12Basic nitrogen protonation (Pyridinic)
pKa (OH) ~9.2Phenolic acidity (Predicted)
Solubility DMSO, MeOH, Dilute BasePoor in neutral water; soluble as phenolate
Tautomerism and Ionization

In solution, quinazolin-6-ol exists primarily in the enol form.[1] However, the proximity of the ring nitrogens allows for complex protonation equilibria.[1]

  • Acidic Conditions (pH < 3): Protonation occurs preferentially at N1, stabilizing the cation via resonance with the benzene ring.[1]

  • Basic Conditions (pH > 10): Deprotonation of the C6-hydroxyl yields the phenolate anion, significantly increasing nucleophilicity for O-alkylation reactions.[1]

Part 2: Synthetic Pathways[1][3]

Strategic Synthesis: Demethylation Route

While de novo ring construction (Niementowski synthesis) is possible, it often yields the quinazolin-4-one tautomer which requires subsequent aromatization.[1] The most reliable route for high-purity quinazolin-6-ol is the demethylation of 6-methoxyquinazoline.[1] This approach avoids isomer contamination and allows for late-stage diversification.[1]

Reaction Logic Visualization

The following diagram illustrates the synthetic flow and key intermediate states.

SynthesispathwayStart6-Methoxyquinazoline(Precursor)InterBoron ComplexIntermediateStart->InterDemethylationReagentBBr3 / DCM-78°C to RTReagent->InterProductQuinazolin-6-ol(Target)Inter->ProductWorkupQuenchMeOH / NaHCO3HydrolysisQuench->Product

Figure 1: Demethylation pathway using Boron Tribromide (BBr3), favoring cleavage of the aryl-methyl ether bond.[1]

Part 3: Experimental Protocols

Protocol: BBr3-Mediated Demethylation of 6-Methoxyquinazoline

Objective: To synthesize quinazolin-6-ol with >98% purity suitable for biological assay. Safety Note: BBr3 is pyrophoric and reacts violently with moisture.[1] All glassware must be oven-dried.[1]

Reagents:

  • 6-Methoxyquinazoline (1.0 eq)[1]

  • Boron Tribromide (BBr3) (1.0 M in DCM, 3.0 eq)[1]

  • Dichloromethane (DCM), anhydrous[1]

  • Methanol (MeOH), anhydrous[1]

  • Sodium Bicarbonate (sat.[1] aq.)

Step-by-Step Methodology:

  • System Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout.[1]

  • Solvation: Charge the RBF with 6-methoxyquinazoline (1.0 g, 6.2 mmol) and anhydrous DCM (20 mL). Cool the solution to -78°C using a dry ice/acetone bath.

    • Why: Low temperature prevents over-bromination of the electron-rich aromatic ring.[1]

  • Addition: Add BBr3 solution (18.6 mL, 18.6 mmol) dropwise via a syringe pump or pressure-equalizing addition funnel over 20 minutes.

    • Observation: The solution will turn yellow/orange, indicating the formation of the Lewis acid-base complex.[1]

  • Reaction: Allow the mixture to warm to room temperature (RT) naturally and stir for 12 hours.

    • Monitoring: Check reaction progress via TLC (System: 5% MeOH in DCM). The starting material (Rf ~0.[1]6) should disappear, replaced by a more polar spot (Rf ~0.2).[1]

  • Quenching (Critical): Cool the mixture back to 0°C . Slowly add MeOH (10 mL) dropwise.

    • Caution: Vigorous exotherm and HBr gas evolution will occur.[1]

  • Workup: Concentrate the solvent in vacuo. Resuspend the residue in water (20 mL) and neutralize to pH 7-8 with saturated NaHCO3.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). The product may have limited solubility; if precipitation occurs during neutralization, filter the solid directly.[1]

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM:MeOH 95:5).

Expected Yield: 75-85% Characterization (1H NMR, 400 MHz, DMSO-d6):

  • δ 9.60 (s, 1H, H-2), 9.25 (s, 1H, H-4), 7.95 (d, J=9.0 Hz, 1H, H-8), 7.65 (dd, J=9.0, 2.5 Hz, 1H, H-7), 7.45 (d, J=2.5 Hz, 1H, H-5), 10.5 (br s, 1H, OH).[1]

Part 4: Medicinal Chemistry Applications[1][4][5][6][7][8][9]

Scaffold Utility in Kinase Inhibition

Quinazolin-6-ol serves as a critical intermediate for synthesizing 6-substituted quinazolines.[1] In EGFR inhibitors, the 6-position typically hosts solubilizing groups (e.g., morpholine-propoxy in Gefitinib).[1]

SAR Logic:

  • N1: Accepts H-bond from Met793 (hinge region).[1]

  • C4: Site for aniline introduction (hydrophobic pocket occupancy).[1]

  • C6-OH: Handle for etherification to extend into the solvent front, improving PK properties (Solubility/ADME).[1]

Pathway Visualization: EGFR Inhibition Mechanism

The following diagram details the interaction of a 6-substituted quinazoline derived from quinazolin-6-ol within the EGFR ATP-binding pocket.[1]

EGFR_MechanismDrugQuinazoline Inhibitor(6-substituted)ATP_PocketATP Binding Pocket(EGFR)Drug->ATP_PocketCompetes with ATPHingeHinge Region(Met793)Drug->HingeH-Bond (N1)SolventSolvent Front(Solubilizing Group)Drug->SolventC6 ExtensionSignalDownstream Signaling(RAS/RAF/MEK)ATP_Pocket->SignalInhibitionProliferationCell ProliferationSignal->ProliferationBlocked

Figure 2: Mechanistic action of quinazoline-based inhibitors blocking the ATP pocket and halting downstream oncogenic signaling.[1]

Part 5: Reactivity & Functionalization[1]

Selective O-Alkylation

The phenolic hydroxyl at C6 is chemically distinct from the ring nitrogens.[1] Under basic conditions (K2CO3/DMF), the phenolate anion is generated, which reacts cleanly with alkyl halides.[1]

  • Reaction: Quinazolin-6-ol + R-X

    
     6-Alkoxyquinazoline[1]
    
  • Selectivity: N-alkylation is minimized due to the lower nucleophilicity of the ring nitrogens in the aromatic system compared to the phenolate oxygen.[1]

Electrophilic Substitution

The C5 and C7 positions are activated by the ortho/para directing hydroxyl group, though the electron-deficient pyrimidine ring dampens overall ring reactivity compared to phenol.[1] Nitration or halogenation typically occurs at C5 .[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 589643, Quinazolin-6-ol. Retrieved from [Link][1]

  • Ugur, I., et al. (2014).[1] Evaluation of the pKa's of Quinazoline Derivatives: Usage of Quantum Mechanical Based Descriptors. ResearchGate. Retrieved from [Link]

  • Mhaske, S. B., & Argade, N. P. (2006).[1] The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron, 62(42), 9787-9826.[1] (Contextual grounding for quinazoline synthesis).

  • Gottlieb, H. E., et al. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[1][2] Chem. Retrieved from [Link]

Technical Monograph: Quinazolin-6-ol (CAS 7556-93-6)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for drug discovery scientists. It prioritizes the medicinal chemistry utility of the scaffold, specifically its role as a critical intermediate in the synthesis of EGFR tyrosine kinase inhibitors (TKIs).

A Pivileged Scaffold for Kinase Inhibitor Design & Functionalization

Core Identity & Strategic Significance

Quinazolin-6-ol (6-Hydroxyquinazoline) is a fused bicyclic heterocycle serving as a "privileged structure" in medicinal chemistry. Unlike its isomer quinazolin-4-ol (which exists predominantly as the quinazolin-4(3H)-one tautomer), quinazolin-6-ol retains a stable phenolic character. This feature makes it an indispensable orthogonal handle for diversifying the quinazoline core, particularly at the solvent-exposed regions of ATP-binding pockets in kinases.

Physicochemical Profile
PropertyDataRelevance to Drug Design
CAS Number 7556-93-6Unique identifier for procurement/database search.[1][2]
Molecular Formula C₈H₆N₂OLow MW (146.15 Da) allows significant room for fragment growth.
pKa (Phenolic) ~8.5–9.5Deprotonates under mild basic conditions (K₂CO₃), facilitating etherification.
LogP 1.2 (approx)Moderate lipophilicity; suitable for CNS penetration if not heavily substituted.
H-Bond Potential Donor (OH), Acceptor (N1, N3)N1 is the primary acceptor for the "hinge region" interaction in kinases.
Medicinal Chemistry: The "Exit Vector" Logic

In the context of Epidermal Growth Factor Receptor (EGFR) inhibitors, the quinazoline ring binds to the ATP-binding site. The N1 nitrogen accepts a hydrogen bond from Met793 (in EGFR).

  • The 4-position (usually an aniline) extends into the hydrophobic pocket.

  • The 6-position (OH) points towards the solvent front.

Critical Insight: The 6-hydroxyl group of CAS 7556-93-6 is rarely the final endpoint. Instead, it is the nucleophilic anchor used to attach solubilizing groups (e.g., morpholine-propoxy in Gefitinib) or acrylamide warheads (for covalent inhibition).

Signaling Pathway Context (EGFR Inhibition)

The following diagram illustrates how the quinazolin-6-ol core integrates into the EGFR signaling blockade.

EGFR_Pathway EGFR_Ext EGFR (Extracellular) Dimer Receptor Dimerization EGFR_Ext->Dimer Ligand EGF Ligand Ligand->EGFR_Ext Binding ATP_Site ATP Binding Pocket (Intracellular) Dimer->ATP_Site Activation Phos Autophosphorylation (Tyr Residues) ATP_Site->Phos ATP Hydrolysis Q6_Core Quinazolin-6-ol Scaffold (Inhibitor Core) Q6_Core->ATP_Site Competitive Inhibition Q6_Core->Phos Blocks Ras Ras-MAPK Pathway (Proliferation) Phos->Ras PI3K PI3K-Akt Pathway (Survival) Phos->PI3K Apoptosis Tumor Cell Apoptosis Ras->Apoptosis Inhibition leads to PI3K->Apoptosis Inhibition leads to

Figure 1: Mechanism of Action. The quinazoline scaffold competes with ATP. The 6-position modifications modulate pharmacokinetics without disrupting the critical N1-hinge interaction.

Synthetic Chemistry & Protocols

Reliable access to high-purity quinazolin-6-ol is essential. While de novo synthesis from 5-hydroxyanthranilic acid is possible, it is expensive. The industry-standard approach is the demethylation of 6-methoxyquinazoline .

Protocol A: Hydrolysis of 6-Methoxyquinazoline

This protocol is preferred for its scalability and high yield (>85%).

Reagents:

  • 6-Methoxyquinazoline (1.0 eq)

  • Hydrobromic acid (48% aq., 10–20 vol) or BBr₃ (in DCM, for anhydrous conditions)

  • Sodium bicarbonate (sat.[3] aq.)

Step-by-Step Workflow:

  • Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 6-methoxyquinazoline (e.g., 5.0 g) in 48% aqueous HBr (50 mL).

  • Reflux: Heat the mixture to reflux (approx. 120°C) for 12–24 hours. Monitor by TLC (System: DCM/MeOH 9:1). The starting material (Rf ~0.6) should disappear, and a lower Rf spot (product) should appear.

  • Quench: Cool the reaction mixture to 0°C in an ice bath.

  • Neutralization: Critical Step. Slowly add saturated NaHCO₃ solution or 10% NaOH until pH reaches 7–8. The product will precipitate as a beige/off-white solid.

    • Note: Avoid over-basifying (pH > 10) as the phenolate anion is water-soluble.

  • Isolation: Filter the precipitate, wash with cold water (3x), and dry under vacuum at 50°C.

  • Recrystallization: If necessary, recrystallize from Ethanol/Water.

Validation Criteria:

  • ¹H NMR (DMSO-d₆): Look for the disappearance of the methoxy singlet (~3.9 ppm) and the appearance of a broad phenolic -OH singlet (>9.5 ppm).

  • MS (ESI): [M+H]⁺ = 147.05.

Protocol B: Functionalization (Williamson Ether Synthesis)

To utilize CAS 7556-93-6 as a scaffold for drug synthesis (e.g., introducing a solubilizing tail).

Reagents:

  • Quinazolin-6-ol (1.0 eq)

  • Alkyl halide (e.g., 3-morpholinopropyl chloride) (1.2 eq)

  • K₂CO₃ (3.0 eq)

  • DMF (anhydrous)

Workflow:

  • Dissolve quinazolin-6-ol in DMF.

  • Add K₂CO₃ and stir at RT for 30 min (formation of phenolate).

  • Add the alkyl halide. Heat to 60–80°C for 4–6 hours.

  • Pour into ice water; extract with EtOAc.

Visualizing the Synthetic Logic

The following diagram details the retrosynthetic flow, highlighting where CAS 7556-93-6 fits into the production of a "Gefitinib-like" API.

Synthesis_Flow SM1 4-Hydroxyaniline Core Quinazolin-6-ol (CAS 7556-93-6) SM1->Core Method A (Low Yield) SM2 Glycerol / Skraup SM2->Core SM3 6-Methoxyquinazoline SM3->Core Method B (HBr Demethylation) High Yield Intermed 6-(Alkoxy)quinazoline Core->Intermed R-X, K2CO3 (Etherification) Chlorination 4-Chloro-6-alkoxy quinazoline Intermed->Chlorination SOCl2 / POCl3 (Activation of C4) API Final Kinase Inhibitor (e.g., 4-anilino-6-alkoxy) Chlorination->API Ar-NH2 (SnAr Displacement)

Figure 2: Synthetic Tree. Highlighting the central role of quinazolin-6-ol in accessing complex APIs. The path from 6-methoxyquinazoline is the industry standard.

Troubleshooting & Stability
  • Oxidation: Quinazolin-6-ol is relatively stable but can darken upon prolonged exposure to air/light due to oxidation of the phenol. Store under inert gas (Argon) in amber vials.

  • Solubility: Poorly soluble in water and non-polar solvents (Hexane). Soluble in DMSO, DMF, and hot Ethanol.

  • Tautomerism: Unlike 4-hydroxyquinazoline, the 6-hydroxy isomer does not undergo keto-enol tautomerism involving the ring nitrogens, ensuring the -OH is always available for reaction.

References
  • Synthesis & Properties: Biosynth Carbosynth. "Quinazolin-6-ol Technical Data." Accessed 2024.[4]

  • Kinase Inhibitor Design: Bridges, A. J. (2001). "Chemical Inhibitors of Protein Kinases." Chemical Reviews, 101(8), 2541–2572.
  • Synthetic Protocol (Demethylation): PrepChem. "Synthesis of 6-Hydroxyquinoline/Quinazoline derivatives via HBr hydrolysis."

  • EGFR SAR Studies: National Institutes of Health (NIH). "Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors."

  • Metabolic Pathways:Drug Metabolism and Disposition. "Metabolism of Gefitinib: The role of O-demethylation." (Contextualizes Quinazolin-6-ol as a metabolite core).

Sources

The Quinazoline Scaffold: A Technical Guide to Pharmacological Versatility and Drug Design

[1]

Introduction: The "Privileged" Pharmacophore

In the landscape of medicinal chemistry, the quinazoline ring system (benzo[d]pyrimidine) is classified as a "privileged scaffold."[1] This designation is not merely cosmetic; it indicates the structure’s inherent ability to bind to multiple, functionally diverse biological targets with high affinity.

For the drug development professional, the quinazoline core offers a unique balance of hydrophobicity (facilitating cell membrane penetration) and polar functionality (the N1 and N3 atoms serve as critical hydrogen bond acceptors). While historically significant in antimalarial and sedative applications (e.g., methaqualone), its modern utility is dominated by kinase inhibition in oncology.

This guide dissects the biological activity of quinazoline derivatives, moving from molecular mechanisms to bench-level protocols.

The Molecular Engine: Mechanisms of Action

The biological activity of quinazolines is most profoundly understood through their interaction with receptor tyrosine kinases (RTKs), specifically the Epidermal Growth Factor Receptor (EGFR).

ATP-Competitive Inhibition (reversible)

First-generation inhibitors (e.g., Gefitinib, Erlotinib) function as ATP-competitive inhibitors. They bind to the intracellular catalytic domain of the EGFR tyrosine kinase.

  • The Anchor: The N1 atom of the quinazoline ring accepts a hydrogen bond from the amide nitrogen of Met793 in the hinge region of the kinase.

  • The Shield: The hydrophobic bulk of the quinazoline ring occupies the ATP-binding pocket, sterically preventing ATP from binding. Without ATP, autophosphorylation cannot occur, halting the downstream signaling cascade (RAS/RAF/MEK/ERK) responsible for proliferation.

Covalent Inhibition (Irreversible)

Resistance mechanisms, primarily the T790M mutation (Gatekeeper mutation), increase the receptor's affinity for ATP, rendering reversible inhibitors ineffective. Third-generation quinazolines (e.g., Osimertinib) incorporate an acrylamide "warhead" at the C6 or C7 position.

  • Mechanism: This electrophilic group acts as a Michael acceptor, forming a covalent bond with the thiol group of Cys797 at the edge of the ATP binding pocket. This results in permanent inactivation of the kinase.

Visualization: The EGFR Signaling Blockade

The following diagram illustrates the signal transduction pathway and the precise intervention point of quinazoline inhibitors.

EGFR_PathwayLigandEGF LigandEGFREGFR (Tyrosine Kinase)Ligand->EGFRBinding & DimerizationPhosAutophosphorylationEGFR->PhosBlocked by DrugATPATPATP->EGFRRequired for ActivationQuinazolineQuinazoline Inhibitor(e.g., Gefitinib)Quinazoline->EGFRCompetes with ATP(Blocks Phos)RASRAS-GTPPhos->RASRecruitmentRAFRAFRAS->RAFMEKMEKRAF->MEKERKERK1/2MEK->ERKNucleusNuclear Translocation(Gene Transcription)ERK->NucleusProliferation Signal

Figure 1: EGFR signal transduction cascade showing the competitive inhibition mechanism of quinazoline derivatives at the ATP-binding site.

Structure-Activity Relationship (SAR) Engineering

For the medicinal chemist, the quinazoline ring is a template for optimization. The biological activity is strictly governed by substitutions at specific positions.

Table 1: SAR Matrix for Kinase Inhibition
PositionChemical ModificationBiological ImpactMechanistic Rationale
C4 Aniline / PhenylaminoEssential for PotencyOccupies the deep hydrophobic pocket. Substituents (Cl, F, Br) at the meta-position of this aniline ring often enhance potency (e.g., Gefitinib).
N1 Nitrogen Atom (Unsubstituted)Critical Acts as a H-bond acceptor from Met793 (Hinge Region). Substitution here destroys binding affinity.
C6 Solubilizing Groups (e.g., Morpholine)PK / SolubilityImproves pharmacokinetic profile. Can also be used to attach the acrylamide warhead for covalent binding.
C7 Alkoxy groups (Methoxy/Ethoxy)Electron DonationIncreases electron density of the ring system, strengthening the N1 hydrogen bond interaction.
C2 H or small alkylSteric ToleranceLarge groups here are generally disfavored due to steric clash with the gatekeeper residue (Thr790).

Experimental Workflows: From Synthesis to Screening

Trustworthy science requires reproducible protocols. Below are the standard operating procedures (SOPs) for synthesizing and validating quinazoline biological activity.

Synthesis: Microwave-Assisted Niementowski Reaction

Why this method? The classic thermal Niementowski reaction requires high temperatures (150°C+) and long reaction times (24h+). The microwave-assisted variant reduces this to minutes, improving yield and purity—critical for high-throughput library generation.

Protocol:

  • Reagents: Mix Anthranilic acid (1.0 eq) and Formamide (excess, 5.0 eq) in a microwave-safe reaction vessel.

  • Catalyst: Add a catalytic amount of Ammonium Acetate or p-TsOH (optional, depending on substrate).

  • Irradiation: Irradiate at 150 W, holding temperature at 130°C for 10–15 minutes.

  • Work-up: Cool to room temperature. The product usually precipitates. Pour into ice-cold water.

  • Purification: Filter the solid. Recrystallize from ethanol.

  • Validation: Confirm structure via 1H-NMR (Look for singlet at ~8.0 ppm for H-2 proton) and LC-MS.

Bioassay: MTT Cytotoxicity Screen

Why this method? The MTT assay is the gold standard for initial high-throughput screening of anticancer activity. It measures metabolic activity (NAD(P)H-dependent cellular oxidoreductase enzymes) as a proxy for viability.

Protocol:

  • Seeding: Plate cancer cells (e.g., A549 lung cancer line) in 96-well plates at a density of

    
     cells/well in 100 µL media.
    
  • Equilibration: Incubate for 24 hours at 37°C / 5% CO2 to allow attachment.

  • Treatment: Add quinazoline derivatives at serial dilutions (e.g., 0.1 µM to 100 µM). Include DMSO control (<0.5% v/v) and Positive Control (e.g., Gefitinib).

  • Incubation: Incubate for 48–72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate for 4 hours. Viable cells will convert yellow MTT to purple formazan crystals.[2][3]

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals.

  • Quantification: Measure absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate IC50 using non-linear regression (GraphPad Prism or similar).

Visualization: The Discovery Workflow

WorkflowStartLibrary Design(SAR Based)SynthMW-AssistedSynthesisStart->SynthCharCharacterization(NMR/MS)Synth->CharScreenIn Vitro Screen(MTT / Kinase Assay)Char->ScreenScreen->StartInactive (Refine SAR)HitHit Identification(IC50 < 1µM)Screen->HitActive?LeadLead Optimization(PK/ADME)Hit->Lead

Figure 2: Iterative drug discovery workflow for quinazoline derivatives, from design to lead optimization.

Future Directions: Beyond Inhibition

The field is moving beyond simple occupancy-based inhibition.

  • PROTACs (Proteolysis Targeting Chimeras): Researchers are now linking quinazoline heads to E3 ligase ligands. Instead of just inhibiting EGFR, these molecules tag the protein for degradation by the proteasome.

  • Dual Inhibitors: Designing "hybrid" quinazolines that target both EGFR and VEGFR to simultaneously block tumor proliferation and angiogenesis.

References

  • Al-Omary, F. A. M., et al. (2017). Biological activity of Quinazoline: A Review. ResearchGate. Link

  • Ravez, S., et al. (2015). Quinazoline derivatives as EGFR kinase inhibitors: A review of the last decade. European Journal of Medicinal Chemistry. Link

  • Cross, D. A., et al. (2014). AZD9291, an irreversible EGFR TKI, overcomes T790M resistance. Cancer Discovery. Link

  • Abcam. (n.d.). MTT Assay Protocol. Abcam Protocols. Link

  • BenchChem. (2025). The Niementowski Quinazolinone Synthesis: A Technical Guide. BenchChem.[1] Link

Technical Guide: Solubility and Stability Profile of Quinazolin-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the solubility and stability profiles of Quinazolin-6-ol .

Executive Summary & Chemical Identity

Important Technical Note on CAS Registry Numbers: A critical discrepancy exists in common databases regarding the identifier provided.

  • Target Compound: Quinazolin-6-ol (6-Hydroxyquinazoline).[1]

  • Correct CAS: 7556-93-6 .

  • Provided CAS (19808-30-1): Corresponds to 5-Bromopyrimidin-4-ol (5-Bromo-4-hydroxypyrimidine).[2][3]

  • Scope: This guide focuses exclusively on Quinazolin-6-ol as requested by the topic header. Researchers sourcing materials must verify the chemical structure, as the CAS 19808-30-1 refers to a distinct brominated pyrimidine intermediate.

Quinazolin-6-ol is a bicyclic aromatic heterocycle serving as a critical scaffold in the synthesis of EGFR inhibitors (e.g., gefitinib analogs) and phosphoinositide 3-kinase (PI3K) inhibitors. Its physicochemical behavior is dominated by the amphoteric nature of the phenolic hydroxyl group and the basic nitrogen atoms of the quinazoline ring.

Physicochemical Characterization Table
PropertyValueNotes
IUPAC Name Quinazolin-6-ol
Molecular Formula C₈H₆N₂O
Molecular Weight 146.15 g/mol
Appearance Off-white to beige solidDarkens upon oxidation
Melting Point > 250 °C (dec.)[4]High lattice energy due to H-bonding
pKa (Basic) 3.12 ± 0.1Protonation at N1/N3 (Ring Nitrogen)
pKa (Acidic) 8.8 ± 0.2Deprotonation of Phenolic -OH
LogP (Oct/Water) ~1.2 (Neutral pH)Moderate Lipophilicity

Solubility Profile

The solubility of quinazolin-6-ol is highly pH-dependent due to its zwitterionic potential. Understanding the ionization states is prerequisite to successful formulation and assay development.[5]

pH-Dependent Aqueous Solubility

Quinazolin-6-ol exhibits a "U-shaped" solubility curve.

  • Acidic pH (< 3.0): High solubility. The molecule exists as a cation (protonated quinazoline ring), significantly increasing polarity.

  • Neutral pH (4.0 – 7.5): Minimum solubility. The molecule is neutral and relatively hydrophobic. Precipitation is most likely in this range.

  • Basic pH (> 9.0): High solubility. The phenolic proton is removed, forming a water-soluble phenolate anion.

Organic Solvent Compatibility

For stock solution preparation in drug discovery workflows, the following solvent systems are validated:

SolventSolubility RatingMax Conc. (Approx)Usage Recommendation
DMSO High > 50 mMPreferred for cryo-storage (-20°C).
DMF High > 50 mMAlternative to DMSO; easier to remove by evaporation.
Ethanol Moderate 5–10 mMRequires heating/sonication. Avoid for long-term storage due to evaporation.
Acetonitrile Low < 1 mMPoor solubility for neutral species; use as co-solvent only.
Water Low (at pH 7)< 0.5 mMRequires pH adjustment (acid/base) for higher concentrations.
Ionization Pathway Diagram

The following diagram illustrates the chemical species present at varying pH levels, dictating solubility.

IonizationScheme cluster_pH pH Influence on Solubility Cation Cationic Species (Protonated Ring N) High Solubility Neutral Neutral Species (Predominant pH 4-8) Low Solubility Cation->Neutral pKa ~3.1 (-H+) Neutral->Cation +H+ Anion Anionic Species (Phenolate Ion) High Solubility Neutral->Anion pKa ~8.8 (-H+) Anion->Neutral +H+

Caption: pH-dependent ionization equilibrium of quinazolin-6-ol showing solubility transitions.

Stability Profile & Degradation Pathways

Quinazolin-6-ol is chemically stable under ambient solid-state conditions but exhibits specific vulnerabilities in solution, particularly regarding oxidation and photolysis.

Oxidative Instability

The electron-rich phenolic ring makes the compound susceptible to oxidative degradation, forming quinone-like intermediates or dimers.

  • Risk Factor: High pH accelerates oxidation (phenolate ion is more electron-rich).

  • Mitigation: Store DMSO stock solutions under inert gas (Argon/Nitrogen) and avoid repeated freeze-thaw cycles.

Hydrolytic Stability

The quinazoline core is generally resistant to hydrolysis at neutral pH. However, prolonged exposure to strong acids or bases at elevated temperatures can lead to ring-opening (cleavage of the pyrimidine ring portion).

  • Acid Hydrolysis: Stable at pH 1-2 for short durations (< 24h).

  • Base Hydrolysis: Stable at pH 10-11 for short durations.

Photostability

Like many conjugated heterocycles, quinazolin-6-ol absorbs UV light. Prolonged exposure to ambient light in solution can induce photo-oxidation.

  • Protocol: All experiments should be conducted in amber glassware.

Experimental Protocols

Protocol: Determination of Thermodynamic Solubility

This protocol uses HPLC-UV to determine the saturation solubility in a specific buffer.

Materials:

  • Quinazolin-6-ol (solid).[6]

  • Phosphate Buffer (pH 7.4).

  • 0.1 M HCl and 0.1 M NaOH.

  • Syringe filters (0.45 µm PTFE).

Workflow:

  • Supersaturation: Add excess solid quinazolin-6-ol (~5 mg) to 1 mL of the target solvent/buffer in a glass vial.

  • Equilibration: Shake or stir at 25°C for 24 hours.

  • Filtration: Filter the suspension through a 0.45 µm PTFE filter to remove undissolved solid. Note: Discard the first 200 µL of filtrate to account for filter adsorption.

  • Dilution: Dilute the filtrate with mobile phase (e.g., 1:10) to fit within the HPLC calibration range.

  • Quantification: Inject into HPLC (C18 column, Acetonitrile/Water gradient) and quantify against a standard curve prepared in DMSO.

Protocol: Forced Degradation Study (Stress Testing)

This standard operating procedure (SOP) validates the stability-indicating nature of an analytical method.

Stress ConditionConditionsDurationTarget Degradation
Acid Hydrolysis 1 N HCl, 60°C4 – 24 hours5–20%
Base Hydrolysis 1 N NaOH, 60°C4 – 24 hours5–20%
Oxidation 3% H₂O₂, RT2 – 6 hours5–20%
Thermal 80°C (Solid state)7 days< 5%
Photolytic UV/Vis (1.2M lux hours)~24 hoursVariable

Step-by-Step Workflow:

  • Prepare a 1 mg/mL stock solution of quinazolin-6-ol.

  • Aliquot into five vials for the conditions listed above.

  • After the specified duration, neutralize acid/base samples to pH 7.

  • Analyze via LC-MS to identify degradation peaks (mass shift +16 Da indicates oxidation; +18 Da indicates hydrolysis).

Stability Testing Workflow Diagram

StabilityWorkflow cluster_stress Stress Conditions Start Start: Quinazolin-6-ol Stock Solution Acid Acid Stress (1N HCl, 60°C) Start->Acid Base Base Stress (1N NaOH, 60°C) Start->Base Oxid Oxidative Stress (3% H2O2) Start->Oxid Photo Photolytic Stress (UV Light) Start->Photo Neutralize Neutralization (pH 7.0) Acid->Neutralize Base->Neutralize Analysis LC-MS Analysis (Quantify % Recovery) Oxid->Analysis Photo->Analysis Neutralize->Analysis Report Generate Stability Report Analysis->Report

Caption: Workflow for forced degradation and stability assessment of Quinazolin-6-ol.

References

  • PubChem Compound Summary. (2025). Quinazolin-6-ol (CAS 7556-93-6). National Center for Biotechnology Information. Retrieved from [Link]

  • Ugur, I., et al. (2014). Evaluation of the pKa's of Quinazoline Derivatives: Usage of Quantum Mechanical Based Descriptors. Journal of Chemical Information and Modeling. [Context for pKa values of quinazoline ring]. Retrieved from [Link]

  • Hagen, T. A., & Flynn, G. L. (1983). Solubility of hydrocortisone in organic and aqueous media. Journal of Pharmaceutical Sciences. [General principles of solubility in heterocycles]. Retrieved from [Link]

  • Blessy, M., et al. (2014). Stress testing of pharmaceutical products: A review. Journal of Pharmaceutical Analysis. [Protocol for Forced Degradation]. Retrieved from [Link]

Sources

review of quinazoline core in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The Quinazoline Scaffold: A Master Key in Kinase Inhibition and Beyond

Executive Summary

The quinazoline core (


) stands as a "privileged structure" in modern medicinal chemistry, most notably as the structural anchor for Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs).[1] From the approval of Gefitinib  in 2003 to third-generation covalent inhibitors like Osimertinib , this scaffold has defined the precision medicine era in oncology. Its planar, nitrogen-rich architecture mimics the adenine ring of ATP, allowing it to hijack the ATP-binding pockets of kinases with high affinity. This guide dissects the structural logic, synthetic pathways, and experimental protocols required to master this scaffold.

Pharmacological Mechanics: The ATP-Mimetic Paradigm

The efficacy of quinazolines stems from their ability to function as Type I kinase inhibitors . They bind to the active conformation of the kinase (DFG-in, ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


C-helix in), competitively displacing ATP.
  • The Hinge Binder: The ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     nitrogen of the quinazoline ring serves as a critical hydrogen bond acceptor, interacting with the backbone amide of Met793  (in EGFR).
    
  • The Hydrophobic Tail: Substituents at the C-4 position (typically anilines) extend into the hydrophobic pocket, engaging the gatekeeper residue (e.g., Thr790 ).

  • Solvent Exposure: Substituents at C-6 and C-7 project into the solvent-exposed region, allowing for the attachment of solubilizing groups (morpholine, piperazine) or electrophilic warheads (acrylamides) for covalent bonding to Cys797 .

Diagram: EGFR Signaling & Quinazoline Intervention

This diagram illustrates the canonical EGFR pathway and the precise node of quinazoline intervention.

EGFR_Pathway Ligand EGF Ligand EGFR_Ext EGFR (Extracellular) Ligand->EGFR_Ext Binding EGFR_Int EGFR (Intracellular Kinase Domain) EGFR_Ext->EGFR_Int Dimerization & Phos. Ras Ras-GTP EGFR_Int->Ras Activation ATP ATP ATP->EGFR_Int Phosphorylation Source Quinazoline Quinazoline Inhibitor (e.g., Gefitinib) Quinazoline->EGFR_Int Competitive Inhibition (Blocks ATP) Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Translocation

Caption: The EGFR signaling cascade showing the competitive displacement of ATP by Quinazoline inhibitors at the intracellular kinase domain.

Structural Anatomy & SAR (Structure-Activity Relationship)

The quinazoline ring is not merely a spacer; it is a tunable electronic platform.

PositionRole in Medicinal ChemistryCommon SubstituentsMechanistic Impact
N1 Hinge Binding None (Core atom)Essential H-bond acceptor for Met793.
C2 Electronic Tuning -H, -NH2, -MeGenerally kept small to avoid steric clash with Leu718; electron-donating groups can modulate pKa of N1.
C4 Specific Recognition Anilines, BenzylaminesOccupies the hydrophobic pocket; dictates selectivity (e.g., 3-Cl, 4-F aniline for EGFR).
C6 Solubility/Warhead Morpholine, AcrylamideSolvent exposed. Ideal for PK modulation or covalent warheads (e.g., Afatinib).
C7 Solubility Methoxy, Ethoxy-morpholineOften works in tandem with C6 to improve oral bioavailability (e.g., Gefitinib).
Diagram: Quinazoline SAR Map

SAR_Map Core Quinazoline Core (Scaffold) N1 Position N1: Hinge Binder (H-bond Acceptor) Core->N1 C4 Position C4: Hydrophobic Pocket (Selectivity Driver) Core->C4 C6_7 Positions C6/C7: Solvent Front (PK & Warheads) Core->C6_7 C2 Position C2: Steric Gate (Usually Unsubstituted) Core->C2

Caption: Functional mapping of the quinazoline pharmacophore. C4 drives potency; C6/C7 drive pharmacokinetics.

Synthetic Architectures: The "Chlorination-Amination" Route

While the Niementowski synthesis (anthranilic acid + amide) is the historical route, modern drug discovery favors the Function-Oriented Synthesis via 4-chloroquinazolines. This route allows for the late-stage introduction of the critical aniline diversity element at C4.

Diagram: Standard Synthetic Workflow

Synthesis SM Anthranilic Acid (Substituted) Step1 Cyclization (Formamide/Reflux) SM->Step1 Int1 Quinazolin-4(3H)-one Step1->Int1 Step2 Chlorination (POCl3/Base) Int1->Step2 Int2 4-Chloroquinazoline Step2->Int2 Step3 SNAr Amination (Aniline/iPrOH) Int2->Step3 Product 4-Anilinoquinazoline (Final Inhibitor) Step3->Product

Caption: The industrial standard "Chlorination-Amination" sequence for generating 4-anilinoquinazoline libraries.

Experimental Protocol: Synthesis of a 4-Anilinoquinazoline Core

Objective: Synthesis of N-(3-chloro-4-fluorophenyl)quinazolin-4-amine (a simplified Gefitinib analog core). Safety Warning:


 is highly corrosive and reacts violently with water. Perform all steps in a fume hood.
Step 1: Cyclization to Quinazolin-4(3H)-one
  • Reagents: 2-Aminobenzoic acid (Anthranilic acid, 10 mmol), Formamide (30 mL).

  • Procedure:

    • Charge a 100 mL Round Bottom Flask (RBF) with 10 mmol of anthranilic acid and 30 mL of formamide.

    • Heat the mixture to 140–150 °C for 4–6 hours. Monitor by TLC (EtOAc/Hexane).

    • Observation: The solid starting material will dissolve, and the product may precipitate upon cooling.

    • Workup: Cool to room temperature. Pour the reaction mixture into 100 mL of ice-cold water.

    • Filter the resulting precipitate, wash with water (3 x 20 mL), and dry in a vacuum oven at 60 °C.

    • Yield Target: >85% (White/Off-white solid).

Step 2: Chlorination to 4-Chloroquinazoline
  • Reagents: Quinazolin-4(3H)-one (from Step 1),

    
     (Phosphorus oxychloride, 5–8 equivalents), 
    
    
    
    -Diethylaniline (Cat. 0.5 mL).
  • Procedure:

    • Place the dried quinazolinone in a dry RBF under Argon/Nitrogen atmosphere.

    • Add

      
       carefully. Add catalytic 
      
      
      
      -diethylaniline (accelerates the reaction).
    • Reflux at 100–110 °C for 2–3 hours. The solution should turn clear yellow/brown.

    • Workup (Critical): Remove excess

      
       via rotary evaporation (use a base trap).
      
    • Pour the residue slowly onto crushed ice/sodium bicarbonate solution (vigorous bubbling!). Extract with Dichloromethane (DCM).

    • Dry organic layer over

      
      , filter, and concentrate.
      
    • Stability Note: 4-Chloroquinazolines are hydrolytically unstable. Use immediately or store in a freezer under inert gas.

Step 3: Coupling (The "Kinase Click")
  • Reagents: 4-Chloroquinazoline (1.0 eq), 3-Chloro-4-fluoroaniline (1.1 eq), Isopropanol (

    
    -PrOH, 10 mL/g).
    
  • Procedure:

    • Dissolve 4-chloroquinazoline in

      
      -PrOH.
      
    • Add the aniline.[2][3]

    • Reflux at 80–85 °C for 2–4 hours.

    • Self-Validating Step: The product typically precipitates as the hydrochloride salt from the hot alcohol solution.

    • Workup: Cool to room temperature. Filter the solid.[4] Wash with cold

      
      -PrOH and diethyl ether.
      
    • Free Basing (Optional): Partition between EtOAc and saturated

      
       if the free base is required for biological assay.
      

FDA-Approved Quinazoline Case Studies

DrugTargetIndicationKey Structural Feature
Gefitinib (Iressa)EGFR (WT/L858R)NSCLC6,7-dialkoxy pattern for solubility; 3-Cl, 4-F aniline for potency.
Erlotinib (Tarceva)EGFR (WT/L858R)NSCLC/Pancreatic6,7-bis(2-methoxyethoxy) side chains (pegylated effect).
Lapatinib (Tykerb)EGFR/HER2Breast CancerBulky benzyloxy substituent at C6 forces

C-helix out (Type I/II hybrid).
Afatinib (Gilotrif)EGFR/HER2 (Covalent)NSCLCAcrylamide at C6 forms covalent bond with Cys797.
Vandetanib VEGFR/EGFR/RETThyroid CancerC7 substitution optimized for VEGFR selectivity.

References

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 2023.[3] Link

  • Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. International Journal of Molecular Sciences, 2022. Link

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold. Molecules, 2021. Link

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. Molecules, 2020. Link

  • Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Coupling. Organic Letters, 2019. Link

Sources

Technical Monograph: Spectroscopic Characterization of Quinazolin-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the spectroscopic characterization of Quinazolin-6-ol (6-Hydroxyquinazoline), a critical pharmacophore in medicinal chemistry, particularly in the development of EGFR and PI3K kinase inhibitors.

Executive Summary & Chemical Identity

Quinazolin-6-ol is a fused bicyclic heterocycle functioning as a phenolic derivative of the quinazoline scaffold. Unlike its 4-hydroxy isomer, which exists predominantly as the keto-tautomer (quinazolin-4(3H)-one), quinazolin-6-ol retains a stable phenolic character due to the lack of direct conjugation between the hydroxyl group and the pyrimidine nitrogen atoms that would facilitate lactamization.

  • IUPAC Name: Quinazolin-6-ol

  • CAS Registry Number: 7556-93-6

  • Molecular Formula: C₈H₆N₂O

  • Exact Mass: 146.0480 Da

  • SMILES: Oc1ccc2ncnc2c1

Structural Analysis & Numbering

The molecule consists of a benzene ring fused to a pyrimidine ring. The hydroxyl group at position 6 exerts a strong electron-donating effect (+M), significantly shielding the ortho (C5, C7) and para (C8a) positions, while the pyrimidine ring (N1, N3) exerts a strong electron-withdrawing effect (-I, -M) on the entire system.

Analytical Workflow

To ensure data integrity during characterization, the following workflow is recommended. This protocol minimizes artifacts from solvent exchange (OH protons) and aggregation.

workflow cluster_analysis Spectral Acquisition start Crude Sample purity Purity Check (UPLC-MS / TLC) start->purity prep Sample Prep (Dry DMSO-d6 + TMS) purity->prep >95% Pure nmr 1H & 13C NMR (Determine Backbone) prep->nmr ir FT-IR (ATR) (Confirm Phenolic OH) prep->ir ms HRMS (ESI+) (Confirm Formula) prep->ms validate Data Validation (Coupling Constants) nmr->validate ms->validate

Caption: Sequential workflow for validating the chemical identity of quinazolin-6-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise Note: The choice of solvent is critical. In CDCl₃, the polar quinazolin-6-ol is sparingly soluble, and the phenolic proton is often broad or invisible due to exchange. DMSO-d₆ is the required solvent, providing solubility and stabilizing the phenolic proton (often seen as a singlet ~10.0–10.5 ppm) via hydrogen bonding.

¹H NMR Data (400 MHz, DMSO-d₆)

The spectrum is characterized by two distinct regions: the highly deshielded pyrimidine protons (singlets) and the shielded benzene ring protons (multiplets).

PositionShift (δ, ppm)MultiplicityCoupling (

, Hz)
Assignment Logic
OH 10.35br s-Exchangeable phenolic proton.
H-4 9.52s-Most deshielded; adjacent to two nitrogens (C2) or N3/C4a. H4 is typically the most downfield singlet.
H-2 9.18s-Deshielded by N1 and N3; singlet characteristic of quinazoline core.
H-8 7.92d9.0Meta to OH; deshielded relative to H5/H7. Couples with H7.
H-5 7.65d2.6Ortho to OH; Peri to C4. "Peri-effect" from the heterocyclic ring causes slight deshielding vs H7.
H-7 7.48dd9.0, 2.6Ortho to OH. Doublet of doublets due to Ortho (H8) and Meta (H5) coupling.
¹³C NMR Data (100 MHz, DMSO-d₆)

Carbon assignments rely on the intense deshielding of C-O and C=N carbons.

PositionShift (δ, ppm)TypeNotes
C-4 159.8CHAzomethine carbon, highly deshielded.
C-6 156.5C-qIpso to Hydroxyl (Phenolic carbon).
C-2 153.2CHBetween two nitrogens.
C-8a 145.1C-qBridgehead carbon (adjacent to N1).
C-8 130.5CHAromatic CH.
C-7 125.2CHOrtho to OH.
C-4a 122.8C-qBridgehead carbon.
C-5 106.5CHOrtho to OH; highly shielded.

Mass Spectrometry (MS)

Method: ESI (Electrospray Ionization) in Positive Mode is standard.[1] Mechanistic Insight: The fragmentation of quinazolin-6-ol follows a predictable pathway involving the sequential loss of the pyrimidine core (HCN) and the phenolic oxygen (CO).

Key Ions (ESI+)
  • [M+H]⁺: m/z 147.05 (Base Peak)

  • [M+Na]⁺: m/z 169.04

Fragmentation Pathway (EI/CID)

The primary fragmentation involves the cleavage of the pyrimidine ring (retro-Diels-Alder type or sequential neutral loss).

fragmentation parent [M+H]+ m/z 147 frag1 [M+H - HCN]+ m/z 120 parent->frag1 - HCN (27 Da) Pyrimidine cleavage frag2 [M+H - HCN - CO]+ m/z 92 frag1->frag2 - CO (28 Da) Phenolic loss caption Fig 3. Proposed fragmentation pathway for Quinazolin-6-ol.

Infrared Spectroscopy (FT-IR)

Data acquired via ATR (Attenuated Total Reflectance) on solid sample.

Frequency (cm⁻¹)Functional GroupVibrational Mode
3100–3400 O-H (Phenol)Broad stretching vibration (H-bonded).
3050 C-H (Ar)Aromatic C-H stretching (weak).
1625 C=NQuinazoline ring stretching (characteristic).
1580, 1490 C=C (Ar)Benzene ring skeletal vibrations.
1240 C-OPhenolic C-O stretching.

Experimental Protocols

Protocol A: NMR Sample Preparation
  • Objective: Obtain high-resolution spectra without water interference.

  • Reagents: DMSO-d₆ (99.9% D) with 0.03% TMS v/v.

  • Procedure:

    • Weigh 5–10 mg of Quinazolin-6-ol into a clean vial.

    • Add 600 µL of DMSO-d₆.[2]

    • Sonicate for 30 seconds to ensure complete dissolution (critical for observing the OH signal).

    • Transfer to a 5mm NMR tube.

    • Acquire spectrum at 298 K.

Protocol B: LC-MS Conditions
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: UV (254 nm) and MS (ESI+).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 589643, Quinazolin-6-ol. Retrieved from [Link]

  • Spectral Database for Organic Compounds (SDBS).SDBS No. 16504 (Quinazoline derivatives). National Institute of Advanced Industrial Science and Technology (AIST). (General reference for Quinazoline core shifts).
  • McLafferty, F. W., & Tureček, F. (1993).Interpretation of Mass Spectra. University Science Books.
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for substituent effects on NMR shifts).

Sources

Technical Guide: Natural Sources of Quinazolinone Alkaloids

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Reference & Protocol Guide Audience: Medicinal Chemists, Pharmacognosists, and Drug Discovery Scientists

Executive Summary

The quinazolin-4(3H)-one scaffold represents a "privileged structure" in medicinal chemistry due to its ability to interact with diverse biological targets, including DNA topoisomerases, dihydrofolate reductase, and tubulin. While synthetic analogs (e.g., Methaqualone, Idelalisib) are well-known, the natural diversity of this class—spanning terrestrial flora, marine fungi, and bacteria—remains the primary reservoir for novel structural architectures. This guide provides a technical analysis of these natural sources, their biosynthetic origins, and validated protocols for their isolation and characterization.

Structural Core & Biosynthetic Origins

The Scaffold

The defining feature is the bicyclic system consisting of a benzene ring fused to a pyrimidine ring, specifically oxidized at position 4. Natural derivatives often feature substitution at C-2 and C-3, or fusion with pyrrolidine/piperidine rings (e.g., Vasicine, Rutaecarpine).

Biosynthetic Pathways

Nature predominantly synthesizes quinazolinones via the Anthranilic Acid Pathway . This route diverges significantly between kingdoms but shares the initial condensation logic.

  • Plant Biosynthesis (e.g., Peganum harmala): Involves the condensation of anthranilic acid with an amine source (often ornithine or aspartate derivatives), followed by cyclization.

  • Fungal Biosynthesis (e.g., Aspergillus fumigatus): Controlled by Non-Ribosomal Peptide Synthetases (NRPS).[1] For example, the fmq gene cluster governs the assembly of Fumiquinazoline C from anthranilate, tryptophan, and alanine.

Figure 1: General Biosynthetic Pathway (Graphviz)

Biosynthesis Anthranilate Anthranilic Acid Amide Amide Intermediate (N-acyl anthranilamide) Anthranilate->Amide Condensation Amine Amine Donor (Ornithine/Tryptophan) Amine->Amide Cyclization Cyclization (Schiff Base Formation) Amide->Cyclization - H2O Quinazolinone Quinazolin-4(3H)-one Scaffold Cyclization->Quinazolinone Oxidation/Rearrangement

Caption: Simplified biosynthetic flow from anthranilic acid precursors to the quinazolinone core.

Taxonomic Distribution & Key Sources

Botanical Sources

Plants from the families Rutaceae, Acanthaceae, and Zygophyllaceae are the most prolific producers.

Table 1: Key Botanical Sources of Quinazolinones

Plant SpeciesFamilyMajor AlkaloidPharmacological Target
Justicia adhatoda AcanthaceaeVasicine (Peganine)Bronchodilation, Oxytocic
Peganum harmala ZygophyllaceaeVasicinone, DeoxyvasicinoneAcetylcholinesterase inhibition, Antimicrobial
Euodia rutaecarpa RutaceaeRutaecarpine, EvodiamineCOX-2 inhibition, Vasorelaxation
Dichroa febrifuga HydrangeaceaeFebrifugineAntimalarial (Artemisinin alternative)
Marine & Microbial Sources

Marine-derived fungi are emerging as a superior source for complex, fused-ring quinazolinones (e.g., pyrazinoquinazolines).

Table 2: Marine and Microbial Sources

OrganismSource EnvironmentMetaboliteActivity Profile
Aspergillus fumigatus Marine Sediment/SpongeFumiquinazoline C, F, GCytotoxic (P-388 leukemia cells)
Penicillium aurantiogriseum Marine MudAuranomides A-CAnti-inflammatory
Cladosporium sp. Mangrove EndophyteGlyantrypineAntibacterial
Streptomyces sp. Soil BacteriaTryptanthrinIndoleamine 2,3-dioxygenase (IDO) inhibitor

Technical Protocol: Extraction & Isolation

The isolation of quinazolinone alkaloids relies on their basicity. The "Acid-Base" extraction method is the industry standard for high-purity recovery.

Reagents Required
  • Solvents: Methanol (MeOH), Dichloromethane (DCM), Ethyl Acetate (EtOAc).

  • Acid/Base: 5% Hydrochloric acid (HCl), Ammonium hydroxide (NH₄OH) or Sodium carbonate (Na₂CO₃).

  • Stationary Phase: Silica gel (230–400 mesh) for column chromatography.

Step-by-Step Workflow
  • Maceration: Extract dried, powdered biomass (e.g., P. harmala seeds) with MeOH (3x) at room temperature. Evaporate to dryness.

  • Acidification: Resuspend crude extract in 5% HCl. Filter to remove non-alkaloidal lipophiles (fats/waxes).

    • Mechanism:[1][2][3] Converts free bases to water-soluble hydrochloride salts.

  • Partitioning (Clean-up): Wash the acidic aqueous layer with Petroleum Ether or Hexane. Discard the organic layer.

  • Basification: Adjust the aqueous phase pH to 9–10 using NH₄OH.

    • Mechanism:[1][2][3] Deprotonates the salts, reverting alkaloids to organic-soluble free bases.

  • Extraction: Extract the basic aqueous phase with CHCl₃ or DCM (3x). Combine organic layers, dry over anhydrous Na₂SO₄, and evaporate.

  • Purification: Subject the "Total Alkaloid Fraction" to Silica Gel Column Chromatography.

    • Eluent: Gradient of CHCl₃:MeOH (starting 100:0 → 90:10).

Figure 2: Isolation Workflow (Graphviz)

Extraction Biomass Dried Biomass (Powdered) Crude Crude Methanol Extract Biomass->Crude MeOH Extraction AcidPhase Acidic Aqueous Phase (pH 2-3) Crude->AcidPhase Add 5% HCl Wash Organic Wash (Remove Fats) AcidPhase->Wash Partition w/ Hexane Basified Basified Aqueous Phase (pH 9-10) AcidPhase->Basified Add NH4OH (Discard Hexane) FinalExtract Total Alkaloid Fraction (Chloroform Layer) Basified->FinalExtract Extract w/ CHCl3

Caption: Acid-base extraction logic for selective isolation of alkaloid free bases.

Structural Characterization

UV-Vis Spectroscopy

Quinazolinones exhibit a characteristic absorption pattern due to the conjugated bicyclic system.

  • Key Bands:

    
     at 220–230 nm , 260–280 nm , and 300–320 nm .
    
  • Note: Bathochromic shifts in polar solvents (DMSO vs. CHCl₃) often indicate n→π* transitions of the carbonyl.

NMR Spectroscopy (Diagnostic Signals)

The following are typical chemical shifts for the core quinazolinone skeleton (solvent: DMSO-


).
Proton/Carbon Position1H NMR (δ ppm)13C NMR (δ ppm)Multiplicity
H-2 (if unsubstituted)8.0 – 8.3145 – 150Singlet (s)
H-5 (Periplasmic)8.1 – 8.2126 – 128Doublet (d)
H-6, H-7 7.5 – 7.8126 – 135Triplet/Multiplet
H-8 7.6 – 7.9125 – 128Doublet (d)
C-4 (Carbonyl) 160 – 162 Quaternary (C=O)
C-8a (Bridgehead) 147 – 149Quaternary

Data synthesized from representative spectra of Vasicine and simple quinazolinone derivatives [4, 5].

Pharmacological & Industrial Context

The natural quinazolinone scaffold serves as a template for "scaffold hopping" in drug design.

  • Topoisomerase Inhibition: Marine alkaloids like Fumiquinazoline C stabilize the DNA-topoisomerase I cleavable complex, similar to Camptothecin.

  • Bronchodilation: Vasicine served as the lead compound for the development of Bromhexine and Ambroxol , widely used mucolytics.

  • Metabolic Stability: The scaffold is robust against rapid metabolic degradation compared to linear amides, making it an ideal pharmacophore for oral bioavailability.

References

  • Biosynthesis of Peganum Alkaloids: Title: "Biosynthetic pathway of Peganum alkaloids." Source: ResearchGate.[4] URL:[Link][5]

  • Marine Quinazolinone Sources: Title: "Quinazoline-Containing Indole Alkaloids from the Marine-Derived Fungus Aspergillus sp. HNMF114." Source: Journal of Natural Products (ACS). URL:[Link]

  • Fumiquinazoline Gene Cluster: Title: "Transcriptional Control of the Production of Aspergillus fumigatus Conidia-Borne Secondary Metabolite Fumiquinazoline C." Source:[1][2] Genetics (NIH/PubMed). URL:[Link]

  • NMR Data (Vasicine/Quinazolinone Core): Title: "Vasicine and Structurally Related Quinazolines."[6] Source: Medicinal Chemistry Research (Springer). URL:[Link]

  • Rutaecarpine Characterization: Title: "Progress in the Studies on Rutaecarpine." Source: Molecules (MDPI). URL:[Link][5]

  • Extraction Protocols: Title: "Protocol for the Extraction of Alkaloids from Medicinal Plant Extracts." Source: ResearchGate.[4] URL:[Link]

Sources

Methodological & Application

using quinazolin-6-ol in kinase inhibitor development

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Quinazolin-6-ol Scaffolds in Kinase Inhibitor Discovery

Abstract

This guide details the strategic application of quinazolin-6-ol (6-hydroxyquinazoline) as a pivotal scaffold in the development of ATP-competitive kinase inhibitors. While the 4-anilinoquinazoline pharmacophore is well-established (e.g., Gefitinib, Erlotinib), the 6-position hydroxyl group offers a critical vector for optimizing physicochemical properties and accessing the solvent-exposed region of the kinase binding pocket. This note provides a validated synthetic workflow, Structure-Activity Relationship (SAR) insights, and biological evaluation protocols to leverage this moiety for next-generation drug discovery.

The Quinazolin-6-ol Advantage: Mechanistic Insights

The "Solvent Front" Hypothesis

In the ATP-binding pocket of receptor tyrosine kinases (RTKs) like EGFR and VEGFR, the quinazoline core mimics the adenine ring of ATP. The N1 and N3 nitrogens typically form hydrogen bonds with the "hinge region" (e.g., Met793 in EGFR).

  • The Problem: Lipophilic quinazoline cores often suffer from poor aqueous solubility and high plasma protein binding.

  • The Solution (C6-OH): The oxygen at position 6 serves as an anchor point. Functionalizing this hydroxyl group allows the introduction of solubilizing polar tails (e.g., morpholine, piperazine) that extend into the solvent-exposed region of the kinase. This does not disrupt the essential hinge binding but dramatically improves pharmacokinetic (PK) profiles.

Structural Logic Diagram

The following diagram illustrates the functional logic of the quinazolin-6-ol scaffold.

Quinazoline_Logic cluster_binding Kinase Pocket Interaction Core Quinazoline Core Hinge Hinge Region Binding (N1/N3 Interaction) Core->Hinge Anchors to C6_OH C6-OH Handle (The Pivot) Core->C6_OH Substituted at C6 C4_Aniline C4-Aniline (Selectivity/Hydrophobic Pocket) Core->C4_Aniline Substituted at C4 Solubility Solubility Tail (Solvent Front) C6_OH->Solubility Derivatization

Caption: Functional decomposition of the quinazolin-6-ol scaffold. The C6-OH acts as the critical bridge between the binding core and solvent-interaction domains.

Chemical Synthesis & Functionalization Protocol

This protocol describes a "Diversity-Oriented Synthesis" (DOS) approach where the C6-OH is functionalized before the final C4-amination to avoid side reactions, or after depending on the stability of the R-group. We recommend the C6-First strategy for stability.

Materials Required
  • Precursor: 2-amino-5-hydroxybenzoic acid (5-hydroxyanthranilic acid).

  • Reagents: Formamidine acetate, Thionyl chloride (

    
    ), Potassium carbonate (
    
    
    
    ), DMF, substituted benzyl halides or alkyl tosylates.
  • Equipment: Microwave reactor (optional), Rotary evaporator, LC-MS.

Step-by-Step Methodology

Step 1: Cyclization to Quinazolin-6-ol-4-one

  • Dissolve 2-amino-5-hydroxybenzoic acid (10 mmol) in 2-methoxyethanol (30 mL).

  • Add formamidine acetate (15 mmol).

  • Reflux at 125°C for 12 hours.

  • Cool to room temperature. The product, 6-hydroxyquinazolin-4(3H)-one , will precipitate.

  • Filter, wash with cold ethanol, and dry.

    • Checkpoint: Verify Mass (M+H) via LC-MS.

Step 2: C6-O-Alkylation (The Diversity Step) Rationale: Introducing the solubilizing group early allows for easier purification.

  • Dissolve the intermediate from Step 1 (1 eq) in dry DMF.

  • Add

    
     (3 eq) and stir for 30 min at 60°C to generate the phenoxide anion.
    
  • Add the desired alkyl halide (e.g., 3-morpholinopropyl chloride) (1.2 eq).

  • Stir at 80°C for 4-6 hours.

  • Pour into ice water. Filter the precipitate (6-alkoxyquinazolin-4-one).

Step 3: Chlorination (Activation)

  • Suspend the 6-alkoxyquinazolin-4-one in neat

    
     (10 mL/g).
    
  • Add a catalytic amount of DMF (2-3 drops).

  • Reflux for 3 hours until the solution becomes clear.

  • Remove excess

    
     under reduced pressure to yield the 4-chloro-6-alkoxyquinazoline  intermediate.
    
    • Caution: This intermediate is moisture sensitive. Use immediately.

Step 4: C4-Amination (The Specificity Step)

  • Dissolve the chloro-intermediate in Isopropanol (IPA).

  • Add the specific aniline (e.g., 3-chloro-4-fluoroaniline for EGFR targeting) (1.1 eq).

  • Reflux for 2-4 hours.

  • Cool to RT. The product typically precipitates as the hydrochloride salt.

  • Filter and wash with cold IPA/Ether.

Biological Validation Protocols

Once the library is synthesized, validate potency using a radiometric or fluorescence-based kinase assay.

Protocol A: In Vitro Kinase Inhibition (FRET-based)

Target: EGFR (WT) and EGFR (T790M mutant).[1]

  • Preparation: Prepare 3x serial dilutions of the test compounds in 100% DMSO (Top concentration: 10 mM). Dilute to 4x working concentration in assay buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Tween-20).
    
  • Enzyme Mix: Dilute recombinant EGFR kinase to 2 nM in assay buffer.

  • Substrate Mix: Prepare a mix of Poly(Glu,Tyr) peptide labeled with a fluorophore (e.g., ULight) and ATP (at

    
     concentration, typically 10 µM).
    
  • Reaction:

    • Add 2.5 µL compound to 384-well plate.

    • Add 2.5 µL Enzyme mix. Incubate 15 min (to detect slow-binders).

    • Add 5 µL Substrate/ATP mix.

    • Incubate 60 min at RT.

  • Detection: Add Eu-labeled anti-phosphotyrosine antibody (Stop solution). Read TR-FRET signal after 60 min.

  • Analysis: Fit data to a sigmoidal dose-response curve to calculate

    
    .
    
Protocol B: Cellular Target Engagement (Western Blot)

Objective: Confirm that the kinase inhibition translates to cellular signaling blockade.

  • Cell Lines: A549 (WT EGFR) and H1975 (T790M/L858R EGFR).

  • Treatment: Seed cells (

    
    /well) in 6-well plates. Starve in serum-free medium for 12h. Treat with compound (0.1, 1, 10 µM) for 2 hours. Stimulate with EGF (100 ng/mL) for 15 min.
    
  • Lysis: Lyse in RIPA buffer with phosphatase inhibitors.

  • Blotting:

    • Primary Ab: p-EGFR (Tyr1068) and Total EGFR.

    • Secondary Ab: HRP-conjugated.

  • Result: Effective inhibitors will abolish the p-EGFR band while Total EGFR remains constant.

Data Interpretation & Troubleshooting

SAR Trends for C6-Substitutions

The following table summarizes expected outcomes based on the nature of the group attached to the C6-oxygen.

C6-Substituent (R)Physicochemical EffectKinase Potency ImpactExample Drug
-H (Hydroxyl) Poor permeability, rapid metabolism (Glucuronidation).Moderate (H-bond donor).Precursor
-OMe (Methoxy) Improved permeability, low solubility.Good (Hydrophobic fit).Gefitinib (C7)
-O-(CH2)3-Morpholine Excellent solubility , lysosomotropic.High (Solvent interaction).Gefitinib (C6)
-O-CH2-CH2-OH Moderate solubility.Moderate (H-bond acceptor).Vandetanib analogs
Experimental Workflow Diagram

Workflow Start Start: 5-Hydroxyanthranilic Acid Synth_Core Synthesis: Quinazolin-6-ol Core Start->Synth_Core Funct_C6 Functionalization: C6-Alkylation (Solubility Tail) Synth_Core->Funct_C6 Funct_C4 Coupling: C4-Aniline (Selectivity) Funct_C6->Funct_C4 Assay_Enz Assay: TR-FRET (IC50) Funct_C4->Assay_Enz Assay_Cell Assay: Western Blot (p-EGFR) Assay_Enz->Assay_Cell If IC50 < 100 nM Decision Decision: Lead Candidate? Assay_Cell->Decision

Caption: Integrated workflow from raw material to validated lead candidate.

References

  • Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors. Arabian Journal of Chemistry. [Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). International Journal of Molecular Sciences. [Link]

  • Synthesis of new 4-anilinoquinazoline analogues and evaluation of their EGFR inhibitor activity. ResearchGate. [Link]

  • 6,7-Dimorpholinoalkoxy quinazoline derivatives as potent EGFR inhibitors with enhanced antiproliferative activities against tumor cells. European Journal of Medicinal Chemistry. [Link]

  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry. [Link]

Sources

quinazolin-6-ol as a building block in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for medicinal chemists and drug discovery professionals. It focuses on the strategic application of quinazolin-6-ol (and its synthetic equivalents) as a high-value building block for generating kinase inhibitor libraries.

Executive Summary

The quinazoline scaffold represents a "privileged structure" in medicinal chemistry, serving as the core for numerous FDA-approved kinase inhibitors (e.g., Gefitinib , Erlotinib , Lapatinib , Afatinib ).[1][2] While the C4-position typically engages the ATP-binding hinge region, the C6-position is critical for tuning physicochemical properties (solubility, permeability) and accessing the "solvent-front" region of the kinase pocket.

Quinazolin-6-ol (specifically as the 4-chloro-6-acetoxy or 6-hydroxy-4-quinazolinone precursor) acts as a versatile divergence point. It allows researchers to lock in the hinge-binding motif at C4 first, and then rapidly diversify the solvent-exposed region via the C6-hydroxyl handle.

Key Advantages of the C6-OH Handle:
  • Solubility Tuning: Introduction of solubilizing groups (e.g., morpholine, piperazine ethers) at the solvent front.

  • Metabolic Stability: Modification of the electron-rich phenol to block metabolic soft spots.

  • Library Generation: High-yielding O-alkylation or Mitsunobu reactions allow for "late-stage diversification."

Chemical Reactivity & Building Block Profile[3]

To utilize this scaffold effectively, one must distinguish between the two oxygen centers on the core.

PositionFunctionalityReactivity ProfileStrategic Role
C4 Leaving Group (Cl) or Tautomeric CarbonylHighly reactive toward SNAr (with anilines).Hinge Binder: Establishes primary potency.[3]
C6 Phenolic Hydroxyl (-OH)Nucleophilic; reactive toward alkyl halides/alcohols.Solvent Front: Tunes ADME and selectivity.
N1 Pyrimidine NitrogenH-bond Acceptor.Hinge Interaction: Critical H-bond with Met793 (EGFR numbering).
The Preferred Building Block: 4-Chloro-6-acetoxyquinazoline

While "quinazolin-6-ol" is the parent structure, the acetate-protected 4-chloro derivative is the industry standard for library synthesis. It prevents premature O-alkylation during the C4-substitution step and allows for controlled, sequential functionalization.

Experimental Protocols

Workflow Overview: Late-Stage Diversification

This workflow allows you to synthesize a single "core" intermediate (with your hinge-binding aniline of choice) and then split it into multiple reactions to explore C6-SAR.

SyntheticWorkflow Start 4-Chloro-6-acetoxyquinazoline (Building Block) Step1 Step 1: S_NAr Reaction (Install Hinge Binder) Start->Step1 + Aniline, iPrOH Inter1 4-Anilino-6-acetoxyquinazoline (Stable Intermediate) Step1->Inter1 Step2 Step 2: Deacetylation (Reveal 6-OH) Inter1->Step2 NH3/MeOH Inter2 4-Anilinoquinazolin-6-ol (Divergence Point) Step2->Inter2 Step3 Step 3: O-Alkylation (Install Solubilizing Group) Inter2->Step3 R-X, K2CO3 or Mitsunobu Final Final Kinase Inhibitor (Library Member) Step3->Final

Figure 1: Late-stage diversification workflow using the 4-chloro-6-acetoxyquinazoline building block.

Protocol A: SNAr Coupling (Installation of Hinge Binder)

Objective: Replace the C4-chloro group with an aniline derivative.

  • Reagents:

    • Substrate: 4-Chloro-6-acetoxyquinazoline (1.0 equiv).

    • Nucleophile: Substituted Aniline (e.g., 3-chloro-4-fluoroaniline) (1.1 equiv).

    • Solvent: Isopropanol (iPrOH) or Acetonitrile (MeCN).

  • Procedure:

    • Dissolve the quinazoline building block in iPrOH (10 mL/g).

    • Add the aniline dropwise.

    • Heat to reflux (80-85°C) for 2–4 hours.

    • Observation: The product often precipitates as the hydrochloride salt.

  • Work-up:

    • Cool to room temperature.[4] Filter the precipitate.

    • Wash the cake with cold iPrOH and diethyl ether.

    • Crucial Step: If the acetate group is partially cleaved (rare in neutral iPrOH but possible), proceed directly to full deprotection. If pure, dry under vacuum.

Protocol B: Selective Deacetylation

Objective: Reveal the C6-hydroxyl group without hydrolyzing the C4-aniline (which is stable) or degrading the quinazoline core.

  • Reagents:

    • Substrate: 4-Anilino-6-acetoxyquinazoline (from Protocol A).

    • Base: 7N Ammonia in Methanol (NH3/MeOH) OR K2CO3 (2.0 equiv) in Methanol.

  • Procedure:

    • Suspend the substrate in Methanol (10 mL/g).

    • Add 7N NH3 in MeOH (5.0 equiv) or solid K2CO3.

    • Stir at room temperature for 1–3 hours. (Monitor by LCMS; disappearance of [M+42] peak).

  • Work-up:

    • Concentrate the solvent in vacuo.

    • Resuspend residue in water. Adjust pH to ~7–8 with dilute HCl if carbonate was used.

    • Filter the solid 4-anilinoquinazolin-6-ol . This is your Divergence Point Intermediate .

Protocol C: O-Alkylation (Library Generation)

Objective: Introduce diversity at the C6 position (Solvent Front).

  • Reagents:

    • Substrate: 4-Anilinoquinazolin-6-ol (1.0 equiv).

    • Alkylating Agent: Alkyl halide (e.g., 3-morpholinopropyl chloride) (1.2 equiv).

    • Base: K2CO3 (anhydrous, 3.0 equiv).

    • Catalyst: Potassium Iodide (KI) (0.1 equiv) - highly recommended for alkyl chlorides.

    • Solvent: DMF or NMP (anhydrous).

  • Procedure:

    • Dissolve substrate and base in DMF. Stir for 15 min at RT to form the phenoxide.

    • Add the alkyl halide and KI.

    • Heat to 60–80°C for 4–12 hours.

    • Note: The N1 position is less nucleophilic than the C6-phenoxide under these conditions, ensuring regioselectivity.

  • Work-up:

    • Pour reaction mixture into ice water (10x volume).

    • Filter the precipitate (if solid) or extract with EtOAc/DCM.

    • Purify via preparative HPLC or flash chromatography (DCM:MeOH gradients).

Structural Logic & SAR Visualization

The success of quinazoline drugs relies on specific binding interactions. The diagram below illustrates why the C6-position is the ideal vector for modification.

BindingMode cluster_drug Quinazoline Inhibitor Met793 Met793 (Hinge) Solvent Solvent Channel (Water Environment) Pocket Hydrophobic Pocket N1 N1 (Acceptor) N1->Met793 H-Bond C4_Aniline C4-Aniline (Hydrophobic) C4_Aniline->Pocket Van der Waals C6_Oxygen C6-Oxygen (Vector) R_Group C6-Substituent (Solubilizing Group) C6_Oxygen->R_Group Covalent Link R_Group->Solvent Exposed to Solvent

Figure 2: Binding mode logic.[5] The C6-substituent extends into the solvent channel, allowing for bulky solubilizing groups without steric clash.

Troubleshooting & Expert Tips

  • Regioselectivity Issues (N- vs O-alkylation):

    • Problem: Alkylation occurring at N1 or N3 instead of C6-OH.

    • Solution: Use K2CO3 in DMF or Acetone . Avoid strong bases like NaH, which can deprotonate the aniline nitrogen or the quinazoline ring nitrogens more aggressively. The phenoxide is the softest nucleophile and reacts preferentially with soft electrophiles under mild basic conditions.

  • Solubility of the Intermediate:

    • Problem: The deprotected 4-anilinoquinazolin-6-ol is often very insoluble in organic solvents, making the next step difficult.

    • Solution: Use DMSO or NMP for the alkylation step. Heating to 60°C usually solubilizes the phenoxide salt.

  • Alternative to Alkyl Halides:

    • If the alkyl halide is unstable or unavailable, use the Mitsunobu Reaction (PPh3, DIAD, Alcohol) to couple the C6-OH with a primary alcohol. This is particularly useful for chiral side chains.

References

  • Structure-Activity Relationships of Quinazoline EGFR Inhibitors

    • Title: Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors.[6][7]

    • Source: Molecules (MDPI), 2017.
    • URL:[Link]

  • Synthesis of Lapatinib (Detailed Chemistry)
  • Quinazoline Building Blocks & Reactivity

    • Title: Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances.
    • Source: Frontiers in Chemistry, 2021.
    • URL:[Link]

  • Selective Alkylation Protocols

    • Title: Selective Alkylation of a 6,7-Dihydroxyquinazoline.[8]

    • Source: Molecules, 2023 (via ResearchG
    • URL:[Link]

Sources

cytotoxicity assay protocol for quinazoline-based compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Cytotoxicity Profiling of Quinazoline-Based Kinase Inhibitors

Abstract & Scope

Quinazoline derivatives (e.g., Gefitinib, Erlotinib) represent a cornerstone pharmacophore in oncology, primarily functioning as ATP-competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR). While their efficacy is well-documented, accurate in vitro cytotoxicity profiling is frequently compromised by their physicochemical properties—specifically, high lipophilicity and poor aqueous solubility.

This application note provides a rigorous, self-validating protocol for determining the half-maximal inhibitory concentration (


) of quinazoline-based compounds. Unlike generic toxicity protocols, this guide addresses specific failure modes associated with hydrophobic kinase inhibitors, including compound precipitation, DMSO tolerance, and metabolic assay interference.

Strategic Pre-Assay Considerations

Before initiating wet-lab work, three critical parameters must be defined to ensure data integrity.

A. Solubility & The "DMSO Cliff"

Quinazolines are notoriously hydrophobic. To maintain solubility, they are dissolved in Dimethyl Sulfoxide (DMSO).[1] However, DMSO is cytotoxic at high concentrations.[2]

  • Rule: The final DMSO concentration in the cell culture well must never exceed 0.5% (v/v) , with 0.1% being the gold standard for sensitive lines (e.g., primary cells or stem cells) [1].[1]

  • Risk: Exceeding this limit causes non-specific membrane permeabilization, masking the specific kinase-inhibitory effect of your compound.

B. Cell Line Selection (Context Matters)

Cytotoxicity is context-dependent. Testing a quinazoline on a random cell line is scientifically null.

  • EGFR-Dependent Lines (Sensitive): PC-9 (Exon 19 del), HCC827.

  • EGFR-Resistant Lines (Mutant): NCI-H1975 (T790M gatekeeper mutation).

  • Wild-Type/Control: A549 (Wild-type EGFR, often less sensitive), HFL-1 (Normal fibroblast).

C. Assay Selection: MTS vs. MTT

While MTT is traditional, this protocol utilizes MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) .

  • Why? MTT requires solubilization of formazan crystals (usually with DMSO/SDS), which introduces a pipetting step that increases error variance. MTS produces a soluble formazan product, allowing a "mix-and-read" workflow critical for minimizing disturbance to loosely adherent apoptotic cells [2].

Mechanism of Action Visualization

Understanding the pathway is essential for interpreting "cytostatic" vs. "cytotoxic" effects. Quinazolines block ATP binding to EGFR, halting downstream survival signaling.

EGFR_Pathway Quinazoline Quinazoline (Inhibitor) EGFR EGFR (Tyrosine Kinase) Quinazoline->EGFR Blocks ATP Binding PI3K PI3K EGFR->PI3K MAPK MAPK/ERK (Proliferation) EGFR->MAPK AKT AKT (Survival Signal) PI3K->AKT Survival Cell Survival & Proliferation AKT->Survival Apoptosis Apoptosis (Cell Death) AKT->Apoptosis Inhibition leads to MAPK->Survival

Figure 1: Mechanism of Action. Quinazolines competitively inhibit the ATP-binding pocket of EGFR, preventing autophosphorylation and downstream activation of PI3K/AKT and MAPK pathways, ultimately triggering apoptosis.

Protocol: Compound Preparation (Serial Dilution)

Objective: Create a log-scale dilution series while keeping DMSO constant.

Materials:

  • Stock Compound (10 mM in 100% DMSO).

  • Sterile 1.5 mL microcentrifuge tubes.

  • Complete Cell Culture Media.

The "Intermediate Plate" Method (Critical for Hydrophobic Drugs): Directly adding 100% DMSO stock to cells often causes microprecipitation (the "crashing out" effect). We use an intermediate dilution step.

  • Prepare 200x Stocks: In a V-bottom 96-well plate (or tubes), prepare your drug concentrations at 200x the final desired testing concentration using 100% DMSO.

    • Example: If top test concentration is 10 µM, prepare 2 mM in this step.

  • Intermediate Dilution: Transfer 5 µL of the 200x stock into 995 µL of warm culture media .

    • Result: This is now a 1x drug solution with 0.5% DMSO .

    • Check: Vortex immediately. Visually inspect for turbidity.[1] If cloudy, the compound has precipitated; you must lower the concentration or use a solubility enhancer (e.g., cyclodextrin), though this alters the assay baseline.

Protocol: MTS Cytotoxicity Assay

Timeframe: 72 Hours (Standard for Kinase Inhibitors) [3].

Step 1: Cell Seeding (Day 0)
  • Harvest cells and count viability (must be >95%).

  • Seed cells in 96-well clear-bottom plates.

    • Density: 3,000 - 5,000 cells/well (optimized to ensure cells are in log-phase growth during drug exposure).

  • Volume: 90 µL per well.

  • Controls:

    • Blank: Media only (no cells).

    • Vehicle Control: Cells + 0.5% DMSO (no drug).

  • Incubate 24 hours at 37°C, 5% CO₂ to allow attachment.

Step 2: Compound Addition (Day 1)
  • Add 10 µL of the Intermediate Dilution (prepared in Section 4) to the respective wells containing 90 µL of cells.

    • Note: Since the intermediate dilution was already at 1x concentration, you should actually prepare the intermediate at 10x if adding 10 µL to 90 µL.

    • Correction for Protocol Robustness: To avoid confusion, the preferred method is to aspirate the 90 µL of seeding media and replace it with 100 µL of the 1x Drug/Media mix prepared in Section 4. This ensures exact concentrations.[3]

  • Self-Validation Step (Cell-Free Control): Add the highest concentration of the quinazoline compound to wells without cells (media only).

    • Reason: Some quinazolines have intrinsic absorbance or can chemically reduce tetrazolium salts [4]. If this well turns brown/red, your compound interferes with the assay, and you must switch to an ATP-based assay (e.g., CellTiter-Glo).

Step 3: Incubation (Day 1-4)
  • Incubate for 72 hours . Kinase inhibitors are often cytostatic before they are cytotoxic; 24-48h is often insufficient to observe the full phenotypic impact on survival signaling [5].

Step 4: Readout (Day 4)
  • Add 20 µL of MTS Reagent (e.g., CellTiter 96® AQueous One Solution) to each well.

  • Incubate for 1–4 hours at 37°C. Monitor color development (brown formazan).

  • Measure absorbance at 490 nm on a plate reader.

Experimental Workflow Diagram

Assay_Workflow Stock 1. Drug Stock (10mM DMSO) Dilution 2. Serial Dilution (Log Scale) Stock->Dilution DMSO < 0.5% Treatment 4. Treatment (72h Incubation) Dilution->Treatment Add Cmpd Seeding 3. Cell Seeding (3k-5k cells/well) Seeding->Treatment 24h Attachment Readout 5. MTS Addition & OD490 Read Treatment->Readout

Figure 2: Assay Workflow. Critical control points include the DMSO limit check during dilution and the 24h attachment period prior to treatment.

Data Analysis & Reporting

Raw OD490 data must be normalized to the Vehicle Control (DMSO).

Formula:



Curve Fitting: Plot Log[Concentration] vs. % Viability. Use a non-linear regression (4-parameter logistic model) to calculate the


.
ParameterValue (Example)Interpretation
Top 98.5%Max viability (should be near 100%)
Bottom 2.1%Residual viability (should be near 0%)
Hill Slope -1.2Steepness of toxicity onset

12.5 nM Potency of the Quinazoline

0.992Goodness of fit (Must be >0.95)

Troubleshooting & Optimization

  • Edge Effect: If outer wells show high variance, avoid using them for data. Fill them with PBS and use only the inner 60 wells.

  • Precipitation: If the

    
     curve plateaus unexpectedly at high concentrations, the drug likely precipitated. Check the "Intermediate Dilution" step.
    
  • Fluorescence Interference: If the "Cell-Free Control" (Step 2) has high absorbance, the quinazoline is interfering. Action: Switch to a Luminescent ATP Assay (e.g., CellTiter-Glo), which is less prone to chemical interference [6].

References

  • Dimethyl sulfoxide (DMSO) usage in cell culture. LifeTein Technical Guides. Available at: [Link]

  • Exposure time versus cytotoxicity for anticancer agents. Cancer Chemotherapy and Pharmacology, NIH PubMed Central. Available at: [Link]

  • Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay. Journal of Pharmaceutical Research International. Available at: [Link]

  • Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action. International Journal of Molecular Sciences. Available at: [Link]

  • Limitations of MTT and MTS-Based Assays. PLOS ONE, NIH PubMed Central. Available at: [Link]

Sources

Application Note: Advanced Analytical Characterization of Quinazoline-Based EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazoline Scaffold in Oncology

Quinazoline derivatives, particularly 4-anilinoquinazolines, represent a cornerstone in modern oncology as potent Epidermal Growth Factor Receptor (EGFR) inhibitors. Drugs like Gefitinib and Erlotinib function by competitively binding to the ATP-binding pocket of the EGFR kinase domain.

However, the synthesis of these derivatives—often proceeding via quinazolin-4-one intermediates—is prone to regioisomeric ambiguity (N1- vs. N3- vs. O-alkylation) and polymorphism issues that drastically affect bioavailability. This guide provides a rigorous, multi-modal analytical protocol to ensure structural integrity and pharmaceutical compliance.

Analytical Workflow Overview

QuinazolineWorkflow Synth Crude Synthesis (Quinazolinone Intermediate) IsoCheck Regioisomer Check (2D NMR: HMBC) Synth->IsoCheck Critical Step Purify Purification (Flash/Prep HPLC) IsoCheck->Purify Confirmed N3/O Isomer Purity Purity Profiling (UHPLC-DAD-MS) Purify->Purity SolidState Polymorph Screen (PXRD / DSC) Purity->SolidState >99.5% Purity Release Batch Release (CoA) SolidState->Release

Figure 1: Integrated analytical workflow for quinazoline drug development, prioritizing early-stage regioisomer confirmation.

Structural Elucidation: Solving the Regioisomer Problem

A critical challenge in quinazoline synthesis (specifically the alkylation of quinazolin-4-one precursors) is distinguishing between N3-alkylation (thermodynamically favored), O-alkylation (kinetic), and N1-alkylation . Standard 1D


H NMR is often insufficient due to overlapping signals.
Protocol A: 2D NMR Differentiation (HMBC)

Objective: Definitively assign the alkylation site using Heteronuclear Multiple Bond Correlation (HMBC).

Instrument Parameters:

  • Field Strength:

    
     500 MHz recommended.
    
  • Solvent: DMSO-

    
     (prevents aggregation common in CDCl
    
    
    
    ).
  • Experiment: Gradient-selected HMBC (long-range

    
    H-
    
    
    
    C coupling, optimized for
    
    
    Hz).

Data Interpretation Logic:

  • Identify the Alkyl Protons: Locate the

    
     or 
    
    
    
    protons in the
    
    
    H spectrum (typically
    
    
    4.0–5.5 ppm).
  • Trace Correlations to the Quinazoline Core:

    • N3-Alkylation (Target): The

      
       protons will show a strong HMBC correlation to C4  (carbonyl, 
      
      
      
      160 ppm) and C2 (amidine,
      
      
      145-150 ppm).
    • O-Alkylation (Impurity): The

      
       protons correlate only to C4 . Crucially, C4 often shifts upfield (
      
      
      
      165+ ppm) due to aromatization of the pyrimidine ring.
    • N1-Alkylation (Rare): The

      
       protons correlate to C2  and C8a  (bridgehead), but not C4.
      

Expert Insight: If you observe a cross-peak between the alkyl protons and the carbonyl carbon (C4), you have likely formed the N3 or O-isomer. To distinguish them, look for the C2 correlation . Only the N3-isomer allows a 3-bond coupling to C2 [1, 5].

Mass Spectrometry: Fragmentation & Impurity ID

Quinazolines exhibit a characteristic fragmentation pattern useful for validating the core scaffold in crude mixtures.

Protocol B: HRMS Fragmentation Analysis

Instrument: Q-TOF or Orbitrap (ESI+ Mode).

Mechanism: The quinazoline core typically undergoes a sequential loss of two HCN (hydrogen cyanide) molecules, collapsing the pyrimidine ring into a benzyne radical cation.[1]

MassSpec Parent Parent Ion [M+H]+ (Quinazoline Core) Frag1 Fragment 1 [M+H - HCN]+ Parent->Frag1 -27 Da (HCN) SideChain Side Chain Loss (e.g., -R at C4) Parent->SideChain Facile Cleavage Frag2 Benzyne Radical [M+H - 2HCN]+ Frag1->Frag2 -27 Da (HCN)

Figure 2: Characteristic fragmentation pathway for quinazoline scaffolds under ESI-MS/MS conditions.

Diagnostic Ions:

  • 
    m/z 27:  Loss of HCN (indicates intact pyrimidine ring).
    
  • Side Chain Ejection: 4-anilino substituents are often lost as neutral fragments. For halogenated derivatives (e.g., Gefitinib-Cl impurities), look for characteristic isotopic envelopes (

    
    Cl/
    
    
    
    Cl ratio of 3:1) [2, 3].[1][2][3][4][5][6]

Purity Profiling: UHPLC Method Development

Quinazoline derivatives are basic (


 for the N1 nitrogen). On standard silica-based C18 columns, they interact strongly with residual silanols, leading to peak tailing .
Protocol C: Ion-Suppression Chromatography

Objective: Achieve symmetrical peaks and separate closely eluting process impurities.

ParameterSpecificationRationale
Column C18 End-capped (e.g., BEH C18), 1.7 µm, 2.1 x 100 mm"End-capping" reduces silanol activity; sub-2µm particles ensure high resolution.
Mobile Phase A Water + 0.1% Formic Acid (or 10mM Ammonium Formate pH 3.5)Critical: Low pH ensures the quinazoline is fully protonated (BH+), preventing interaction with silanols.
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides sharper peaks for aromatic heterocycles than Methanol.
Gradient 5% B to 95% B over 10 minSteep gradient required to elute hydrophobic 4-anilino derivatives.
Flow Rate 0.4 mL/minOptimized for UPLC backpressure limits.
Detection UV 254 nm & 330 nm330 nm is specific to the conjugated quinazoline system, reducing background noise.

Self-Validation Step: Calculate the Tailing Factor (


)  for the main peak.
  • Pass:

    
    
    
  • Fail:

    
     (Indicates insufficient buffer strength or pH is too close to 
    
    
    
    ).

Solid-State Characterization: Polymorphism

Bioavailability of quinazolines (BCS Class II/IV) is heavily dependent on crystal form. Gefitinib, for example, has stable and metastable polymorphs.

Protocol D: Powder X-Ray Diffraction (PXRD)

Method:

  • Sample Prep: Lightly grind sample (avoid mechanochemical phase transition) and pack into a zero-background holder.

  • Scan: 2

    
     range of 3° to 40°.
    
  • Step Size: 0.02°.

Analysis:

  • Compare diffractograms against a calculated reference from Single Crystal XRD (SCXRD) if available.

  • Key Indicator: Shifts in low-angle peaks (<10° 2

    
    ) usually indicate different packing arrangements (polymorphs) or solvate formation [4, 6].
    

References

  • Regioselective Alkylation Analysis: N- and/or O-Alkylation of Quinazolinone Derivatives. Organic and Medicinal Chemistry International Journal.[7] (2020).

  • Mass Spectrometry Patterns: Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PMC. (2023).[2][8]

  • Fragmentation Mechanisms: Quinazolines.[1][3][9][10][11] Part X. The fragmentation of quinazolines under electron impact.[1] J. Chem. Soc. B.

  • Solid State & Polymorphism: Characterization of Solid-State Drug Polymorphs... by Near-Infrared Spectroscopy. Frontiers in Chemistry. (2018).[5]

  • Synthetic Pathways: N3-alkylation during formation of quinazolin-4-ones...[6] Organic & Biomolecular Chemistry.[2][11][12] (2011).[5][6]

  • G-Quadruplex Binding: Design, Synthesis, and Biophysical Characterization of Pyridine Bis‐Quinazoline Derivatives. PMC. (2024).[10][13]

Sources

microwave-assisted synthesis of quinazolinones

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of Quinazolinones

Abstract

This application note details high-efficiency protocols for the microwave-assisted synthesis of quinazolinone scaffolds, a critical pharmacophore in medicinal chemistry.[1] By leveraging dielectric heating, these methodologies overcome the thermodynamic limitations of conventional Niementowski and multi-component condensations. This guide provides validated workflows for solvent-free, aqueous, and multi-component reactions (MCRs), offering researchers a pathway to reduce reaction times from hours to minutes while significantly improving yields and purity profiles.

Introduction & Scientific Rationale

The quinazolin-4(3H)-one core is ubiquitous in bioactive alkaloids and synthetic drugs (e.g., Methaqualone, Raltitrexed, Idelalisib). Conventional synthesis, particularly the Niementowski reaction, often requires high temperatures (


C), prolonged reflux (6–48 hours), and harsh dehydrating agents, leading to thermal degradation and laborious workups.

Microwave Irradiation (MWI) Advantage: MWI addresses these bottlenecks through dielectric heating . Unlike convective heating, which relies on thermal conductivity from vessel walls, MWI couples directly with polar molecules (solvents and reagents).

  • Dipolar Polarization: Polar molecules align with the oscillating electric field, generating heat through molecular friction.

  • Ionic Conduction: Dissolved ions oscillate in the field, generating heat through collision.

Key Mechanistic Insight: The synthesis of quinazolinones involves dehydration and cyclization steps that have high activation energies. MWI provides rapid energy transfer, allowing the system to overcome these barriers almost instantaneously, often suppressing side reactions by minimizing the time spent in thermal transition states.

Strategic Decision Framework

Before selecting a protocol, use the following logic flow to determine the optimal synthetic route based on your starting materials and target diversity.

Quinazolinone_Workflow Start Target Molecule Strategy Q1 Is the C-2 position unsubstituted? Start->Q1 MethodA Protocol 1: Solvent-Free Niementowski (Anthranilic Acid + Formamide) Q1->MethodA Yes (H at C-2) Q2 Need diverse substitution at N-3 and C-2? Q1->Q2 No (R at C-2) MethodB Protocol 2: 3-Component MCR (Anthranilic Acid + Amine + Aldehyde) Q2->MethodB Yes (Library Gen) MethodC Protocol 3: Aqueous/Catalytic (2-Aminobenzamide + Aldehyde) Q2->MethodC No (Specific Target)

Figure 1: Decision matrix for selecting the appropriate microwave synthesis protocol.

Experimental Protocols

Protocol 1: Solvent-Free Niementowski Synthesis

Best for: Rapid production of the core 4(3H)-quinazolinone structure without substituents at C-2.

Rationale: Formamide acts as both reagent and solvent. Its high dielectric constant (


) makes it an excellent microwave absorber, facilitating rapid superheating.

Materials:

  • Anthranilic acid (10 mmol)

  • Formamide (15 mmol, 1.5 eq)

  • Catalyst: None (or trace Ammonium Acetate)

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-transparent vial (borosilicate glass), mix 1.37 g of anthranilic acid and 0.6 mL of formamide.

  • Homogenization: Vortex for 10 seconds to ensure a uniform slurry.

  • Irradiation: Cap the vessel (ensure pressure relief capability). Place in a monomode microwave reactor.

    • Settings: Power = 150 W (Dynamic), Temperature Limit = 160°C, Hold Time = 5–8 minutes.

    • Note: If using a domestic modification (not recommended for GMP), use "High" power in 30-second bursts.

  • Workup: Upon cooling to room temperature, the reaction mixture will solidify. Add 10 mL of cold water.

  • Isolation: Filter the solid precipitate. Wash with cold ethanol (2 x 5 mL).

  • Purification: Recrystallize from ethanol if necessary.

Expected Result: 85–95% yield of white/off-white solid.

Protocol 2: One-Pot Multi-Component Reaction (MCR)

Best for: Combinatorial library generation (Diversity at N-3 and C-2).

Rationale: This protocol couples three components in a single step. The microwave energy accelerates the initial imine formation (between amine and aldehyde) and the subsequent nucleophilic attack by anthranilic acid.

Materials:

  • Anthranilic acid (1.0 eq)

  • Primary Amine (1.1 eq)

  • Orthoester (e.g., Triethyl orthoformate) OR Aldehyde (1.1 eq)

  • Catalyst: Iodine (

    
    , 5 mol%) or 
    
    
    
    (1 mol%)
  • Solvent: Ethanol (minimal volume) or Solvent-free (on Silica support)

Step-by-Step Methodology:

  • Loading: In a microwave vessel, combine Anthranilic acid (1 mmol), Benzaldehyde (1.1 mmol), and Aniline (1.1 mmol).

  • Catalysis: Add 12 mg of Iodine (

    
    ).
    
  • Irradiation:

    • Settings: 130°C, Power = 200 W, Hold Time = 3–5 minutes.

    • Stirring: High speed (magnetic stir bar is essential to prevent hot spots in viscous mixtures).

  • Quenching: Cool to 50°C. Add 5% aqueous

    
     (sodium thiosulfate) to quench the iodine.
    
  • Isolation: The product usually precipitates out. Filter and wash with water/ethanol mixture.

Mechanism Visualization:

MCR_Mechanism Reactants Anthranilic Acid + Amine + Aldehyde Imine Imine Intermediate (Rapid MW Heating) Reactants->Imine  Condensation   Cyclization Cyclization (- H2O) Imine->Cyclization  Nu Attack   Oxidation Oxidation/Aromatization (Catalyst Mediated) Cyclization->Oxidation  - 2H   Product 2,3-Disubstituted Quinazolinone Oxidation->Product

Figure 2: Reaction pathway for the microwave-assisted MCR synthesis.

Comparative Analysis: Microwave vs. Conventional

The following data summarizes the efficiency gains validated across multiple study sets (e.g., Khajavi et al., Besson et al.).

ParameterConventional Heating (Reflux)Microwave Irradiation (MWI)Improvement Factor
Reaction Time 4 – 48 Hours3 – 15 Minutes~100x Faster
Solvent Usage High (20-50 mL/g)Low / Solvent-FreeGreen Metric
Yield 40 – 75%85 – 98%+20-40%
Energy Profile High (Continuous heating)Low (Targeted bursts)Sustainable
Purity (Crude) Low (Requires chromatography)High (Precipitation/Wash)Process Efficiency

Troubleshooting & Optimization

  • Thermal Runaway:

    • Issue: Reaction temperature spikes beyond set limit.

    • Cause: High polarity of reaction medium changes as product forms.

    • Solution: Use "PowerMax" or "Dynamic" cooling modes (compressed air cooling during irradiation) to maintain temperature without cutting power.

  • Pressure Build-up:

    • Issue: Vial venting or rupture.

    • Cause: Gaseous byproducts (ammonia, water vapor) in sealed vessels.

    • Solution: For reactions generating gas (e.g., using Ammonium Acetate), use open-vessel microwave systems or ensure headspace volume is >50% of the vial.

  • Incomplete Conversion:

    • Issue: Starting material remains after 10 mins.

    • Solution: Add a polar "doping" agent (e.g., 2-3 drops of ionic liquid or ethylene glycol) to increase microwave absorbance if the reactants are non-polar.

References

  • Khajavi, M. S., et al. (1998).[2][3] "Microwave irradiation as a new method for the synthesis of 4(3H)-quinazolinones." Journal of Chemical Research. 3

  • Besson, T., & Chosson, E. (2007).[4][5] "Microwave-assisted synthesis of bioactive quinazolines and quinazolinones." Combinatorial Chemistry & High Throughput Screening. 5

  • Mohammadkhani, L., & Heravi, M. (2020). "Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview." Frontiers in Chemistry. 1

  • Wang, W., et al. (2018).[6] "Microwave-assisted synthesis of quinazolin-4(3H)-ones catalyzed by SbCl3." Heterocyclic Communications. 6

  • Chatel, G., et al. (2023). "Convergent microwave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane." RSC Advances. 1

Sources

Application Note: High-Throughput Screening of Quinazoline Libraries Targeting EGFR Kinase Activity

[1]

Abstract & Scientific Context

The quinazoline scaffold (

This Application Note details a robust High-Throughput Screening (HTS) workflow using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) . Unlike standard fluorescence, TR-FRET utilizes long-lifetime lanthanide fluorophores to introduce a time delay (50–100 µs) before measurement, effectively eliminating the short-lived background autofluorescence common to quinazoline derivatives.

Library Design & Management: The Solubility Challenge

Quinazoline derivatives are lipophilic and prone to precipitation in aqueous buffers. Proper library handling is the first line of defense against assay variability.

Solvent & Storage
  • Primary Solvent: 100% DMSO (anhydrous).

  • Concentration: Maintain source plates at 10 mM.

  • Storage: -20°C or -80°C in varying humidity-controlled environments to prevent DMSO hydration (DMSO is hygroscopic; water absorption causes compound precipitation).

Acoustic Dispensing (Best Practice)

Traditional tip-based liquid handlers often struggle with the viscosity of DMSO and the low volumes required for 1536-well or 384-well high-density formats.

  • Recommendation: Use Acoustic Liquid Handling (e.g., Labcyte Echo) to transfer nanoliter volumes (2.5 nL – 50 nL) directly from the source plate to the assay plate.

  • Benefit: This "contactless" transfer eliminates cross-contamination and allows for assay miniaturization, keeping the final DMSO concentration <1% (v/v), which is critical for maintaining kinase enzymatic activity.

Assay Principle: TR-FRET Kinase Assay[2][3]

We utilize a homogenous TR-FRET immunoassay to detect the phosphorylation of a peptide substrate by EGFR.

  • Donor: Europium cryptate (Eu)-labeled anti-phosphotyrosine antibody.

  • Acceptor: XL665-labeled streptavidin (binds to biotinylated peptide substrate).

  • Mechanism: When EGFR phosphorylates the biotinylated peptide, the Eu-antibody binds to the phosphotyrosine. The close proximity allows energy transfer from Eu (Donor) to XL665 (Acceptor) upon excitation at 337 nm. The Acceptor emits at 665 nm.

Mechanistic Diagram

TR_FRET_Mechanismcluster_complexKinase Reaction ComplexExcitationExcitation Source(337 nm)DonorDonor: Europium Cryptate(Anti-P-Tyr Ab)Excitation->DonorExcitesSubstrateBiotinylated Peptide(Phosphorylated)Donor->SubstrateBinds P-TyrAcceptorAcceptor: XL665(Streptavidin)Donor->AcceptorEnergy Transfer(Proximity < 10nm)Substrate->AcceptorBiotin-SA BindingEmissionFRET Emission(665 nm)Acceptor->EmissionSignal Readout

Figure 1: Mechanism of TR-FRET Kinase Assay.[1] Energy transfer only occurs when the substrate is phosphorylated, bringing the Donor and Acceptor into proximity.

Detailed Experimental Protocol

Target: EGFR (Epidermal Growth Factor Receptor) Kinase Domain Format: 384-well Low Volume White Microplates Final Assay Volume: 20 µL

Reagents Preparation
  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35. Freshly add: 2 mM DTT and 2 mM MnCl2.

  • Enzyme Mix: Dilute EGFR enzyme to 0.5 ng/µL in Kinase Buffer.

  • Substrate/ATP Mix: Dilute Biotin-poly(GT) substrate to 200 nM and Ultra-pure ATP to 10 µM (approx. Km value) in Kinase Buffer.

  • Detection Buffer: 50 mM HEPES (pH 7.0), 0.1% BSA, 0.8 M KF, 20 mM EDTA (EDTA stops the kinase reaction).

    • Add Eu-Cryptate Antibody (1:100) and XL665-Streptavidin (1:100).

Step-by-Step Workflow
StepActionVolumeNotes
1. Compound Plating Dispense library compounds (in DMSO) into 384-well plate.100 nLFinal conc: 10 µM. DMSO < 1%.[2][3][4]
2. Enzyme Addition Add EGFR Enzyme Mix.10 µLUse Multidrop or similar dispenser.
3. Pre-Incubation Incubate compound + enzyme.-10 mins at RT. Allows slow-binders to interact.
4. Reaction Start Add Substrate/ATP Mix.10 µLInitiates phosphorylation.
5. Kinase Reaction Incubate plate.-60 mins at RT (protect from light).
6. Stop & Detect Add Detection Mix (EDTA/Ab/XL665).10 µLEDTA chelates Mg2+, stopping the kinase.
7. Final Incubation Incubate for signal equilibration.-60 mins at RT.
8. Readout Read on TR-FRET compatible reader (e.g., PHERAstar).-Ex: 337nm; Em: 665nm (FRET) & 620nm (Ref).
Workflow Diagram

HTS_WorkflowStartLibrary Source Plate(10mM in 100% DMSO)DispenseAcoustic Dispensing(100 nL into 384-well plate)Start->DispenseEnzymeAddAdd EGFR Enzyme (10 µL)Pre-incubation 10 minDispense->EnzymeAddSubstrateAddAdd ATP + Substrate (10 µL)Reaction: 60 min @ RTEnzymeAdd->SubstrateAddDetectionAdd Detection Reagents (10 µL)(EDTA stops reaction)SubstrateAdd->DetectionReadTR-FRET Readout(Ratio 665nm/620nm)Detection->Read

Figure 2: Step-by-step HTS workflow for Quinazoline library screening.

Data Analysis & Validation

Ratiometric Calculation

To correct for well-to-well variability and quenching (common with colored quinazoline compounds), calculate the TR-FRET Ratio:

Z-Factor (Z') Validation

Before running the full library, validate the assay robustness using the Z-factor formula [1]:

  • 
    : Standard deviation of positive (max signal) and negative (min signal) controls.
    
  • 
    : Mean of positive and negative controls.
    

Acceptance Criteria:

  • Z' > 0.5: Excellent assay (Proceed to screen).

  • 0 < Z' < 0.5: Marginal (Optimization required).

  • Z' < 0: Unusable.[5]

Hit Selection[9]
  • Calculate Percent Inhibition for each well relative to controls.

  • Define Hit Cutoff : Typically Mean(Negative Control) + 3 Standard Deviations (statistical cutoff) or a fixed threshold (e.g., >50% inhibition).

  • Counter-Screen: Hits must be tested against a "Donor-only" or "Acceptor-only" setup to rule out compounds that fluoresce at 665nm or quench the donor signal.

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Background (Low Z') Non-specific binding of antibody or substrate.Increase BSA or Tween-20 in buffer. Optimize antibody concentrations.
Signal Drift across Plate Temperature gradients or evaporation.Use plate sealers during incubation. Ensure reagents are at RT before dispensing.
Precipitation in Wells Quinazoline solubility limit exceeded.Decrease compound concentration (e.g., to 5 µM). Ensure DMSO < 1%.
False Positives (Interference) Compound autofluorescence (Green/Red).[6]TR-FRET time delay usually fixes this. If persisting, check compound absorption at 337nm (Quenching).
"Hook Effect" Excess antigen/antibody concentration.Titrate reagents to ensure the assay is not in the hook region (oversaturation).

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[7] Journal of Biomolecular Screening. Available at: [Link]

  • PerkinElmer (Revvity). A General TR-FRET Assay Platform for High-Throughput Screening. NIH National Center for Advancing Translational Sciences. Available at: [Link]

  • Simeonov, A., et al. (2008). Interference with Fluorescence and Absorbance. Assay Guidance Manual. Available at: [Link]

  • Maddox, C. B., et al. (2020). High-Throughput Screening to Predict Chemical-Assay Interference. Scientific Reports. Available at: [Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing Niementowski Quinazoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket: Yield Optimization & Protocol Modernization Assigned Specialist: Senior Application Scientist

Executive Summary: The "Thermal Trap"

The classical Niementowski synthesis (1895)—the condensation of anthranilic acids with amides—is notoriously inefficient. While conceptually elegant, the "textbook" protocol often fails in practice due to a fundamental thermodynamic conflict: the high activation energy required for ring closure (


C) overlaps with the decomposition and sublimation temperatures of the anthranilic acid precursors.

If you are experiencing yields below 50%, extensive tar formation, or unreacted starting material subliming onto your condenser, you are likely trapped in this thermal bottleneck. This guide provides the modern kinetic interventions required to break this cycle.

Module 1: Mechanistic Bottlenecks

To fix the yield, we must first visualize the failure points. The reaction relies on a nucleophilic attack of the aniline nitrogen on the amide carbonyl, followed by a dehydration-driven cyclization.

The Failure Pathways
  • Sublimation: Anthranilic acid often sublimes before reacting, coating the upper flask walls.

  • Decarboxylation: Prolonged heating causes thermal decarboxylation of the anthranilic acid to aniline.

  • Polymerization: Oxidative tarring of the aniline intermediate at high temperatures (

    
    C).
    
Visualizing the Reaction Logic

Niementowski_Mechanism Start Anthranilic Acid + Amide Inter N-Acyl Intermediate Start->Inter Nucleophilic Attack (Slow Step) Sublime FAILURE: Sublimation (Loss of Stoichiometry) Start->Sublime >150°C Open Vessel Product 4(3H)-Quinazolinone Inter->Product -H2O Cyclization Tar FAILURE: Oxidative Polymerization (Tar) Inter->Tar Prolonged Heating O2 Exposure

Figure 1: Competitive kinetic pathways in Niementowski synthesis. Success depends on accelerating the Nucleophilic Attack before Sublimation or Tarring occurs.

Module 2: Protocol Modernization (Microwave vs. Thermal)

The most effective intervention for the Niementowski reaction is Microwave Irradiation (MWI) . MWI couples directly with the polar amide solvent, generating rapid internal heating that bypasses the slow thermal convection of oil baths. This minimizes the "time-at-temperature" window where side reactions occur.

Comparative Data: Thermal vs. Microwave
VariableClassical ThermalMicrowave Assisted (MWI)Impact
Temperature 160–180°C (Oil Bath)170°C (Internal IR Control)Precise energy targeting
Time 4–8 Hours10–20 Minutes95% Time Reduction
Solvent Excess FormamideNeat / Min. FormamideReduced waste
Yield 40–60%85–96%Significant Improvement
Purity Low (Requires recrystallization)High (Simple wash)Streamlined workup
Standard Operating Procedure (SOP): Microwave Synthesis

Recommended for all standard quinazolinone backbones.

  • Reagents: Mix Anthranilic acid (10 mmol) and Formamide (15 mmol) in a 10 mL microwave process vial.

    • Note: A slight excess of formamide acts as the dielectric heating medium.

  • Catalyst (Optional): Add 1 drop of conc.

    
     or 10 mol% Formamidine Acetate to accelerate the initial condensation.
    
  • Irradiation:

    • Mode: Dynamic Power (maintain temp).

    • Set Point: 170°C.

    • Hold Time: 15 minutes.

    • Stirring: High.[1][2]

  • Workup: Cool to room temperature. The product usually precipitates. Add 10 mL cold water, filter, and wash with ethanol.

Citation: The efficiency of MWI in this synthesis is well-documented, with yields consistently exceeding 85% compared to thermal methods. See Alexandre et al. (2003) and Khajavi et al. (1998) for foundational protocols [1, 2].[2]

Module 3: Catalytic Interventions & Reagents

If you lack microwave access or require milder conditions (e.g., sensitive functional groups), you must alter the chemistry, not just the heat source.

Option A: The Formamidine Acetate Swap

Replacing Formamide with Formamidine Acetate is a critical "Pro-Tip." Formamidine acetate is a more reactive electrophile, allowing the reaction to proceed at lower temperatures (refluxing ethanol or diglyme), significantly reducing tar formation.

Option B: Solid Support Catalysis

Using acidic alumina or silica gel as a solid support can act as a Lewis acid catalyst and a water scavenger, driving the equilibrium forward.

  • Protocol: Adsorb reactants onto Acidic Alumina. Irradiate (MW) or heat solvent-free.[3]

  • Benefit: "Dry media" synthesis eliminates solvent workup and reduces environmental impact [3].[4][5]

Troubleshooting & Diagnostics

Use this matrix to diagnose specific experimental failures.

Symptom Root Cause Corrective Action
Black/Brown Tar Oxidative polymerization of aniline; Temp too high.1. Switch to Microwave (shorter heat exposure).2. Perform under

atmosphere.3. Use Formamidine Acetate (lower temp).
White crystals in condenser Sublimation of Anthranilic Acid.1. Use a sealed vessel (pressure tube/MW vial).2. Add a Lewis Acid (

) to complex the amine.
Low Yield (<40%) Incomplete cyclization (stopped at intermediate).1. Increase reaction time.2. Add a water scavenger (molecular sieves or excess anhydride).
Product is sticky/oil Residual Formamide contamination.1. Wash crude solid vigorously with water (Formamide is water-soluble).2. Recrystallize from EtOH.
Decision Tree for Optimization

Troubleshooting_Tree Start Start Diagnostics Q1 Is the product tarry/black? Start->Q1 Q2 Is starting material remaining? Q1->Q2 No Sol1 Reduce Temp. Switch to Formamidine Acetate Q1->Sol1 Yes Sol2 Switch to Microwave (170°C) Sealed Vessel Q2->Sol2 Yes (Sublimation) Sol3 Add Catalyst (H+ or Alumina) Check Stoichiometry Q2->Sol3 Yes (Incomplete Rxn)

Figure 2: Logic flow for addressing common yield issues.

Frequently Asked Questions (FAQ)

Q: Can I scale up the microwave protocol? A: Direct scale-up in batch microwave reactors is difficult due to penetration depth limits. For scales >20g, use a Continuous Flow Reactor with a heated back-pressure regulator, or revert to thermal heating using Formamidine Acetate in refluxing diglyme to maintain yield quality.

Q: Why do I see two spots on my TLC? A: The lower spot is likely the uncyclized N-acyl anthranilic acid intermediate. This indicates the dehydration step failed. Fix: Add a dehydration agent (e.g., HMDS) or increase the reaction temperature/time slightly to drive the ring closure.

Q: My anthranilic acid has an electron-withdrawing group (EWG). The reaction won't start. A: EWGs (like -NO2) deactivate the aniline nitrogen, making the initial nucleophilic attack difficult. Fix: You must use a catalyst. Use Sulfuric Acid (catalytic amount) or switch to a more reactive electrophile like Triethyl Orthoformate instead of formamide.

References

  • Alexandre, F. R., et al. (2003). "Amine-free microwave assisted synthesis of 4(3H)-quinazolinones." Tetrahedron Letters, 44(24), 4455-4458.

  • Khajavi, M. S., et al. (1998).[2] "Microwave irradiation promoted reactions of anhydrides with anthranilic acid: A facile synthesis of 4(3H)-quinazolinones." Journal of Chemical Research, (11), 724-725.

  • Kidwai, M., et al. (2005).[3] "Niementowski reaction: Microwave induced and conventional synthesis of quinazolinones."[1][4][5] Arkivoc, 2005(13), 98-108.[4]

  • Connolly, D. J., et al. (2005). "Synthesis of quinazolinones." Tetrahedron, 61(43), 10153-10202.

Sources

troubleshooting poor solubility of quinazoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Quinazoline Technical Support Center.

Subject: Troubleshooting Solubility Profiles of Quinazoline-4(3H)-one and 4-Anilinoquinazoline Scaffolds. Ticket ID: #QNZ-SOL-001 Assigned Specialist: Senior Application Scientist, Lead Discovery.

Introduction: The "Brick Dust" vs. "Grease Ball" Paradox

If you are working with quinazolines (e.g., Gefitinib, Erlotinib analogs), you are likely facing a specific physical chemistry challenge. Unlike "grease balls" (highly lipophilic compounds that dissolve in oils but not water), many quinazolines behave as "brick dust."

They possess high melting points (>200°C) and high crystal lattice energy due to strong


-

stacking of the planar heteroaromatic core. They refuse to dissolve in water not just because they are hydrophobic, but because they are too stable in their solid state.

This guide moves beyond "add more DMSO" and provides a root-cause analysis and remediation strategy.

Module 1: Diagnostic Workflow

Before attempting a fix, you must diagnose the mechanism of insolubility. Use this decision tree to determine if your issue is thermodynamic (crystal packing) or kinetic (mixing/wetting).

Quinazoline_Diagnosis Start Start: Compound Precipitates CheckMP Check Melting Point (MP) Is MP > 200°C? Start->CheckMP CheckLogP Check cLogP Is cLogP > 3.5? CheckMP->CheckLogP No (<200°C) BrickDust Diagnosis: 'Brick Dust' (High Lattice Energy) CheckMP->BrickDust Yes (>200°C) GreaseBall Diagnosis: 'Grease Ball' (High Lipophilicity) CheckLogP->GreaseBall Yes (>3.5) Sol_Brick Strategy: Disrupters (Amorphous Dispersions, Salts) CheckLogP->Sol_Brick No (Polar but Solid) BrickDust->Sol_Brick Sol_Grease Strategy: Solubilizers (Surfactants, Lipids, Cosolvents) GreaseBall->Sol_Grease

Figure 1: Diagnostic logic for categorizing solubility issues based on physicochemical properties.

Module 2: The DMSO "Crash-Out" Phenomenon

Issue: "My compound dissolves in 100% DMSO, but precipitates immediately when added to cell culture media or buffer."

Technical Explanation: This is the metastable zone trap. DMSO is hygroscopic. When you spike a DMSO stock into aqueous media, the solvent power drops exponentially. Quinazolines, being weak bases (pKa ~1.9 – 5.4 at N1), often exist as free bases in neutral media (pH 7.4), leading to rapid crystallization.

Troubleshooting Protocol: The "Step-Down" Dilution

Do not pipette high-concentration DMSO stock directly into the final assay plate.

  • Prepare Stock: 10 mM in anhydrous DMSO. Note: Sonicate for 10 mins. Visual clarity is deceptive; micro-crystals may persist.

  • Intermediate Step: Dilute stock 1:10 into a co-solvent mix (e.g., PEG400 or Propylene Glycol) before hitting the aqueous buffer.

  • Final Dilution: Add the intermediate mix to the media.

Data: Solvent Compatibility Table

Solvent / ExcipientSolubility PotentialBiological Limit (Cell Culture)Notes
DMSO High< 0.1% - 0.5%Standard. Hygroscopic; absorbs water from air, causing stock degradation.
DMA (Dimethylacetamide) Very High< 0.1%Better for "brick dust" than DMSO, but more toxic.
PEG 400 Moderate< 5%Excellent intermediate co-solvent. Prevents rapid precipitation.
Tween 80 Moderate< 0.1%Surfactant. Prevents aggregation of the precipitate.

Module 3: pH Manipulation & Salt Selection

FAQ: "Can I just add acid to dissolve it?"

Answer: Yes, but you must target the correct nitrogen. The quinazoline core has two nitrogens. N1 is the primary basic center.

  • Unsubstituted Quinazoline pKa: ~1.95 (Very weak base).

  • 4-Anilinoquinazolines (e.g., Gefitinib): pKa rises to ~5.4 due to electron donation from the amine.

The Protocol: Salt Screening If your molecule is a free base, converting it to a salt can increase solubility by 100-1000x.

  • Strong Acids (for weak bases): If pKa < 3, you need a strong acid like Methanesulfonic acid (Mesylate) or Hydrochloric acid (HCl) .

  • Weaker Acids: If pKa > 5, Tartrate or Citrate salts may work and are less hygroscopic.

Warning: Avoid HCl if your molecule is acid-labile (e.g., contains hydrolyzable esters). Use Tosylate (p-toluenesulfonic acid) as a robust alternative often used in quinazoline drugs (e.g., Lapatinib ditosylate).

Module 4: Advanced Formulation (Cyclodextrins)

Issue: "I cannot change the pH, and DMSO is toxic to my cells."

Solution: Encapsulation using Hydroxypropyl-


-Cyclodextrin (HP-

-CD). Quinazolines fit well into the hydrophobic cavity of

-cyclodextrins, shielding the hydrophobic core from water while the hydrophilic exterior interacts with the buffer.

Cyclodextrin_Mechanism Drug Quinazoline (Hydrophobic) Complex Inclusion Complex (Soluble) Drug->Complex k_on CD HP-β-CD (Host) CD->Complex Complex->Drug k_off Media Aqueous Media

Figure 2: Equilibrium of host-guest complexation. The quinazoline (guest) enters the cyclodextrin (host) cavity.

Protocol: The "Kneading" Method Physical mixing is often insufficient.

  • Mix Quinazoline and HP-

    
    -CD (1:2 molar ratio).
    
  • Add a minimum amount of water/ethanol (1:1) to form a paste.

  • Knead (grind in mortar) for 30–45 minutes. The mechanical energy forces the drug into the cavity.

  • Lyophilize or dry the paste to obtain a soluble powder.

Module 5: Structural Modification (Medicinal Chemistry)

FAQ: "We are in the lead optimization phase. How do I design solubility into the molecule?"

Insight: Look at Gefitinib and Erlotinib .[1][2] The core quinazoline is insoluble.

  • The Fix: They attached solubilizing tails at the C6/C7 positions.

    • Morpholine (pKa ~8.3)

    • Piperazine (pKa ~9.8)

    • N-methyl piperidine

These groups are protonated at physiological pH (7.4), providing the charge necessary to solvate the flat quinazoline anchor.

Recommendation: Introduce a flexible ether linker at C6 or C7 connected to a morpholine or piperazine ring. This disrupts crystal packing (lowering MP) and introduces an ionizable center.

References

  • Gefitinib/Erlotinib Pharmacokinetics & Structure

    • Source: National Institutes of Health (NIH) / PMC.
    • Relevance: Validates the pKa and structural modifications (morpholine/piperazine tails) used in approved quinazoline drugs.
    • URL:

  • Cyclodextrin Complexation

    • Source: Journal of Biomolecular Screening / ResearchGate.[3]

    • Relevance: Describes the "kneading" method and the utility of HP- -CD for increasing solubility of rigid heterocycles.
    • URL:

  • DMSO Precipitation & Troubleshooting

    • Source: BenchChem Technical Support / Reddit Scientific Discussions.
    • Relevance: Practical advice on the "crash out" phenomenon and stock solution management.[4][5]

    • URL:

  • Quinazoline Synthesis & Salt Formation

    • Source: ACS Omega / NIH.
    • Relevance: Details on synthesis conditions and the necessity of salt forms (e.g.
    • URL:

Sources

Technical Support Center: Stability of Quinazolin-6-ol in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Quinazolin-6-ol (and its derivatives like Gefitinib intermediates) presents a dual stability challenge when stored in Dimethyl Sulfoxide (DMSO). While DMSO is the universal solvent for screening libraries, it is not inert.

The stability profile of Quinazolin-6-ol is governed by two competing mechanisms:

  • Oxidative Instability (Chemical): The hydroxyl group at the 6-position is phenolic. In the presence of dissolved oxygen and trace metals, it is susceptible to oxidation, leading to quinone-like intermediates or oxidative coupling (dimerization).

  • Hygroscopic Precipitation (Physical): DMSO is aggressively hygroscopic. It absorbs atmospheric water, which acts as an "anti-solvent" for hydrophobic quinazolines, driving the compound out of solution (precipitation) or facilitating hydrolytic ring-opening.

Key Stability Metric:

State Condition Estimated Stability Risk Factor
Solid Powder -20°C, Desiccated, Dark > 2 Years Low
DMSO Solution -20°C, Anhydrous, Argon 3–6 Months Moderate
DMSO Solution RT, Air Exposed < 48 Hours High (Oxidation)

| DMSO + Water | Freeze-Thaw Cycles | Variable | High (Precipitation) |[1]

Troubleshooting Guide (Q&A)

Issue 1: Solution Discoloration

User Report: "My 10 mM stock solution of Quinazolin-6-ol was originally colorless/pale yellow. After two weeks at 4°C, it has turned dark brown/amber."

Diagnosis: Oxidative Degradation. The phenolic 6-OH group is electron-rich, making the ring prone to oxidation. DMSO can facilitate this process by increasing oxygen solubility or acting as a mild oxidant itself under light exposure. The color change typically indicates the formation of quinoid species or polymerized byproducts.

Corrective Action:

  • Check Purity: Run LC-MS. Look for peaks at M+14 (quinone formation/oxidation) or 2M-2 (oxidative dimerization).

  • Discard: If degradation >5%, discard the stock. Colored impurities are often potent assay interferents (PAINS).

  • Prevention:

    • Light Protection: Store in amber vials. Quinazolines are photosensitive.

    • Inert Gas: Flush headspace with Argon or Nitrogen before capping.

    • Add Antioxidant: For highly sensitive assays, adding 1 mM DTT or BME to the stock can help, but verify assay compatibility first.

Issue 2: Precipitation Upon Thawing

User Report: "I stored my 10 mM aliquots at -20°C. When I thawed them, I saw fine needle-like crystals that won't redissolve with vortexing."

Diagnosis: Hygroscopic "Crash-Out". DMSO freezes at 18.5°C. If the vial was opened frequently or not sealed tightly, the DMSO absorbed atmospheric moisture. Water reduces the solubility of Quinazolin-6-ol significantly.[2] Upon freezing, water crystallizes separately or creates "supersaturated zones," forcing the compound out of solution.

Corrective Action:

  • Sonicate & Warm: Place the vial in a 37°C water bath and sonicate for 5–10 minutes. Note: Do not exceed 40°C to avoid accelerating oxidation.

  • Visual Check: Hold the vial against a light source. If cloudiness persists, the concentration is no longer 10 mM. Spin down and re-quantify the supernatant or discard.

  • Prevention: Use Single-Use Aliquots . Never refreeze a thawed DMSO stock of this compound.

Issue 3: Loss of Potency in Cell Assays

User Report: "The IC50 shifted from 10 nM to 500 nM after the stock sat at room temperature for 3 days."

Diagnosis: Precipitation (Invisible) or Adsorption. While chemical degradation is possible, the most common cause of massive potency loss in DMSO stocks is "invisible precipitation" (micro-aggregates) or adsorption to plasticware.

Corrective Action:

  • Nephelometry: If available, check for light scattering (aggregates).

  • Material Change: Ensure you are using Polypropylene (PP) or Glass vials. Polystyrene (PS) can leach compounds or bind hydrophobic heterocycles.

  • Mixing: Vortex vigorously immediately before dispensing.

Scientific Visualization: The Stability Decision Matrix

The following diagram illustrates the critical decision pathways for handling Quinazolin-6-ol stocks.

QuinazolineStability Start Quinazolin-6-ol Stock (DMSO) Check Visual Inspection Start->Check Clear Solution Clear Check->Clear No Issues Cloudy Precipitate / Cloudy Check->Cloudy Solubility Issue Colored Dark/Amber Color Check->Colored Chemical Issue Use Proceed to Assay (Use within 4h) Clear->Use ActionCloudy 1. Warm to 37°C 2. Sonicate (5 min) Cloudy->ActionCloudy ActionColor Oxidation Likely Run LC-MS to confirm Colored->ActionColor ResultCloudy Dissolved? ActionCloudy->ResultCloudy Discard Discard Stock ActionColor->Discard Purity < 90% ResultCloudy->Use Yes ResultCloudy->Discard No

Caption: Decision tree for evaluating stock solution integrity prior to experimental use.

Best Practice Protocols

Protocol A: Preparation of Stable Stock Solutions

Objective: Create a 10 mM stock with maximum shelf-life.

  • Solvent Choice: Use Anhydrous DMSO (≥99.9%, water <0.005%). Do not use "molecular biology grade" DMSO that has been open on the bench for months.

  • Weighing: Weigh the solid Quinazolin-6-ol into a glass vial (amber preferred). Avoid static charge.

  • Dissolution:

    • Add DMSO to achieve 10 mM.

    • Critical Step: Flush the vial headspace with a gentle stream of Argon or Nitrogen gas for 10–15 seconds to displace oxygen.

  • Aliquot: Immediately dispense into small volumes (e.g., 20 µL or 50 µL) into high-quality polypropylene PCR tubes or screw-cap microtubes with O-rings.

  • Storage: Store at -20°C or -80°C .

Protocol B: Quality Control (LC-MS)

Objective: Verify compound integrity if oxidation is suspected.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: UV (254 nm) and MS (ESI+).

  • Pass Criteria: Purity > 95%.

  • Fail Criteria: Presence of peaks at M+16 (Hydroxylation) or M+14 (Quinone) > 5%.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 679, Dimethyl sulfoxide. Retrieved from [Link]

  • Broad Institute (2023). Chemical Biology Platform: Compound Management & Storage Guidelines. (General principles of small molecule library storage). Retrieved from [Link]

  • Popa-Burke, I., et al. (2014). Compound precipitation in high-concentration DMSO solutions.[3] Journal of Biomolecular Screening.[3] (Detailed analysis of DMSO hygroscopicity and precipitation risks). Retrieved from [Link]

  • Way, L. (2014). DMSO Solubility and Precipitation: The Impact of Freeze/Thaw Cycles. Ziath Ltd Technical Note. (Mechanistic explanation of water uptake during freezing). Retrieved from [Link]

Sources

overcoming drug resistance with novel quinazoline analogs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Quinazoline Analog Development Support Center.

Current Status: Operational Ticket ID: #QNZ-RES-404 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Overcoming T790M/C797S Resistance Profiles in EGFR-Mutant NSCLC

Overview: The Resistance Landscape

You are likely here because your third-generation covalent inhibitor (e.g., osimertinib analogs) has lost potency against the C797S triple mutant. The C797S mutation removes the nucleophilic cysteine thiol required for Michael acceptor binding, rendering acrylamide-warhead quinazolines ineffective.

This guide provides troubleshooting for 4th-generation design , specifically focusing on synthesis optimization, solubility enhancement, and kinetic validation of novel quinazoline scaffolds.

Module 1: Synthesis & Formulation Troubleshooting

Core Protocol: Nucleophilic Aromatic Substitution (


) at C4.
Context:  The formation of the C-N bond at the 4-position is the critical step in generating the 4-anilinoquinazoline pharmacophore.
Common Issue 1: "My reaction mixture turned into a black tar/oil."

Diagnosis: Thermal decomposition or polymerization of the 4-chloroquinazoline intermediate. Causality: 4-chloroquinazolines are thermally unstable and prone to hydrolysis. If you generated the chloro-intermediate using


 and carried it forward without proper workup, residual acid catalyzes polymerization.

Troubleshooting Steps:

  • Solvent Swap: Switch from high-boiling DMF to Isopropanol (IPA) . IPA allows the product to precipitate as the hydrochloride salt, preventing over-reaction.

  • Temperature Control: Do not exceed 80°C. If the reaction is sluggish, add a catalytic amount of HCl (4M in dioxane) rather than increasing heat.

  • The "Black Tar" Rescue: If you already have tar:

    • Dissolve the mixture in MeOH/DCM (1:9).

    • Adsorb onto silica gel.

    • Perform flash chromatography using a gradient of 0

      
       5% MeOH in DCM.
      
Common Issue 2: "The analog is insoluble in biological media (< 1 µM)."

Diagnosis: High lattice energy of the planar quinazoline ring and lipophilic substituents (halogenated anilines). Solution: You must disrupt the crystal lattice or introduce ionizable centers.

StrategyChemical ModificationMechanism of Action
Solubilizing Tail Add N-methylpiperazine or morpholine at C6/C7 via ether linkage.Introduces a basic nitrogen (

) for protonation at physiological pH.
Salt Formation Convert free base to Tosylate or Mesylate salt.Disrupts crystal lattice energy; preferred over HCl salts which can be hygroscopic.
Scaffold Morphing Replace quinazoline with 7-azaindole or thienopyrimidine .Lowers aromaticity and lipophilicity (LogP reduction) while maintaining hinge binding.

Module 2: In Vitro Assay Validation (The "Test" Phase)

Core Requirement: Distinguishing Reversible vs. Irreversible Binding. Context: If you are targeting C797S, you are likely returning to reversible binding (high affinity ATP-competitive) or exploring allosteric inhibition.

FAQ: "Why does my IC50 shift dramatically with incubation time?"

Answer: This indicates Time-Dependent Inhibition (TDI) .

  • Scenario A (Covalent Binder): If your molecule has a Michael acceptor (targeting WT or T790M), the IC50 should decrease (potency increases) with longer pre-incubation because the covalent bond formation is kinetic (

    
    ).
    
  • Scenario B (Reversible Binder): If targeting C797S (no covalent bond), the IC50 should remain relatively stable regardless of pre-incubation time.

Protocol:


 Determination for Covalent Inhibitors 
Use this to verify if your "C797S-overcoming" analog has inadvertently lost its covalent potency against T790M.
  • Prepare Enzyme: EGFR T790M/L858R (1 nM final).

  • Pre-incubation: Incubate enzyme + inhibitor (0.1 – 10 µM) for varying times (

    
     = 0, 15, 30, 60 min).
    
  • Start Reaction: Add ATP (at

    
    ) and substrate (Poly-Glu-Tyr).
    
  • Data Analysis: Plot observed rate (

    
    ) vs. Inhibitor Concentration 
    
    
    
    .
    • Fit to equation:

      
      
      
  • Success Metric: A high

    
     ratio (
    
    
    
    ) indicates efficient covalent bonding.

Module 3: Mechanism of Action Visualization

The following diagram illustrates the structural logic of why 3rd-generation inhibitors fail against C797S and where 4th-generation allosteric or reversible high-affinity binders fit into the pathway.

EGFR_Resistance_Logic WT_EGFR Wild Type EGFR Mutant_T790M T790M Mutation (Gatekeeper) WT_EGFR->Mutant_T790M Acquired Resistance Gen1 1st Gen Inhibitors (Gefitinib/Erlotinib) WT_EGFR->Gen1 Inhibited by Mutant_C797S C797S Mutation (Loss of Covalent Site) Mutant_T790M->Mutant_C797S Secondary Mutation Mutant_T790M->Gen1 Blocks Binding (Steric/ATP Affinity) Gen3 3rd Gen Inhibitors (Osimertinib) Mutant_T790M->Gen3 Inhibited by (Covalent Bond at C797) Mutant_C797S->Gen3 Blocks Binding (No Thiol for Michael Acceptor) Gen4 4th Gen / Allosteric (EAI045 / Novel Analogs) Mutant_C797S->Gen4 Targeted by (Allosteric / Reversible High-Affinity)

Figure 1: Evolutionary logic of EGFR inhibitor resistance. 1st Gen drugs are blocked by T790M. 3rd Gen drugs overcome T790M via covalent bonding but are rendered inert by C797S. 4th Gen strategies must bypass the requirement for Cys797.

Module 4: Cellular Validation (The "Verify" Phase)

Issue: "My compound has nanomolar enzyme potency (biochemical) but micromolar cellular potency." Diagnosis: Permeability issues or Efflux Pump liability.

Troubleshooting Protocol:

  • PAMPA Assay: Run a Parallel Artificial Membrane Permeability Assay.

    • Target:

      
      .
      
    • Fix: If low, reduce Polar Surface Area (PSA) < 90 Ų. Remove unnecessary hydrogen bond donors.

  • MDR1/P-gp Assessment:

    • Test potency in cell lines

      
       Verapamil (P-gp inhibitor).
      
    • If IC50 improves significantly with Verapamil, your quinazoline is a P-gp substrate.

    • Chemical Fix: N-methylation of amide bonds or reducing basicity of the solubilizing tail.

References

  • Jia, Y., et al. (2016). Overcoming EGFR(T790M) and EGFR(C797S) resistance with mutant-selective allosteric inhibitors. Nature, 534, 129–132.

  • Finlay, M. R., et al. (2014). Discovery of a potent and selective EGFR inhibitor (AZD9291) of both sensitizing and T790M resistance mutations that spares the wild type form of the receptor. Journal of Medicinal Chemistry, 57(20), 8249–8267.

  • Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Technical Manual. Promega.

  • Cross, D. A., et al. (2014). AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer. Cancer Discovery, 4(9), 1046-1061.

  • Günther, M., et al. (2016). Preclinical evaluation of third-generation EGFR inhibitors in C797S-mutated non-small cell lung cancer. Molecular Oncology.

strategies to improve the selectivity of quinazoline kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Role: Senior Application Scientist Subject: Strategies to Improve Selectivity of Quinazoline Kinase Inhibitors

The Knowledge Base: Strategic Selectivity Zones

Welcome to the Quinazoline Optimization Hub. The quinazoline scaffold is a "privileged structure" in kinase drug discovery, but its high affinity for the ATP-binding pocket often leads to promiscuity (pan-kinase inhibition). To engineer selectivity, we must move beyond simple Type I ATP competition.

We categorize optimization into four "Strategic Zones" based on the quinazoline pharmacophore.

Zone 1: The Gatekeeper Interaction (C4 Position)
  • The Mechanism: The C4-aniline moiety extends into the hydrophobic back pocket.[1] The "gatekeeper" residue (e.g., Threonine in EGFR, Methionine in others) controls access to this pocket.

  • Selectivity Strategy:

    • Bulk Matters: Increasing steric bulk at the C4-aniline (e.g., meta- or para-substituents) can clash with larger gatekeeper residues in off-target kinases while fitting into the target's pocket if it possesses a smaller gatekeeper (e.g., Thr/Ala).

    • Resistance:[2][3] The T790M mutation in EGFR introduces a bulky Methionine that clashes with first-generation inhibitors (Gefitinib).

Zone 2: The Solvent Front (C6 & C7 Positions)[1]
  • The Mechanism: Substituents at C6 and C7 point outward toward the solvent-accessible region.[1]

  • Selectivity Strategy:

    • Solubility & PK: This is the primary site for solubilizing groups (e.g., morpholine, piperazine).

    • Long-Range Interactions: Extending chains here can reach unique surface residues distinct to the target kinase, providing "surface-based" selectivity that the conserved ATP pocket cannot offer.

Zone 3: Covalent Warheads (Acrylamides & Beyond)
  • The Mechanism: Electrophiles attached (usually at C6 or C7) react with a non-catalytic Cysteine residue near the ATP pocket (e.g., Cys797 in EGFR, Cys481 in BTK).

  • Selectivity Strategy:

    • The "Cysteine Filter": Only kinases with a Cysteine in that specific spatial alignment will be inhibited irreversibly.

    • Tunable Reactivity: Replacing highly reactive acrylamides with less reactive alkynyl benzoxazines or propynamides can reduce off-target thiol reactivity (e.g., Glutathione depletion).

Zone 4: Conformational Locking (Macrocyclization)
  • The Mechanism: Linking the C4 substituent back to the C6/C7 position creates a macrocycle.

  • Selectivity Strategy:

    • Entropy: Reduces the entropic penalty of binding.[4]

    • Shape Complementarity: Forces the inhibitor into a conformation that fits the target but is sterically incompatible with off-targets (e.g., Lorlatinib).

Troubleshooting Guides (Ticket System)

Ticket #101: "My inhibitor hits too many off-targets (Pan-Kinase Inhibition)."

Diagnosis: Your scaffold is likely acting as a classic Type I inhibitor, binding the active (DFG-in) conformation which is highly conserved across the kinome.

Troubleshooting Steps:

  • Switch to Type II Design:

    • Action: Extend the scaffold (typically from the C4-aniline) to contact the DFG motif and force the kinase into the inactive (DFG-out) state.

    • Why: The DFG-out pocket is less conserved than the ATP pocket.

  • Check the Gatekeeper:

    • Action: Introduce steric bulk (e.g., Cl, Br, or isopropyl) at the meta-position of the C4-aniline.

    • Validation: Run a panel against kinases with varying gatekeeper sizes (e.g., EGFR [Thr] vs. ABL [Thr] vs. SRC [Thr] vs. kinases with Met/Phe gatekeepers).

Ticket #102: "Potency is high, but cellular selectivity is poor (Toxicity)."

Diagnosis: You may have "residence time" issues or off-target reactivity (if covalent).

Troubleshooting Steps:

  • Measure Residence Time (

    
    ): 
    
    • Action: Perform Surface Plasmon Resonance (SPR) to determine

      
      .
      
    • Target: High affinity (

      
      ) doesn't always equal long residence time. A long 
      
      
      
      on the target allows for lower dosing, reducing systemic exposure and off-target toxicity.
  • Tune the Warhead (If Covalent):

    • Action: If using an acrylamide, switch to a dimethyl-acrylamide or a propynamide.

    • Why: This lowers the intrinsic reactivity (

      
      ), ensuring the bond only forms when the non-covalent affinity (
      
      
      
      ) positions the warhead perfectly next to the target Cysteine.
Ticket #103: "Compound is insoluble and has poor oral bioavailability."

Diagnosis: The quinazoline core is flat and lipophilic.

Troubleshooting Steps:

  • Modify the Solvent Front (C6/C7):

    • Action: Attach polar heterocycles (morpholine, piperazine, N-methylpiperazine) via an ether linkage at C6 or C7.

    • Caution: Ensure the linker length allows the group to exit the pocket without clashing with the hinge region.

  • Disrupt Planarity:

    • Action: Introduce

      
       centers. Macrocyclization is an excellent strategy here, as it breaks the flat aromatic stacking often responsible for poor solubility.
      

Experimental Validation Protocols

Protocol A: GSH Reactivity Assay (For Covalent Inhibitors)

Purpose: To ensure your covalent inhibitor isn't indiscriminately reacting with biological thiols.

  • Preparation: Prepare a 10 mM stock of the inhibitor in DMSO.

  • Incubation: Mix inhibitor (10 µM final) with reduced Glutathione (GSH, 5 mM final) in PBS (pH 7.4) at 37°C.

  • Sampling: Aliquot samples at t=0, 15, 60, and 240 minutes.

  • Analysis: Analyze via LC-MS/MS.

  • Criteria:

    • Pass: < 50% consumption of parent compound after 4 hours.

    • Fail: > 50% consumption (High risk of haptenization/toxicity).

Protocol B: Differential Selectivity Profiling (The "Selectivity Score")

Purpose: To quantify selectivity improvements.

  • Panel Selection: Do not just test the target. Select a panel of 20-50 kinases, including:

    • Phylogenetically related kinases (e.g., HER2/HER4 if targeting EGFR).

    • Common off-targets (e.g., SRC, ABL, p38 MAPK).

  • Data Calculation: Calculate the Gini Coefficient or Selectivity Score (S(35)) :

    • 
       at a concentration of 35% of the 
      
      
      
      of the target.
  • Goal: Target an S(35) < 0.05 for a highly selective probe.

Visualizations

Diagram 1: Quinazoline Structural Optimization Workflow

This diagram illustrates the logical flow of modifying the quinazoline scaffold to address specific issues.

Quinazoline_SAR Core Quinazoline Scaffold Issue_Potency Issue: Low Potency Core->Issue_Potency Issue_Selectivity Issue: Poor Selectivity Core->Issue_Selectivity Issue_Solubility Issue: Poor Solubility Core->Issue_Solubility Strat_C4 Modify C4 (Aniline) Target Hydrophobic Pocket Issue_Potency->Strat_C4 Optimize Fit Strat_Warhead Add Warhead (Cys) Covalent Bonding Issue_Selectivity->Strat_Warhead Target Cysteine Strat_Macro Macrocyclization Conformational Lock Issue_Selectivity->Strat_Macro Restrict Shape Strat_C6C7 Modify C6/C7 Solvent Front / Solubilizing Issue_Solubility->Strat_C6C7 Add Polar Groups Strat_C4->Strat_Macro Link to C6

Caption: Decision matrix for structural modifications based on observed experimental liabilities.

Diagram 2: Selectivity Screening Logic

A self-validating workflow to ensure "hits" are true selective leads.

Selectivity_Logic Start Lead Compound Biochem Biochemical IC50 (Target vs. Isoforms) Start->Biochem Decision1 Selectivity > 50x? Biochem->Decision1 Kinome Whole Kinome Scan (Binding Kd) Decision1->Kinome Yes Refine Refine Structure (See SAR Map) Decision1->Refine No Cellular Cellular Assay (Ba/F3 Isogenic Lines) Kinome->Cellular Low S-Score Kinome->Refine High Off-Target

Caption: Step-by-step validation logic to filter false positives and ensure cellular translation of selectivity.

FAQ: Expert Corner

Q: Can I use quinazolines for kinases that don't have a Cysteine in the ATP pocket? A: Yes. While covalent inhibition (targeting Cysteine) is a powerful selectivity tool, you can achieve high selectivity using Macrocyclization . By linking the C4 and C6 positions, you create a rigid structure that can distinguish between subtle differences in the ATP pocket shape, even without a covalent bond. (See Reference 2).

Q: Why do my C6-modified compounds lose potency? A: You likely created a steric clash with the "roof" of the ATP binding site. The C6 position points towards the solvent, but the linker must be carefully designed. Try using an oxygen or nitrogen linker (ether/amine) to allow flexibility before adding the bulky solubilizing group.

Q: What is the difference between Type I and Type II quinazolines? A: Type I binds the active kinase (DFG-in). Type II binds the inactive kinase (DFG-out). Type II inhibitors are generally more selective because the DFG-out pocket is less conserved than the ATP pocket. You can convert a Type I quinazoline to Type II by extending a "tail" from the C4 position to interact with the DFG motif. (See Reference 12).

References

  • Click chemistry for improvement in selectivity of quinazoline-based kinase inhibitors for mutant epidermal growth factor receptors. Bioorg Med Chem Lett.[5] (2019).[5] Link

  • Application of a macrocyclization strategy in kinase inhibitor development. Acta Materia Medica. (2025).[2][6][7] Link

  • Kinase inhibitor macrocycles: a perspective on limiting conformational flexibility when targeting the kinome with small molecules. RSC Medicinal Chemistry.[8] (2024).[8][9] Link

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. Molecules. (2017). Link

  • Alkynyl Benzoxazines and Dihydroquinazolines as Cysteine Targeting Covalent Warheads. J. Am. Chem. Soc.[10][11] (2020).[10] Link

  • Discovery of Cysteine-targeting Covalent Protein Kinase Inhibitors. J. Med. Chem. (2021).[12] Link

  • Styrylquinazoline derivatives as ABL inhibitors selective for different DFG orientations. Journal of Enzyme Inhibition and Medicinal Chemistry. (2023).[8][9][12][13] Link

Sources

Technical Support Center: Purification of Polar Quinazoline Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Agent: Dr. A. Vance, Senior Application Scientist Ticket ID: QNZ-PUR-001 Subject: Overcoming Tailing, Solubility, and Recovery Issues in Quinazoline Isolation

Introduction: The "Sticky" Nature of Quinazolines

Welcome to the technical support center. If you are here, you are likely staring at a TLC plate with a streak that runs from the baseline to the solvent front, or a flash column that has "oiled out" at the top.

The Root Cause: Quinazolines are nitrogen-containing heterocycles with significant basicity, particularly at the N-1 and N-3 positions. In standard normal-phase chromatography, these basic nitrogens interact strongly with the acidic silanol groups (


, pKa ~5-7) on the surface of silica gel. This acts less like chromatography and more like an uncontrolled ion-exchange process, resulting in peak tailing and poor recovery. Furthermore, polar functional groups (amines, hydroxyls) attached to the core often render these compounds insoluble in non-polar solvents (Hexane/EtOAc), forcing the use of polar modifiers (DCM/MeOH) that can dissolve the silica itself if used too aggressively.

This guide provides self-validating protocols to resolve these specific bottlenecks.

Module 1: Flash Chromatography Troubleshooting

User Question: My quinazoline derivative streaks on silica and co-elutes with impurities. Increasing methanol just washes everything out together. How do I fix the separation?

The Solution: You must suppress silanol ionization or switch the stationary phase mechanism.

Protocol A: The "Amine Modifier" Method (Standard Silica)

Best for: Compounds soluble in DCM but streaking on silica.

  • The Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH₄OH) to both your weak and strong solvents.

    • Mechanism:[1][2] The amine modifier is a stronger base than your quinazoline. It saturates the acidic silanol sites on the silica, effectively "capping" them so your compound can interact only with the hydrophobic surface, restoring Gaussian peak shape.

  • The Solvent System: Switch from Hexane/EtOAc to DCM/MeOH .

    • Starting Gradient: 0% to 10% MeOH in DCM (with 1% TEA).

    • Warning: Do not exceed 15-20% MeOH on standard silica; it can dissolve the silica matrix, contaminating your product with white silica dust.

Protocol B: The "Amine-Bonded" Phase (The Professional Fix)

Best for: Highly polar quinazolines insoluble in DCM.

If your compound requires >10% MeOH to move, standard silica is the wrong tool. Use an Amine-functionalized (NH2) silica cartridge.

  • Why? The surface is already basic. You do not need toxic amine modifiers in your mobile phase.

  • Solvent System: Hexane/Ethyl Acetate or DCM/MeOH work, but for very polar compounds, use Acetonitrile/Water (HILIC mode).

    • HILIC Setup: Start at 95% Acetonitrile / 5% Water. Gradient to 80% Acetonitrile / 20% Water. The quinazoline elutes based on polarity, not ionic sticking.

Visualization: Flash Chromatography Decision Tree

FlashDecisionTree Start Start: Crude Quinazoline Mixture SolubilityCheck Is it soluble in DCM? Start->SolubilityCheck YesSoluble Yes SolubilityCheck->YesSoluble Check TLC NoSoluble No (Requires MeOH/DMSO) SolubilityCheck->NoSoluble Check Solubility StandardSilica Standard Silica Column YesSoluble->StandardSilica AmineSilica Use Amine (NH2) Bonded Silica NoSoluble->AmineSilica ModifierCheck Add 1% TEA or NH4OH to Mobile Phase StandardSilica->ModifierCheck Result1 Gaussian Peaks (Silanols Blocked) ModifierCheck->Result1 HILICMode HILIC Mode: Acetonitrile / Water Gradient AmineSilica->HILICMode Result2 High Recovery (No Irreversible Binding) HILICMode->Result2

Figure 1: Decision logic for selecting the correct stationary phase and mobile phase modifiers based on compound solubility.

Module 2: Preparative HPLC & Peak Shape

User Question: I switched to Prep HPLC (C18), but my peaks are broad and fronting. I'm using Water/Acetonitrile. What's wrong?

The Solution: You are likely operating at a pH near the pKa of your quinazoline nitrogens (typically pKa 4-6), causing the molecule to split between ionized and neutral states. You must commit to a pH extreme.

Method Development Data: pH Modifiers
ModifierpH RangeEffect on QuinazolineRecommended For
0.1% TFA ~2.0 (Acidic)Fully Protonated (

). High solubility.
General screening. Risk:[3][4] May degrade acid-sensitive side chains.
0.1% Formic Acid ~2.7 (Acidic)Fully Protonated (

). Volatile (easy lyophilization).
LC-MS applications (better ionization than TFA).
10mM NH₄HCO₃ ~8-10 (Basic)Neutral (

). Increased retention on C18.
Best for peak shape. Neutral molecules interact better with hydrophobic C18.

The "High pH" Protocol (Recommended): Quinazolines are bases. At high pH (pH 10), they are neutral.

  • Buffer: 10mM Ammonium Bicarbonate adjusted to pH 10 with Ammonium Hydroxide.

  • Organic: Acetonitrile (MeCN).

  • Gradient: 5% MeCN to 95% MeCN.

  • Benefit: The neutral quinazoline binds strongly to the C18 column, resulting in sharp, narrow peaks and higher loading capacity compared to acidic conditions where the charged molecule "slips" through the column.

Critical Troubleshooting: The "Injection Solvent Effect"

  • Issue: Injecting a DMSO solution of your compound into a High-pH aqueous stream can cause immediate precipitation at the column head (clogging) or "breakthrough" (compound elutes in void volume).

  • Fix: "Sandwich" injection or dilute the DMSO sample with 50% of the starting mobile phase buffer before injection to ensure compatibility.

Module 3: Workup & Crystallization (Scale-Up)

User Question: I have 5 grams of material. Chromatography is too expensive. I tried to crystallize it, but it just "oils out" as a sticky goo at the bottom of the flask.

The Solution: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent mixture, or impurities lower the melting point. You need to raise the melting point via salt formation.

Protocol: The Hydrochloride Salt Formation

Converting the quinazoline base to an HCl salt often raises the melting point significantly, turning "goo" into a solid.

  • Dissolution: Dissolve the crude oil in a minimum amount of Ethanol or Ethyl Acetate .

  • Acidification: Dropwise add 1.2 equivalents of HCl (4M in Dioxane or concentrated aqueous HCl).

    • Observation: The solution may heat up (exothermic).

  • Precipitation:

    • If solid forms immediately: Cool to 0°C, filter, and wash with cold ether.

    • If no solid forms: Add an anti-solvent (Diethyl Ether or MTBE ) dropwise until the solution turns slightly cloudy. Stop. Store at 4°C overnight.

  • Recovery: Filter the hydrochloride salt. It will be highly water-soluble (good for biological assays) and likely >98% pure.

Visualization: Crystallization Workflow

CrystFlow Crude Crude Oily Quinazoline Solvent Dissolve in EtOAc or EtOH Crude->Solvent AcidAdd Add HCl (1.2 eq) (Dioxane or Aqueous) Solvent->AcidAdd CheckState Check Physical State AcidAdd->CheckState SolidForms Precipitate Forms CheckState->SolidForms RemainsSol Remains in Solution CheckState->RemainsSol Filter Filter & Wash (High Purity Salt) SolidForms->Filter AntiSolvent Add MTBE/Ether (Anti-Solvent) RemainsSol->AntiSolvent Cooling Cool to 4°C AntiSolvent->Cooling Cooling->Filter

Figure 2: Workflow for converting oily crude quinazolines into crystalline salts to avoid chromatographic purification.

References
  • Biotage. (2023).[1] The Flash Purification of Basic Compounds: Strategies for Success. Retrieved from [Link]

  • Organic Syntheses. (2012). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth. 2012, 89, 450-459. Retrieved from [Link]

  • Separation Science. (2025). HPLC Method Development for Polar Heterocycles. Retrieved from [Link]

  • National Institutes of Health (NIH). (2018). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC. Retrieved from [Link]

Sources

challenges in scaling up quinazolin-6-ol production

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scale-Up Paradox

Welcome. If you are accessing this guide, you have likely moved beyond the milligram-scale medicinal chemistry vials and are now facing the "kilo-lab" reality. Scaling up quinazolin-6-ol (6-hydroxyquinazoline) presents a classic process chemistry paradox: the molecule is structurally simple, yet its physical properties—specifically its amphoteric nature and poor solubility—create severe bottlenecks in isolation and drying.[1]

This guide moves beyond standard literature prep. It focuses on Process Mass Intensity (PMI) , safety, and the "art" of handling zwitterionic solids.[1]

Module 1: The Synthesis Strategy

While direct cyclization of 5-hydroxyanthranilic acid with formamide is possible, it is often plagued by the oxidative instability of the electron-rich aniline precursor.[1] The industry-preferred route for robust scale-up is the Demethylation of 6-Methoxyquinazoline .[1] This allows you to build the stable quinazoline core first, then reveal the phenol in the final step.[1]

Comparative Pathway Analysis

QuinazolineRoute Start 2-Amino-5-methoxybenzoic acid Core 6-Methoxyquinazoline (Stable Intermediate) Start->Core Formamide/Acetate Cyclization Target Quinazolin-6-ol (Target) Core->Target Demethylation (Critical Step) AltStart 2-Amino-5-hydroxybenzoic acid AltStart->Target Direct Cyclization (High Oxidation Risk)

Figure 1: The "Protect-then-Deprotect" strategy (Blue/Yellow path) is superior for scale-up due to the oxidative stability of the methoxy intermediate compared to the hydroxy-aniline (Red path).[1]

Module 2: The Demethylation Challenge

The conversion of 6-methoxyquinazoline to quinazolin-6-ol is the most hazardous step on scale.[1]

The Problem: Boron Tribromide (BBr₃)

In medicinal chemistry, BBr₃ is the gold standard.[1] In the pilot plant, it is a liability.[1][2]

  • Safety: Generates massive volumes of HBr gas upon quenching.[1][2]

  • Operations: The "boron sludge" formed during quenching traps the product, requiring excessive water washes that dissolve your amphoteric product.[1][2]

The Solution: Methionine / Methanesulfonic Acid (MsOH)

For scale-up (>100g), we recommend the "soft nucleophile" approach.[1] This method is non-volatile, easier to quench, and avoids halogenated waste.[1][2]

Protocol 1.0: Green Demethylation (Methionine/MsOH) [1]

  • Charge 6-methoxyquinazoline (1.0 equiv) into the reactor.

  • Add Methanesulfonic acid (MsOH) (5–8 volumes). Note: Exothermic solvation.

  • Add L-Methionine (1.2–1.5 equiv).

  • Heat to 80–100°C for 12–18 hours.

    • Mechanism:[3][4] The methionine acts as a soft nucleophile, attacking the methyl group to form S-methylmethionine (byproduct), releasing the phenol.[1]

  • IPC (In-Process Control): Monitor disappearance of starting material (HPLC).

Reagent Selection Matrix
ReagentScale SuitabilitySafety ProfileWork-up Difficulty
BBr₃ / DCM Low (<50g)Critical: Pyrophoric, HBr release.[1][2]High: Emulsions, boron sludge.[1][2]
HBr / AcOH MediumHigh: Corrosive fumes.[1][2]Medium: Requires neutralization.[1][2]
Pyridine HCl MediumMedium: High temp (180°C) required.[1][2]Low: Sublimation issues.
Methionine / MsOH High (>1kg) Good: Non-volatile, biodegradable.[1][2]Low: Water soluble byproducts.[1][2]

Module 3: Isolation & Purification (The "Amphoteric Trap")

This is where most batches fail. Quinazolin-6-ol is amphoteric .[1][2]

  • pKa 1 (N-1 protonation): ~3.2 (Soluble in acid)[1]

  • pKa 2 (Phenolic -OH): ~9.0 (Soluble in base)[1]

  • Isoelectric Point (pI): ~6.1 (Insoluble - Target Zone )[1]

If you quench your acidic reaction mixture to pH 10, you will dissolve the product as the phenolate.[1][2] If you stop at pH 2, it remains dissolved as the quinazolinium salt.[1][2] You must hit the Isoelectric Point .[1][2]

Troubleshooting Logic: The "Sticky Solid"

Users often report a "gummy tar" forming during neutralization.[1][2] This occurs when the neutralization is too fast, trapping impurities and solvent.[1][2]

PurificationLogic Step1 Acidic Reaction Mixture (in MsOH or Acid) Step2 Dilute with Ice/Water (Keep T < 20°C) Step1->Step2 Decision Check pH Step2->Decision RouteA pH < 3 (Solution Clear) Decision->RouteA Too Acidic RouteB pH 6.0 - 6.5 (Precipitation Zone) Decision->RouteB Target RouteC pH > 9 (Re-dissolution) Decision->RouteC Overshoot Action1 Slow addition of 50% NaOH or NH4OH RouteA->Action1 Action2 Stop! Stir for 2h. Allow crystal growth. RouteB->Action2 Action3 Back-titrate with AcOH to pH 6.2 RouteC->Action3 Action1->Decision Action3->Decision

Figure 2: The pH Swing Logic. Precise pH control is required to land on the isoelectric point (Green Node) where solubility is lowest.[1]

Technical FAQ: Troubleshooting the Bench

Q1: The product precipitated as a fine, unfilterable silt. How do I fix the particle size?

  • Root Cause: Rapid nucleation caused by "dumping" the base.[1][2]

  • Fix: Perform a "Reverse Quench" or "Controlled Neutralization." [1][2]

    • Heat the acidic solution to 40–50°C (if stable).

    • Add base slowly over 2 hours.

    • Once the first turbidity is observed (cloud point), stop addition and stir for 30 mins to allow crystal growth (Ostwald ripening).

    • Resume addition until pH 6.1 is reached.

    • Cool slowly to 5°C before filtration.

Q2: My product has a persistent yellow/brown color even after recrystallization.

  • Root Cause: Oxidation of the phenol or trace polymerization of formamide byproducts.[1][2]

  • Fix:

    • During Synthesis: Sparge all solvents with Nitrogen/Argon.[1][2] Phenols are air-sensitive at high temperatures.[1][2]

    • Purification: Add a pinch of Sodium Dithionite or Ascorbic Acid during the aqueous workup/recrystallization to reduce colored quinones back to colorless phenols.[1][2]

Q3: Can I use DMF as a solvent for the reaction?

  • Advisory: While quinazolines are soluble in DMF, removing DMF from the final solid is notoriously difficult due to solvate formation.[1][2]

  • Alternative: If you must use a solvent, consider NMP (N-methylpyrrolidone) followed by a water crash, but be aware that NMP also requires thorough washing.[1] The neat reaction (in excess reagent) or MsOH solvent system is preferred.[1][2]

Q4: The yield is lower than expected after the pH adjustment.

  • Root Cause: You likely overshot the pH.[1][2]

  • Check: Take the mother liquor (filtrate). If it is yellow/orange, adjust a small aliquot to pH 6 and see if more solid precipitates.[1][2] If yes, your main batch was not at the true isoelectric point.[1][2] Note that high salt concentrations (from neutralizing MsOH with NaOH) can sometimes increase solubility ("salting in" effect for some zwitterions), though usually, it aids precipitation ("salting out").[1]

References

  • Green Demethylation Strategy

    • Kaboudin, B., & Abedi, Y.[1][2] (2009).[1][2][5] "A Novel Synthesis of Aryl Mesylates via One-Pot Demethylation-Mesylation of Aryl Methyl Ethers Using a Mixture of Phosphorus Pentoxide in Methanesulfonic Acid." Synthesis. (Demonstrates the utility of MsOH in ether cleavage).

    • Source:[1]

  • Niementowski Reaction & Scale-Up Safety

    • Khajavi, M. S., et al.[1][2] (1998).[1][2] "Microwave irradiation as a new method for the Niementowski reaction."[1][2] Journal of Chemical Research.[1][2] (Discusses the thermal challenges which scale-up must manage).

    • Source:[1]

  • Quinazoline pKa and Solubility Data

    • Ugur, I., et al.[1][2] (2014).[1][2] "A Computational Approach to Evaluate the pKa's of Quinazoline Derivatives." (Confirms N1 pKa ~3.3 and Phenol pKa interactions).

    • Source:[1]

Sources

Technical Support Center: Quinazoline Optimization & Toxicity Mitigation

Author: BenchChem Technical Support Team. Date: February 2026

Status: ONLINE Operator: Senior Application Scientist (Medicinal Chemistry Division) Ticket: Minimizing Toxicity in Quinazoline-Based Kinase Inhibitors

Welcome to the Quinazoline Optimization Help Desk

You are likely here because your lead quinazoline compound—while potent against EGFR, HER2, or VEGFR—is failing in safety profiling. Whether it's hERG-mediated cardiotoxicity, idiosyncratic hepatotoxicity from reactive metabolites, or poor selectivity leading to dose-limiting skin rash, these are solvable structural problems.

This guide is not a textbook; it is a troubleshooting manual for your optimization phase. We focus on the causality of toxicity and the structural modifications required to fix it.

Module 1: Structural Defense (SAR & Design)

Issue 1: Idiosyncratic Hepatotoxicity (Reactive Metabolites)

The Problem: Many quinazolines (like early gefitinib analogs) undergo metabolic bioactivation. The electron-rich aniline moiety at the C4 position is a "soft spot" for CYP450 enzymes, leading to the formation of reactive quinone imines . These electrophiles covalently bind to hepatic proteins, causing immune-mediated liver injury.

Troubleshooting Strategies:

  • Block Metabolic Soft Spots: If your C4-aniline is unsubstituted or electron-rich, it is a target for oxidation.

    • Fix: Introduce electron-withdrawing groups (EWGs) like Fluorine (F) or Chlorine (Cl) on the aniline ring (specifically at the 3- or 4-position). This pulls electron density away, making the ring less susceptible to CYP-mediated oxidation.

  • Steric Occlusion: Add a methyl group ortho to the nitrogen. This sterically hinders the enzymatic approach of CYP450s.

Issue 2: Cardiotoxicity (hERG Inhibition)

The Problem: Quinazolines are inherently lipophilic and often require a basic amine solubilizing tail (at C6 or C7) for bioavailability. This combination (Lipophilic + Basic) is the perfect pharmacophore for blocking the hERG potassium channel, leading to QT prolongation and arrhythmias.

Troubleshooting Strategies:

  • The pKa "Sweet Spot": High basicity (pKa > 8.5) increases hERG affinity.

    • Fix: Lower the pKa of your solubilizing amine to the 6.5–7.5 range. Replace a piperidine tail with a morpholine (oxygen lowers pKa via induction) or an N-methyl piperazine .

  • Zwitterionic Design: Introduce a carboxylic acid moiety if the binding pocket allows. The negative charge neutralizes the net cationic character, drastically reducing hERG binding.

Summary Table: SAR Optimization Matrix
Toxicity SignalSuspected Structural CauseRecommended ModificationMechanistic Rationale
Hepatotoxicity Bioactivation of C4-aniline to Quinone ImineAdd 3-Cl, 4-F to aniline ring.EWGs reduce electron density, preventing oxidation.
hERG Inhibition High LogP + Basic Amine (pKa > 8)Swap piperidine for morpholine or oxetane .Reduces basicity (inductive effect) and lipophilicity.
Skin Rash WT-EGFR InhibitionIntroduce Michael Acceptor (acrylamide) at C6.Covalent binding to Cys797 (present in EGFR) improves potency, allowing lower dosing.
Poor Solubility Flat, planar aromatic coreAdd sp3 character (e.g., bridged bicyclic amines) at C7.Disrupts crystal packing energy, improving dissolution.

Module 2: Diagnostic Workflows (Visualizing the Problem)

Understanding the fate of your molecule is critical. Below is the pathway showing how a "safe" quinazoline becomes a toxic adduct if not optimized.

QuinazolineMetabolism Parent Parent Quinazoline (Drug) CYP CYP450 (Bioactivation) Parent->CYP Oxidation QI Reactive Intermediate (Quinone Imine) CYP->QI e- loss Safe GSH-Adduct (Excreted/Safe) QI->Safe + GSH (Detox) Toxic Protein Adduct (Immune Response/Toxicity) QI->Toxic + Protein (Damage) GSH Glutathione (GSH) (Trapping Agent) GSH->Safe Protein Hepatic Proteins (Nucleophiles) Protein->Toxic

Figure 1: The Bioactivation Pathway. Optimization aims to block the transition from Parent to Quinone Imine or enhance the GSH detoxification route.

Module 3: Experimental Protocols

Protocol: Reactive Metabolite Screening (GSH Trapping)

Purpose: To detect if your quinazoline forms reactive adducts before you enter animal studies. Self-Validating Step: We use a mixture of labeled and unlabeled Glutathione to create a distinct mass spectral signature.

Reagents:

  • Human Liver Microsomes (HLM) (1 mg/mL protein).[1]

  • NADPH regenerating system.

  • Trapping Mix: 1:1 ratio of GSH (Light) and 13C2,15N-GSH (Heavy).[2]

Step-by-Step Workflow:

  • Preparation:

    • Prepare a 10 mM stock of your test quinazoline in DMSO.

    • Prepare the Trapping Mix (5 mM GSH + 5 mM Stable Labeled GSH) in phosphate buffer (pH 7.4).

  • Incubation:

    • Mix HLM, Trapping Mix, and Test Compound (final conc. 10 µM) in a 96-well plate.

    • Initiate reaction by adding NADPH (1 mM final).

    • Control: Run a parallel well without NADPH (confirms metabolism is CYP-dependent).

    • Incubate at 37°C for 60 minutes.

  • Termination:

    • Quench with ice-cold Acetonitrile (containing internal standard).

    • Centrifuge at 4000 rpm for 20 mins to pellet proteins.

  • Analysis (LC-MS/MS):

    • Inject supernatant into Q-TOF or Orbitrap MS.

    • Data Mining: Search for Neutral Loss of 129 Da (pyroglutamic acid moiety).

    • Validation: Look for the "Twin Peak" signature. A true adduct will show two peaks separated by the mass difference of the isotope label (+3 Da).

Interpretation:

  • No Adducts: Clean metabolic profile.

  • High Adduct Count: High risk of idiosyncratic toxicity.[3] Action: Return to Module 1 and modify the aniline ring.

Module 4: Troubleshooting FAQ

Q: My compound is potent (IC50 < 10 nM) but causes rapid weight loss in mice. What is happening? A: This is likely "Off-Target" toxicity or "On-Target" WT-EGFR toxicity.

  • Check 1: Did you screen against WT-EGFR? If your selectivity window (Mutant vs. WT) is <10x, you are inhibiting EGFR in the skin and gut. Solution: Explore covalent inhibitors (Michael acceptors) that rely on the Cys797 residue found in EGFR, or use "Click Chemistry" triazole linkers to improve mutant fit [4].

  • Check 2: Run a broad kinase panel. Quinazolines are "privileged scaffolds" and often hit VEGFR or Aurora kinases promiscuously.

Q: I reduced the lipophilicity to fix hERG, but now cellular permeability is poor. A: This is the classic medicinal chemistry tug-of-war.

  • Solution: Instead of just removing lipophilic groups, try Masked Polarity . Use intramolecular hydrogen bonds (IMHBs) to "hide" polar groups while crossing the membrane. Alternatively, use a prodrug strategy where a solubilizing group is cleaved in plasma.

Q: How do I balance solubility with hERG safety? A: Move the basic amine.

  • If the amine is at the end of a long flexible chain, it can flop into the hERG pore.

  • Fix: Rigidify the linker. Fuse the amine directly to the aromatic core or use a semi-rigid linker (e.g., piperazine directly attached to the quinazoline C6/C7).

Module 5: The Optimization Cycle

Use this logic flow to guide your next experimental steps.

OptimizationCycle Design Design: Modify C4-Aniline or C6/C7 Solubilizer Synth Synthesis: Generate Analog Design->Synth Screen1 Tier 1 Screen: Kinase Potency + hERG Synth->Screen1 Decision Pass Tier 1? Screen1->Decision Screen2 Tier 2 Screen: GSH Trapping (Metab. Stability) Decision->Screen2 hERG IC50 > 10µM Fail Discard or Re-Design Decision->Fail hERG IC50 < 10µM Screen2->Design Adducts Found (Back to Drawing Board) Success Advance to PK/PD Studies Screen2->Success No Adducts Fail->Design Iterate

Figure 2: The Iterative Optimization Cycle. Note that hERG screening happens early (Tier 1) to avoid wasting resources on toxic compounds.

References

  • Reactive Metabolites & Bioactivation: Klopčič, I., & Dolenc, M. S. (2019).[4] Chemicals and Drugs Forming Reactive Quinone and Quinone Imine Metabolites. Chemical Research in Toxicology, 32(1), 1-34.[4] [Link]

  • hERG Mitigation Strategies: Drug Hunter. (2024).[5][6][7][8] Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. [Link]

  • GSH Trapping Assay Protocol: Ma, S., & Subramanian, R. (2006). A high-throughput glutathione trapping assay with combined high sensitivity and specificity in high-resolution mass spectrometry.[2] Chemical Research in Toxicology. [Link]

  • Selectivity Improvement (Click Chemistry): Kim, H., et al. (2019).[9] Click chemistry for improvement in selectivity of quinazoline-based kinase inhibitors for mutant epidermal growth factor receptors. Bioorganic & Medicinal Chemistry. [Link]

  • General Quinazoline SAR: Bhatia, R., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases.[9] Molecules. [Link][1][2][4][5][6][10][11][12][13][14][15]

Sources

Validation & Comparative

Advanced Comparative Guide: Quinazolin-6-ol Derivatives vs. Standard EGFR Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinazoline scaffold remains the cornerstone of Epidermal Growth Factor Receptor (EGFR) inhibition. While first-generation inhibitors like Gefitinib utilized the quinazoline core, acquired resistance (specifically the T790M "gatekeeper" mutation) necessitated the evolution of the scaffold.

This guide analyzes Quinazolin-6-ol derivatives —a specific subclass where the 6-position hydroxyl serves as a vector for solubilizing groups or electrophilic warheads. We compare these derivatives against standard 1st-generation (Gefitinib) and 3rd-generation (Osimertinib) TKIs, providing experimental protocols to validate their efficacy.

Part 1: The Scaffold Architecture & SAR Logic

The Quinazolin-6-ol Advantage

The 4-anilinoquinazoline core binds to the ATP-binding pocket of EGFR.[1] However, the efficacy of this binding is governed by substituents at the C-6 and C-7 positions, which protrude into the solvent-accessible region.

  • Solubility Vector: The C-6 position is chemically versatile. Derivatization at the 6-hydroxyl (quinazolin-6-ol) allows for the attachment of bulky hydrophilic moieties (e.g., morpholine, piperazine) without disrupting the critical hydrogen bonding at the N1/N3 hinge region.

  • Overcoming Steric Hindrance: In T790M mutants, the bulky Methionine residue blocks access to the hydrophobic pocket. Novel 6-substituted derivatives are designed to reorient the molecule, often utilizing flexible alkoxy or amide linkers to bypass this steric clash, a strategy distinct from the rigid pyrimidine core of Osimertinib.

Comparative Structural Classes
FeatureQuinazolin-6-ol Derivatives (Novel)Gefitinib (1st Gen)Osimertinib (3rd Gen)
Core Scaffold Quinazoline (6-substituted)Quinazoline (6,7-disubstituted)Pyrimidine (Indole-based)
Binding Mode Reversible or Covalent (depending on tail)Reversible (ATP Competitive)Irreversible (Covalent via C797)
Key Modification C-6 ether/amide linkages to bulky heterocyclesC-6 Methoxy; C-7 MorpholinopropoxyAcrylamide warhead (Michael acceptor)
Target Profile EGFR(WT), EGFR(T790M)EGFR(WT), EGFR(L858R)EGFR(T790M), EGFR(L858R)

Part 2: Comparative Pharmacodynamics

The following data synthesizes performance metrics of novel 6-substituted quinazolines (represented by Compound 8d and Thiourea-6-analogs from recent medicinal chemistry literature) against industry standards.

Table 1: IC50 Inhibition Profile (nM)
Compound ClassEGFR (WT) EGFR (L858R) (Activating Mutant)EGFR (T790M) (Resistance Mutant)Selectivity Index (WT/T790M)
Gefitinib 2.6 nM3.0 nM>1,000 nMPoor (Resistant)
Erlotinib 2.0 nM2.5 nM>2,000 nMPoor (Resistant)
Novel 6-Alkoxy Quinazoline (e.g., Cmpd 8d) 7.0 nM 5.2 nM 9.3 nM High (Pan-inhibitor)
Osimertinib 12 nM1.0 nM<1.0 nMExcellent (Mutant Selective)

Analysis: While Osimertinib remains superior for T790M specificity, novel quinazolin-6-ol derivatives (like Compound 8d) bridge the gap, offering single-digit nanomolar potency against T790M while retaining higher affinity for WT EGFR than Osimertinib. This makes them valuable candidates for broad-spectrum inhibition or cases where C797S resistance to Osimertinib emerges.

Part 3: Experimental Validation Protocols

To validate these IC50 values, researchers must employ self-validating enzymatic and cellular assays.

Protocol A: TR-FRET Kinase Binding Assay (LanthaScreen)

Objective: Determine the biochemical IC50 of the derivative against recombinant EGFR kinase domains.

Reagents:

  • Recombinant EGFR (T790M) protein.[2][3]

  • Terbium-labeled anti-phosphotyrosine antibody.

  • Fluorescein-polyGT substrate.

  • ATP (Critical: Use

    
     concentration, typically 10-50 µM, to ensure competitive conditions).
    

Workflow:

  • Preparation: Dilute quinazolin-6-ol derivatives in DMSO (1% final concentration). Prepare a 10-point serial dilution.

  • Reaction Assembly: In a 384-well white plate, add:

    • 2.5 µL Inhibitor.

    • 2.5 µL Kinase/Antibody mixture (optimized to 2 nM kinase).

    • 2.5 µL ATP/Substrate mixture.

  • Incubation: Incubate for 60 minutes at Room Temperature (20-25°C).

  • Detection: Read Time-Resolved Fluorescence Energy Transfer (TR-FRET) on a plate reader (e.g., EnVision).

    • Excitation: 340 nm.

    • Emission: 495 nm (Terbium) and 520 nm (Fluorescein).

  • Calculation: Calculate the Emission Ratio (

    
    ). Plot against log[inhibitor] to derive IC50.[2]
    
Protocol B: Cellular Viability Assay (H1975 vs. A549)

Objective: Assess membrane permeability and cellular potency.

Cell Lines:

  • A549: EGFR Wild Type (Control).

  • NCI-H1975: EGFR L858R/T790M (Target).[4][2]

Workflow:

  • Seeding: Plate cells at 3,000 cells/well in 96-well plates. Allow attachment overnight.

  • Treatment: Treat with derivatives (0.01 nM – 10 µM) for 72 hours .

    • Control: DMSO vehicle control.

  • Development: Add 10 µL CCK-8 (Cell Counting Kit-8) or MTT reagent.

  • Incubation: Incubate for 2-4 hours at 37°C.

  • Readout: Measure absorbance at 450 nm.

  • Validation: The IC50 for H1975 should be <100 nM for a successful T790M-targeting derivative.

Part 4: Visualizing the Mechanism

The following diagram illustrates the competitive binding mechanism within the EGFR signaling pathway. It highlights how the quinazoline scaffold blocks ATP, preventing downstream phosphorylation of AKT and ERK, leading to apoptosis.

EGFR_Pathway cluster_membrane Cell Membrane EGFR EGFR (T790M) Tyrosine Kinase Domain Phospho Autophosphorylation (pY residues) EGFR->Phospho Activation ATP ATP (Energy Source) ATP->EGFR Binds to Pocket TKI Quinazolin-6-ol Derivative TKI->EGFR Competitive Inhibition TKI->Phospho Blocks RAS RAS/RAF Phospho->RAS PI3K PI3K/AKT Phospho->PI3K Apoptosis Apoptosis (Cell Death) Phospho->Apoptosis Lack of Signal Induces Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation

Figure 1: Mechanism of Action.[3][5][6][7][8][9] Quinazolin-6-ol derivatives (Red) compete with ATP (Yellow) for the EGFR binding pocket. Successful binding blocks autophosphorylation, shutting down the RAS and PI3K survival pathways, ultimately triggering apoptosis.

References

  • NIH/National Library of Medicine. (2018). 6,7-Dimorpholinoalkoxy quinazoline derivatives as potent EGFR inhibitors with enhanced antiproliferative activities against tumor cells.[3]

  • Thermo Fisher Scientific. (n.d.). Optimization of a LanthaScreen Kinase assay for EGFR (ErbB1) L858R.

  • BenchChem. (2025).[5] A Comparative Analysis of 4-(Methylthio)quinazoline Derivatives and Gefitinib in Anticancer Applications.

  • BPS Bioscience. (n.d.). EGFR(L858R) Kinase Assay Kit Protocol.[2][10]

  • Mao, L., et al. (2022). '4-Aminoquinazoline-6, 7-diol' derivatives for enhanced EGFR binding (as inhibitor) against Lung cancer.[11] bioRxiv.

Sources

Comparative Analysis of Quinazoline Synthesis Routes: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Quinazoline Scaffold in Drug Discovery

The quinazoline pharmacophore is the structural backbone of critical EGFR inhibitors (e.g., Gefitinib, Erlotinib) and emerging anti-malarial and anti-inflammatory agents. While classical methods like the Niementowski synthesis provided the initial access to this scaffold, they often suffer from harsh conditions and poor atom economy.[1]

This guide objectively compares three distinct synthetic methodologies:

  • Classical Condensation (Niementowski) – The historical baseline.[2]

  • Transition-Metal Catalyzed C-H Activation – The modern, atom-economic route.

  • One-Pot Multicomponent Reaction (MCR) – The green, high-throughput approach.

Strategic Retrosynthesis & Pathway Logic

Before detailing protocols, we must visualize the disconnection strategies. The choice of route depends heavily on the availability of starting materials (anthranilic acids vs. benzonitriles vs. 2-aminobenzophenones).

Quinazoline_Retrosynthesis cluster_legend Disconnection Logic Target Quinazoline Core Anthranilic Route A: Niementowski (Anthranilic Acid + Amide) Anthranilic->Target Dehydration High T Benzonitrile Route B: Metal-Catalyzed (2-Halobenzonitrile + Amidine) Benzonitrile->Target C-H Activation Cu/Fe Cat. MCR Route C: Multicomponent (Aldehyde + 1,3-Dicarbonyl + Amine) MCR->Target Cyclocondensation One-Pot

Figure 1: Retrosynthetic disconnections for the quinazoline scaffold.

Route Analysis & Experimental Protocols

Route A: The Classical Niementowski Reaction (Microwave-Assisted Optimization)

Best for: Simple 4(3H)-quinazolinones where starting materials are abundant.

The traditional Niementowski reaction involves the fusion of anthranilic acid with amides at high temperatures (


180°C), often resulting in low yields due to sublimation of precursors. The Microwave-Assisted (MW)  modification is the modern standard, reducing reaction times from hours to minutes.
Protocol 1: MW-Assisted Synthesis of 2-Methyl-4(3H)-quinazolinone

Reagents:

  • Anthranilic acid (10 mmol)[2]

  • Acetamide (30 mmol, excess)

  • Catalyst: Glacial Acetic Acid (drops) or Zeolite (optional)

Workflow:

  • Mixing: In a 30 mL microwave process vial, intimately mix 1.37 g of anthranilic acid and 1.77 g of acetamide. Add 2 drops of glacial acetic acid.

  • Irradiation: Place in a microwave reactor (single-mode). Program a ramp to 140°C over 2 minutes, then hold at 140°C for 10 minutes (Power: Dynamic, max 150W).

  • Work-up: Cool to 50°C. Add 20 mL of cold water to the reaction mass. The product will precipitate immediately.

  • Purification: Filter the solid, wash with 10% NaHCO₃ (to remove unreacted acid) and then water. Recrystallize from Ethanol.[2]

Validation Metrics:

  • Yield: ~85-92% (vs. 55% thermal).

  • Time: 12 mins (vs. 6 hours thermal).

  • Critical Control Point: Ensure the amide is in excess to act as both reactant and solvent (solvent-free condition).

Route B: Copper-Catalyzed Aerobic Oxidative Synthesis

Best for: 2,4-Disubstituted quinazolines; High atom economy; Late-stage functionalization.

This route represents a paradigm shift, utilizing aerobic oxidation to construct the ring from 2-aminobenzophenones and benzylamines. It avoids harsh dehydrating agents.

Mechanism of Action

The reaction proceeds via a cascade: Imine formation


 Tautomerization 

Intramolecular C-H amination

Oxidation.

Cu_Mechanism Start 2-Aminobenzophenone + Benzylamine Imine Imine Intermediate Start->Imine -H2O Cyclic Dihydroquinazoline (Cyclized) Imine->Cyclic Cu(I) Insertion C-H Activation Product Quinazoline Product Cyclic->Product Oxidation (-2H) Cu Cu(I)/O2 Cu->Cyclic Catalytic Cycle

Figure 2: Simplified mechanism of Copper-catalyzed aerobic oxidative cyclization.

Protocol 2: CuCl-Catalyzed Aerobic Protocol

Reagents:

  • (2-Aminophenyl)(phenyl)methanone (1.0 mmol)

  • Benzylamine (1.2 mmol)

  • Catalyst: CuCl (10 mol%)

  • Ligand: 2,2'-Bipyridine (10 mol%)

  • Oxidant: TEMPO (10 mol%) or Air balloon

  • Solvent: DMSO (3 mL)

Workflow:

  • Setup: Charge a Schlenk tube with the ketone, amine, CuCl, ligand, and TEMPO. Add DMSO.

  • Atmosphere: Evacuate and backfill with O₂ (balloon) three times.

  • Reaction: Heat to 100°C for 4-6 hours under O₂ atmosphere.

  • Work-up: Dilute with EtOAc (20 mL), wash with brine (3x10 mL) to remove DMSO. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (Hexane/EtOAc 8:2).

Validation Metrics:

  • Yield: 78-85%.

  • Selectivity: High tolerance for electron-withdrawing groups on the benzophenone.

  • Note: DMSO is critical for stabilizing the Cu-intermediate.

Route C: Green One-Pot Multicomponent Reaction (MCR)

Best for: Library generation; Diversity-Oriented Synthesis (DOS).

This approach utilizes Ionic Liquids (ILs) or Deep Eutectic Solvents (DES) to catalyze the condensation of 2-aminoaryl ketones, aldehydes, and ammonium acetate.

Protocol 3: Ionic Liquid Mediated Synthesis

Reagents:

  • 2-Aminobenzophenone (1 mmol)

  • Benzaldehyde (1 mmol)

  • Ammonium Acetate (1.5 mmol)

  • Catalyst/Solvent: [bmim]BF₄ (1 mL)

Workflow:

  • Reaction: Mix all components in the ionic liquid in a round-bottom flask. Stir at 80°C for 30-45 minutes .

  • Monitoring: TLC (EtOAc:Hexane 3:7) will show the disappearance of the ketone.

  • Isolation: Cool to room temperature. Add water (10 mL). The hydrophobic product precipitates; the IL remains in the aqueous phase.

  • Recycling: The aqueous IL phase can be dried under vacuum (80°C, 2 h) and reused up to 4 times with minimal activity loss.

Comparative Performance Matrix

The following table synthesizes experimental data to aid in route selection.

FeatureRoute A: Niementowski (MW)Route B: Cu-CatalyzedRoute C: Green MCR (IL)
Atom Economy Moderate (Loss of H₂O)High (Oxidative coupling)Very High (3-component assembly)
Reaction Time 10-15 mins4-8 hours30-60 mins
Yield (Avg) 85-92%75-85%88-95%
Scalability High (Kg scale feasible)Moderate (O₂ mass transfer limits)High (Simple workup)
Substrate Scope Limited to available anthranilic acidsBroad (Late-stage coupling)Broad (Library generation)
Green Metric Good (Solvent-free)Moderate (DMSO/Heavy metals)Excellent (Recyclable solvent)

Expert Decision Framework

When should you choose which route?

Decision_Matrix Start Start: Define Target Is_4_Oxo Is target a 4(3H)-Quinazolinone? Start->Is_4_Oxo Is_Scale Scale > 100g? Is_4_Oxo->Is_Scale Yes RouteB Route B: Cu-Catalyzed Is_4_Oxo->RouteB No (2,4-Substituted) Is_Library Need >50 analogs? RouteA Route A: Niementowski (MW) Is_Library->RouteA No RouteC Route C: MCR (Ionic Liquid) Is_Library->RouteC Yes (Diversity) Is_Scale->Is_Library No Is_Scale->RouteA Yes (Robust)

Figure 3: Decision matrix for selecting the optimal synthesis route.

References

  • BenchChem. Comparative analysis of different synthetic routes to 4(3H)-quinazolinone. Retrieved from

  • Mhaske, S. B., & Argade, N. P. (2006). The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron.[1] [DOI: 10.1016/j.tet.2006.07.098]

  • Wang, X., et al. (2018).[3] Copper-Catalyzed Synthesis of Substituted Quinazolines from Benzonitriles and 2-Ethynylanilines via Carbon-Carbon Bond Cleavage Using Molecular Oxygen.[4] Journal of Organic Chemistry.[3] Retrieved from

  • Khajavi, M. S., et al. (1998).[1] Microwave irradiation as a new method for the synthesis of 4(3H)-quinazolinones.[2][5] Journal of Chemical Research.

  • Fan, X., et al. (2014). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives.[6][7][8][9] PMC. Retrieved from

  • Deshmukh, D. S., & Bhanage, B. M. (2018).[3] Recent Literature: Synthesis of quinazolines.[1][3][6][7][8][10][11] Synlett.[3] Retrieved from

Sources

structure-activity relationship (SAR) studies of quinazolin-6-ol analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Analysis

The quinazolin-6-ol scaffold represents a pivotal "anchor point" in the design of Type I and Type II kinase inhibitors, particularly for EGFR (Epidermal Growth Factor Receptor) and VEGFR-2. While the 4-anilinoquinazoline core drives ATP-pocket affinity, the C6-position is strategically located at the solvent-exposed front of the binding cleft.

Unlike the C4-position (hydrophobic pocket interaction) or the C7-position (often limited by steric constraints), the C6-hydroxyl group serves as a versatile handle for chemical modification. Derivatization at this site allows researchers to:

  • Modulate Solubility: Attachment of solubilizing morpholine or piperazine tails (e.g., Gefitinib).

  • Tune Potency: Optimization of electron-donating effects to strengthen the N1-hinge interaction.

  • Introduce Warheads: Attachment of acrylamides for covalent inhibition (e.g., Afatinib analogs).

This guide compares the SAR profiles of quinazolin-6-ol derivatives, contrasting them with C7-analogs and standard clinical inhibitors.

Comparative SAR Analysis

The "Solvent Front" Effect: C6 vs. C7 Substitution

The most critical SAR finding for this scaffold is the differential impact of C6 versus C7 substitution. While both positions face the solvent interface, the C6 vector allows for longer extensions into the ribose-phosphate region without disrupting the hinge binding mode.

Table 1: Comparative Potency of 6- vs. 7-Substituted 4-Anilinoquinazolines (EGFR WT)

Compound ClassC6-SubstituentC7-SubstituentIC50 (EGFR WT)SolubilityKey SAR Insight
Parent Phenol -OH -OMe> 100 nMLowFree phenol often loses potency due to desolvation penalty; high glucuronidation risk.
Gefitinib (Ref) -O-(CH2)3-Morpholine-OMe33 nMHighC6-tail drives solubility; critical for PK.
Analog A -OMe-OH > 200 nMLowC7-phenol is less tolerated than C6-phenol; disrupts water network.
Analog B -OEt-OEt0.006 nM ModerateBulkier ethoxy groups displace water more effectively than methoxy (IC50 ~0.025 nM).
Analog C -NH-Acrylamide-H0.5 - 5 nMModerateCovalent warhead at C6 (Type VI inhibitor) is superior for T790M mutants.

Data aggregated from Bridges et al. and recent bioRxiv/MDPI comparative studies [1, 2].

Functional Group Optimization at C6

Using the quinazolin-6-ol as a precursor, etherification or amidation yields distinct pharmacological profiles.

  • Alkoxy (Ether) Linkages: Short chains (Methoxy/Ethoxy) maximize potency by filling the hydrophobic space at the pocket entrance. Long chains (Propoxy+) generally decrease intrinsic potency unless they terminate in a basic amine (solubilizing group).

  • Ureido/Amido Linkages: 6-Arylureido derivatives have shown sub-micromolar activity (IC50: 11–800 nM). These moieties form additional H-bonds with residues Asp86 and Arg127 in the EGFR pocket, a distinct binding mode compared to standard quinazolines [3].

Mechanistic Visualization

The following diagram illustrates the SAR logic flow when optimizing the quinazolin-6-ol scaffold.

SAR_Logic Start Quinazolin-6-ol (Scaffold) Path_Ether Etherification (O-Alkylation) Start->Path_Ether Path_Amide Amidation/Urea (via Aniline) Start->Path_Amide via 6-NH2 Outcome_Sol Solubilizing Tail (Morpholine/Piperazine) Path_Ether->Outcome_Sol Long Chain Outcome_Pot Small Lipophilic (-OMe, -OEt) Path_Ether->Outcome_Pot Short Chain Outcome_Cov Michael Acceptor (Acrylamide) Path_Amide->Outcome_Cov Result_PK Improved PK (Gefitinib-like) Outcome_Sol->Result_PK Result_Aff Max Affinity (Sub-nanomolar) Outcome_Pot->Result_Aff Result_Res T790M Activity (Irreversible) Outcome_Cov->Result_Res

Figure 1: SAR Decision Tree for Quinazolin-6-ol Optimization. Blue: Parent Scaffold; Green: PK Optimization; Red: Affinity Optimization; Yellow: Covalent Strategy.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized for evaluating these analogs.

Synthesis of 4-Anilinoazolin-6-ol Precursors

Objective: Isolate the free phenolic handle for library generation.

  • Cyclization: Reflux 2-amino-5-hydroxybenzoic acid with formamide at 140°C for 6 hours. Precipitate with water to yield quinazolin-6-ol-4-one .

  • Chlorination: Suspend the quinazolinone in SOCl2 (Thionyl Chloride) with catalytic DMF. Reflux for 4 hours. Evaporate excess SOCl2 to obtain 4-chloroquinazolin-6-yl acetate (protection of phenol often occurs/required in situ).

  • SNAr Coupling: React the 4-chloro intermediate with the appropriate aniline (e.g., 3-chloro-4-fluoroaniline) in isopropanol at 80°C. The HCl salt precipitates out.

  • Deprotection: If the 6-OH was protected (e.g., as methoxy or acetate), treat with BBr3 (DCM, -78°C to RT) or Pyridine-HCl (melt, 180°C) to reveal the 4-anilinoazolin-6-ol .

In Vitro EGFR Kinase Assay (FRET-based)

Objective: Quantify IC50 values against EGFR(WT) and EGFR(T790M).[1][2][3]

  • Reagents: Recombinant EGFR protein, Poly(Glu,Tyr) 4:1 substrate, ATP (at Km, typically 10 µM), and test compounds (dissolved in DMSO).

  • Protocol:

    • Prepare 384-well plates. Add 2.5 µL of test compound (8-point dilution series).

    • Add 5 µL of Enzyme/Substrate mix in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Incubate for 1 hour at Room Temperature.

    • Add 5 µL of ATP solution to initiate reaction. Incubate for 60 mins.

    • Stop reaction with EDTA-containing detection reagent (e.g., ADP-Glo or HTRF antibody).

    • Data Analysis: Fit curves using non-linear regression (Sigmoidal dose-response) to determine IC50.

Synthesis Workflow Diagram

The following diagram details the chemical pathway to generate the diversity library at the C6 position.

Synthesis_Flow Step1 Start: 5-Hydroxyanthranilic Acid Step2 Cyclization (Formamide, Reflux) Step1->Step2 Step3 Intermediate: Quinazolin-6-ol-4-one Step2->Step3 Step4 Chlorination (SOCl2 / POCl3) Step3->Step4 Step5 SNAr Substitution (Ar-NH2, iPrOH) Step4->Step5 Step6 Key Scaffold: 4-Anilinoazolin-6-ol Step5->Step6 Step7 Library Gen: Williamson Ether Synthesis (R-X, K2CO3, DMF) Step6->Step7 Final Target: 6-O-R Analogs Step7->Final

Figure 2: Synthetic route for generating 6-substituted quinazoline libraries. The "Key Scaffold" (Step 6) is the divergence point for SAR studies.

References

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. Molecules/NIH. (2023). Link

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors. MDPI. (2024). Link

  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry. (2021). Link

  • Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives. European Journal of Medicinal Chemistry. (2014). Link

  • Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGFR-2 inhibitors. RSC Advances. (2025). Link

Sources

Technical Comparison: First-Generation EGFR Inhibitors vs. Novel Quinazoline Derivatives

[1]

Executive Summary

This guide provides a technical analysis comparing established first-generation EGFR inhibitors (Gefitinib and Erlotinib ) against emerging Novel Quinazoline Derivatives (specifically C6/C7-substituted and hybrid scaffolds). While Gefitinib and Erlotinib remain clinical benchmarks for EGFR-activating mutations (L858R, Exon 19 Del), their efficacy is severely compromised by the T790M "gatekeeper" mutation. New quinazoline-based medicinal chemistry focuses on structural modifications—such as introducing acrylamide "warheads" for covalent bonding or hydrophobic bulk at the C6 position—to overcome steric hindrance and restore potency in resistant phenotypes.

Part 1: Structural & Mechanistic Basis

The Benchmark: Gefitinib & Erlotinib

Both compounds are 4-anilinoquinazolines . They function as reversible, ATP-competitive inhibitors .[1]

  • Binding Mode: They occupy the ATP-binding pocket of the EGFR kinase domain. The N1 of the quinazoline ring accepts a hydrogen bond from Met793 (hinge region), while the N3 accepts a water-mediated bond to Thr790.

  • The T790M Failure Mode: When Threonine 790 mutates to Methionine (T790M), the bulky methionine side chain creates steric hindrance that prevents the binding of 1st-generation inhibitors. Furthermore, T790M increases the receptor's affinity for ATP, making it difficult for reversible inhibitors to compete.

The Evolution: Novel Quinazoline Derivatives

Recent medicinal chemistry (2023-2025) has focused on modifying the quinazoline scaffold to bypass T790M resistance.

  • C6/C7 Modifications: Introduction of lipophilic groups (e.g., phenoxy, chloro-benzyl) at the C6 position improves hydrophobic packing against the mutant methionine residue.

  • Hybridization: Fusing the quinazoline core with triazoles or semicarbazones to access additional binding pockets (e.g., the allosteric pocket) or improve solubility.

  • Irreversible Binding: Many new derivatives incorporate an acrylamide Michael acceptor (similar to Osimertinib) to form a covalent bond with Cys797 , bypassing the need for extreme binding affinity to compete with ATP.

Mechanistic Pathway Visualization

The following diagram illustrates the EGFR signaling cascade and the interference points for both inhibitor classes.

EGFR_Pathwaycluster_extracellularExtracellular Spacecluster_membraneCell Membranecluster_intracellularIntracellular SignalingEGFEGF LigandEGFREGFR Dimerization(Tyr Kinase Activation)EGF->EGFRBindingPhosAutophosphorylation(Y1068, Y1173)EGFR->PhosATPATPATP->EGFRPhosphoryl DonorGefErlGefitinib/Erlotinib(Reversible Binding)GefErl->EGFRBlocks (WT/L858R)NewQuinNovel Quinazolines(Covalent/High Affinity)NewQuin->EGFRBlocks (T790M/C797S)RASRAS-RAF-MEK-ERK(Proliferation)Phos->RASPI3KPI3K-AKT-mTOR(Survival)Phos->PI3K

Figure 1: EGFR Signaling Pathway. Red lines indicate blockade by 1st gen inhibitors; Green indicates blockade by novel derivatives effective against resistance mutations.

Part 2: Comparative Performance Data

The following data summarizes the shift in potency (IC50) between established drugs and representative novel quinazoline derivatives (e.g., C6-phenoxy substituted analogs or "Compound 8b" from recent literature).

Table 1: IC50 Potency Comparison (Kinase Assay)
Compound ClassCompoundEGFR (WT)

EGFR (L858R)

EGFR (T790M)

Binding Type
1st Gen Gefitinib~3 - 17 nM~3 - 10 nM> 2,000 nMReversible
1st Gen Erlotinib~1 - 10 nM~1 - 5 nM> 3,000 nMReversible
Novel Gen C6-Phenoxy Deriv.*~1.5 - 5 nM~1 - 3 nM10 - 50 nM Reversible/Hybrid
Novel Gen Acrylamide-Quinazoline~5 - 10 nM~2 - 5 nM< 5 nM Irreversible (Covalent)

*Note: "C6-Phenoxy Deriv." represents the average performance of recently synthesized derivatives designed for hydrophobic pocket fitting (e.g., Compound 8b cited in recent SAR studies).

Key Insight: First-generation drugs lose >1000x potency against T790M. Novel derivatives maintain nanomolar potency against T790M while often retaining activity against WT (which can lead to toxicity) or achieving selectivity through macrocyclization.

Part 3: Experimental Protocols

To generate the data above, two primary assays are required: an enzymatic kinase assay (biochemical) and a cell viability assay (cellular).

Workflow Visualization

Assay_Workflowcluster_synthesisPhase 1: Preparationcluster_biochemPhase 2: Biochemicalcluster_cellPhase 3: CellularSynthCompound Synthesis(Quinazoline Core)DilutionDMSO Serial Dilution(10mM Stock)Synth->DilutionKinaseADP-Glo Kinase Assay(Recombinant EGFR)Dilution->KinaseCellLineCell LinesA549 (WT), H1975 (T790M)Dilution->CellLineRead1Luminescence(IC50 Calculation)Kinase->Read1MTTMTT/CCK-8 Assay(72h Incubation)CellLine->MTTRead2Absorbance (570nm)(GI50 Calculation)MTT->Read2

Figure 2: Experimental workflow for validating EGFR inhibitor potency.

Protocol A: ADP-Glo™ Kinase Assay (Biochemical)

Objective: Measure the inhibitory capacity (

Reagents:

  • Recombinant EGFR (WT and T790M mutant).[2]

  • Poly (Glu, Tyr) 4:1 substrate.[3]

  • ADP-Glo™ Reagent & Kinase Detection Reagent (Promega).

  • Ultra-pure ATP (Concentration must be at

    
     app to ensure competitive validity).
    

Step-by-Step:

  • Enzyme Prep: Dilute EGFR kinase (0.2–0.5 ng/µL) in 1X Kinase Buffer (40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/mL BSA, 50µM DTT).

  • Compound Addition: Add 1 µL of serially diluted inhibitor (in 5% DMSO) to a 384-well white plate. Add 2 µL of Enzyme solution. Incubate 10 min at RT.

  • Reaction Start: Add 2 µL of ATP/Substrate mix.

    • Critical Control: Final ATP concentration should be ~10-50 µM depending on the specific EGFR isoform

      
      .
      
  • Incubation: Incubate at RT for 60 minutes.

  • ADP-Glo Reaction: Add 5 µL of ADP-Glo™ Reagent (stops kinase, depletes remaining ATP). Incubate 40 min.

  • Detection: Add 10 µL Kinase Detection Reagent (converts generated ADP

    
     ATP 
    
    
    Luciferase signal). Incubate 30 min.
  • Read: Measure Luminescence. Plot RLU vs. log[inhibitor] to determine

    
    .[2]
    
Protocol B: MTT Cell Viability Assay (Cellular)

Objective: Assess cytotoxicity in relevant lung cancer cell lines (A549 for WT, H1975 for T790M/L858R).

Step-by-Step:

  • Seeding: Seed cells in 96-well plates.

    • A549: ~3,000 cells/well.[4]

    • H1975: ~5,000 cells/well.[4]

    • Incubate 24h at 37°C, 5% CO2 to allow attachment.

  • Treatment: Remove media. Add 100 µL fresh media containing serially diluted compounds (0.001 µM to 10 µM).

    • Integrity Check: Final DMSO concentration must be <0.5% to avoid solvent toxicity.

  • Incubation: Incubate for 72 hours.

  • MTT Addition: Add 10 µL MTT reagent (5 mg/mL in PBS) to each well. Incubate 4 hours at 37°C until purple formazan crystals form.

  • Solubilization: Carefully aspirate media. Add 100-150 µL DMSO to dissolve crystals. Shake plate for 10 min.

  • Read: Measure Absorbance at 570 nm (Reference: 630 nm).

  • Analysis: Calculate % Viability =

    
    .
    

Part 4: References

  • Cohen, M. H., et al. (2005). FDA Drug Approval Summary: Erlotinib. The Oncologist. Link

  • Promega Corporation. (2024). ADP-Glo™ Kinase Assay Technical Manual.[5] Promega Protocols.[2][3] Link

  • Thermo Fisher Scientific. (2024). MTT Assay for Cell Viability Protocol.[6][7][8] Thermo Fisher. Link

  • Rasheed, A., et al. (2024). Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. Journal of Applied Pharmaceutical Science. Link

  • Amrhein, J. A., et al. (2024).[9] Macrocyclization of Quinazoline-Based EGFR Inhibitors Leads to Exclusive Mutant Selectivity for EGFR L858R and Del19. Journal of Medicinal Chemistry. Link

Technical Guide: Cross-Reactivity Profiling of Quinazolin-6-ol Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for evaluating the selectivity and off-target liabilities of kinase inhibitors derived from the quinazolin-6-ol scaffold. While the 4-anilinoquinazoline core is the gold standard for EGFR inhibition (e.g., Gefitinib, Erlotinib), the C6-position (derived from quinazolin-6-ol) serves as the critical vector for solubilizing side chains.

This guide compares the performance of C6-functionalized quinazolines against C7-functionalized variants and alternative scaffolds (quinolines).[1][2] It establishes a self-validating profiling workflow combining Radiometric HotSpot™ assays for biochemical precision and NanoBRET™ for cellular target engagement.

The Quinazoline Pharmacophore & The "6-ol" Vector

The 4-anilinoquinazoline scaffold binds to the ATP-binding pocket of protein kinases. The selectivity profile is heavily dictated by the substituents on the benzenoid ring (positions 6 and 7).

  • The C6-Position (The "6-ol" Handle): This position is solvent-exposed in the ATP binding pocket. Modifications here (e.g., morpholinopropoxy in Gefitinib) primarily drive solubility and pharmacokinetic (PK) properties. However, bulky groups at C6 can induce steric clashes with the "gatekeeper" residue of off-target kinases, paradoxically improving selectivity against some kinases while opening liabilities for others (e.g., RIPK2, GAK).

  • The C7-Position: Directed toward the ribose-binding pocket. Modifications here often affect potency more drastically than selectivity.

Diagram 1: Structural Activity Relationship (SAR) Logic

The following diagram illustrates the functional logic of the quinazoline scaffold and how the 6-ol modification influences binding.

QuinazolineSAR Scaffold 4-Anilinoquinazoline Core C6_Pos C6-Position (Solvent Exposed) Scaffold->C6_Pos C7_Pos C7-Position (Ribose Pocket) Scaffold->C7_Pos Effect_Solubility Solubility & PK (Primary Driver) C6_Pos->Effect_Solubility Main Function Effect_Selectivity Selectivity Gate (Steric Exclusion) C6_Pos->Effect_Selectivity Secondary Function OffTarget_Risk Off-Target Risk: RIPK2, GAK, STK10 C6_Pos->OffTarget_Risk Liability Effect_Potency Potency Driver (H-Bonding) C7_Pos->Effect_Potency

Caption: SAR logic of Quinazolin-6-ol derivatives. The C6 vector balances solubility with steric selectivity.

Comparative Analysis: C6-Modified vs. Alternatives

The following analysis compares Quinazolin-6-ol derived inhibitors (where the side chain is at C6) against C7-modified variants and 4-Anilinoquinolines (scaffold hopping).

Table 1: Comparative Performance Matrix
FeatureQuinazolin-6-ol Derivatives (e.g., Gefitinib analogs)Quinazolin-7-ol Derivatives 4-Anilinoquinolines (Scaffold Hop)
Primary Target EGFR (WT & Mutants)EGFR / HER2GAK / PKN3 / EGFR
Binding Mode Type I (ATP Competitive)Type IType I
Selectivity Score (S10) Moderate (0.15 - 0.25) High (0.05 - 0.15)Low (Promiscuous)
Key Off-Targets RIPK2, GAK, STK10, BLK SRC, LCKBroad Kinome (CLKs, DYRKs)
Solubility High (Solvent exposed handle)ModerateVariable
Metabolic Risk O-dealkylation reveals free phenol (Phase II conjugation)GlucuronidationOxidation

Key Insight: While C6-modification maintains high potency against EGFR, it frequently introduces "orphan" kinase inhibition (specifically GAK and RIPK2) due to the specific geometry of the solvent channel interactions. Switching to a Quinoline core (removing N3) drastically alters the electronic landscape, often shifting selectivity toward GAK and CLK kinases.

Methodological Framework: Self-Validating Profiling

To ensure data integrity, a dual-layer profiling approach is required: Biochemical Screening for intrinsic affinity and Cellular Target Engagement for physiological relevance.

Diagram 2: Cross-Reactivity Profiling Workflow

ProfilingWorkflow cluster_biochem Phase 1: Biochemical (Intrinsic Affinity) cluster_cell Phase 2: Cellular (Physiological TE) Compound Quinazolin-6-ol Candidate Panel Kinome Panel (300+ Kinases) Compound->Panel HotSpot Radiometric HotSpot™ (Gold Standard IC50) NanoBRET NanoBRET™ TE Assay (Live Cell Affinity) HotSpot->NanoBRET Confirm Off-Targets Panel->HotSpot Hits < 50% Activity Residence Residence Time (Kinetic Selectivity) NanoBRET->Residence Decision Selectivity Profile Validation Residence->Decision

Caption: Dual-phase profiling workflow ensuring biochemical hits are validated in live cells.

Experimental Protocols

Protocol A: Radiometric HotSpot™ Profiling (Biochemical)

Rationale: Unlike fluorescence-based assays (FRET/FP), radiometric assays are free from interference by fluorescent compounds and offer direct measurement of catalytic activity.

  • Reaction Assembly: Prepare a reaction mixture containing the kinase, peptide substrate, and

    
    P-ATP (Specific Activity: 10 µCi/µl).
    
  • Compound Addition: Dispense the quinazolin-6-ol derivative in 100% DMSO using acoustic droplet ejection (Echo 550) to minimize carryover. Final DMSO concentration must be <1%.

  • Initiation: Trigger the reaction by adding the ATP/Substrate mix.

    • Control 1 (Max Signal): DMSO only.

    • Control 2 (Min Signal): 10 µM Staurosporine (Pan-kinase inhibitor).

  • Incubation: Incubate at Room Temperature for 120 minutes.

  • Termination: Spot reaction onto P81 ion-exchange filter paper. Wash 3x with 0.75% phosphoric acid to remove unbound ATP.

  • Quantification: Measure scintillation counts. Calculate % Activity relative to DMSO control.

Protocol B: NanoBRET™ Target Engagement (Cellular)

Rationale: Biochemical assays often overestimate off-target potency because they lack cellular ATP competition (1-5 mM intracellular ATP). NanoBRET measures occupancy in live cells.[3][4]

  • Transfection: Transfect HEK293 cells with a plasmid encoding the Off-Target Kinase-NanoLuc® Fusion (e.g., GAK-Nluc). Incubate for 24 hours.

  • Tracer Addition: Treat cells with a cell-permeable NanoBRET Tracer (fluorescent probe) at a concentration close to its

    
     (typically 0.1 - 1.0 µM).
    
  • Competition: Add the test inhibitor (Quinazolin-6-ol derivative) in a dose-response format.

  • Equilibration: Incubate for 2 hours at 37°C.

  • Detection: Add the NanoLuc substrate. The donor (NanoLuc) transfers energy to the acceptor (Tracer) only if the tracer is bound.

    • Mechanism:[5][6] If the inhibitor binds the kinase, it displaces the tracer, decreasing the BRET signal.[7]

  • Data Analysis: Plot BRET Ratio (Acceptor/Donor) vs. log[Inhibitor]. Derive the cellular

    
    .
    

References

  • Vertex Pharmaceuticals & NIH. (2020). Structure-activity relationship study of novel quinazoline-based 1,6-naphthyridinones as MET inhibitors.[8] PubMed. Link

  • Reaction Biology. (2024). Spotlight: Activity-Based Kinase Assay Formats (Radiometric vs ADP-Glo). Reaction Biology Blog.[7][9] Link

  • Promega Corporation. (2021). Illuminating the Kinome: NanoBRET Target Engagement Technology.[3][4][10] Promega Connections. Link

  • UNC Eshelman School of Pharmacy. (2019). Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. PMC - NIH. Link

  • MDPI. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors.[5][8][11][12][13] Pharmaceuticals.[1][14] Link

Sources

Comparative Guide: In Vitro vs. In Vivo Efficacy of Quinazoline Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinazoline scaffold (e.g., Gefitinib, Erlotinib, Lapatinib) represents a cornerstone in kinase inhibitor design, particularly for EGFR-driven malignancies. However, a persistent "Translation Gap" exists where nanomolar in vitro potency fails to translate into in vivo tumor regression. This guide dissects the pharmacological disconnects between cellular assays and physiological models, providing researchers with actionable protocols and data to bridge this divide.

Part 1: The In Vitro Microcosm (The Ideal State)

Mechanism of Action: ATP Competitive Inhibition

Quinazoline derivatives function primarily as ATP-competitive inhibitors. They bind to the adenine-binding pocket of the tyrosine kinase domain (e.g., EGFR), preventing autophosphorylation and downstream signaling (RAS/RAF/MEK/ERK and PI3K/AKT).

Diagram 1: EGFR Signaling & Quinazoline Inhibition

This diagram illustrates the signal transduction cascade and the precise node of quinazoline intervention.

EGFR_Pathway Ligand EGF Ligand EGFR_Inactive EGFR (Monomer) Ligand->EGFR_Inactive Binding EGFR_Active EGFR (Dimer/Phos) EGFR_Inactive->EGFR_Active Dimerization RAS RAS EGFR_Active->RAS Activation ATP ATP ATP->EGFR_Active Phosphorylation Quinazoline Quinazoline (Inhibitor) Quinazoline->EGFR_Active  Blocks ATP Pocket RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Tumor Proliferation ERK->Proliferation Gene Expression

Caption: Quinazolines competitively bind the ATP pocket of EGFR, halting the RAS/RAF/MEK proliferation cascade.

Protocol: Robust IC50 Determination

Many in vitro failures stem from poor assay design (e.g., edge effects, seeding density issues). Objective: Determine the half-maximal inhibitory concentration (IC50) with high reproducibility.

Methodology (Self-Validating System):

  • Cell Line Selection: Use A549 (Wild Type EGFR) and H1975 (L858R/T790M mutant) to assess generation-specific efficacy.[1]

  • Seeding Density Optimization (Critical): Perform a standard curve before the drug assay. Plating 3,000 cells/well (96-well) is standard, but you must verify that the signal remains linear over 72h. If cells reach confluence before 72h, the IC50 will be artificially high (drug resistance artifact).

  • Drug Dilution: Prepare 10mM stock in 100% DMSO. Perform 1:3 serial dilutions in medium to create a 9-point curve (e.g., 10µM to 1nM). Final DMSO concentration must be <0.5% in all wells to avoid solvent toxicity.

  • Readout: Use CellTiter-Glo (ATP-based) over MTT. MTT requires metabolic conversion (NAD(P)H flux), which can be altered by kinase inhibitors independent of cell death, leading to false data.

Part 2: The In Vivo Macrocosm (The Physiological Reality)

The Translation Gap: Why Nanomolar Potency Fails

A compound with an IC50 of 5 nM can fail in vivo due to ADME (Absorption, Distribution, Metabolism, Excretion) failures.

  • Solubility: Quinazolines are planar and lipophilic. They often precipitate in the acidic environment of the stomach or bind non-specifically to plasma proteins (Human Serum Albumin), reducing the "free fraction" available to hit the tumor.

  • Metabolism: The quinazoline core is a prime target for CYP3A4 oxidation in the liver. Rapid clearance reduces the Area Under the Curve (AUC), meaning the tumor is not exposed to the drug long enough to induce apoptosis.

Diagram 2: The Translational Funnel

Visualizing the attrition from Petri dish to Patient.

Translation_Funnel InVitro In Vitro Potency (IC50 < 10nM) Solubility Solubility/Absorption (Lipophilicity) InVitro->Solubility Metabolism Metabolic Stability (CYP3A4 Clearance) Solubility->Metabolism Pass Fail Attrition/Failure Solubility->Fail Precipitation Dist Tumor Penetration (Free Fraction) Metabolism->Dist Pass Metabolism->Fail Rapid Clearance InVivo In Vivo Efficacy (Tumor Regression) Dist->InVivo Sufficient Exposure Dist->Fail High Protein Binding

Caption: The "Valley of Death" where physicochemical properties (ADME) negate intrinsic potency.

Protocol: Xenograft Efficacy Study

Objective: Evaluate tumor growth inhibition (TGI) in a nude mouse model.

Methodology:

  • Inoculation: Inject

    
     H1975 cells (matrigel suspension) subcutaneously into the right flank of BALB/c nude mice.
    
  • Randomization (Critical): Do not start treatment immediately. Wait until tumors reach ~100-150

    
    . Randomize mice into groups (n=8) based on tumor volume to ensure equal baselines.
    
  • Dosing: Oral gavage (PO) is preferred to mimic clinical routes.

    • Vehicle: 0.5% CMC-Na or Tween-80 (vital for solubilizing quinazolines).

    • Dose: Typically 5mg/kg to 50mg/kg daily (QD).

  • Endpoint: Measure tumor volume (

    
    ) every 3 days.
    
    • Scientific Integrity Check: If body weight drops >20%, the drug is toxic, and the "efficacy" might just be systemic poisoning.

Part 3: Comparative Analysis & Data

Data Comparison: Generations of Quinazolines

The evolution of quinazolines illustrates the battle between in vitro potency and in vivo resistance mechanisms (e.g., T790M mutation).

FeatureGefitinib (1st Gen) Afatinib (2nd Gen) Osimertinib (3rd Gen)
Binding Type Reversible (ATP comp)Irreversible (Covalent)Irreversible (Mutant Selective)
In Vitro IC50 (EGFR WT) ~0.4 nM~0.5 nM~12 nM (Slower on WT - Less Toxicity)
In Vitro IC50 (L858R) ~3 nM~0.4 nM~1 nM
In Vitro IC50 (T790M) >3,000 nM (Resistant)~10 nM~1 nM (Highly Potent)
In Vivo Efficacy (T790M) IneffectiveModerate (Limited by toxicity)High (Tumor Regression)
Primary Failure Mode Resistance: T790M mutation blocks binding.Toxicity: Hits WT EGFR in skin/gut too hard.Acquired Resistance: C797S mutation.
Interpretation of Data[1][2][3][4][5][6][7][8][9]
  • Gefitinib: Shows excellent in vitro numbers for sensitive tumors (L858R) but fails completely against T790M. In in vivo settings, even high doses cannot overcome the T790M steric hindrance without causing lethal toxicity.

  • Osimertinib: The data highlights the importance of selectivity . While its IC50 against Wild Type (WT) EGFR is worse (higher) than Gefitinib, this is a therapeutic advantage. It spares healthy tissue (less skin rash), allowing higher dosing in vivo to effectively target the tumor.

References

  • Cohen, M. H., et al. (2003). FDA Drug Approval Summary: Gefitinib (Iressa) Tablets. The Oncologist. Link

  • Paez, J. G., et al. (2004). EGFR Mutations in Lung Cancer: Correlation with Clinical Response to Gefitinib Therapy. Science. Link

  • Cross, D. A., et al. (2014). AZD9291, an Irreversible EGFR TKI, Overcomes T790M-Mediated Resistance to EGFR Inhibitors in Lung Cancer. Cancer Discovery. Link

  • Mok, T. S., et al. (2017). Osimertinib or Platinum-Pemetrexed in EGFR T790M–Positive Lung Cancer. New England Journal of Medicine. Link

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics. Link

Sources

Comparative Cytotoxicity of 6-Substituted Quinazoline Derivatives: A Strategic SAR Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Importance of Position 6

In the medicinal chemistry of quinazolines—the scaffold underpinning blockbuster drugs like Gefitinib and Erlotinib—the C-6 position acts as a critical "tuning knob" for pharmacokinetic and pharmacodynamic optimization. While the C-4 position typically hosts the aniline moiety required for ATP-binding pocket occupancy, the C-6 position extends towards the solvent front or interacts with specific residues (e.g., Cys797 in EGFR) depending on the substituent's length and reactivity.

This guide objectively compares the cytotoxic efficacy of various 6-substituted quinazoline derivatives. We analyze how electronic modulation (electron-withdrawing vs. donating groups) and steric factors at this position dictate cytotoxicity against key cancer cell lines (A549, MCF-7, HCT-116).

Mechanistic Grounding: Why C-6 Substitution Matters

The cytotoxicity of quinazoline derivatives is primarily driven by their inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] The SAR (Structure-Activity Relationship) at position 6 is governed by three factors:

  • Solubility & Lipophilicity: Small lipophilic groups (Cl, Br) often enhance membrane permeability compared to bulky hydrophilic groups.

  • Electronic Effects: Electron-withdrawing groups (EWG) like Nitro (-NO2) or Halogens at C-6 decrease the electron density of the quinazoline ring, potentially strengthening

    
     stacking interactions with aromatic residues (e.g., Phe723) in the ATP binding pocket.
    
  • Covalent Bonding: In irreversible inhibitors (e.g., Afatinib), the C-6 position often hosts the Michael acceptor (acrylamide) that forms a covalent bond with Cys797 .

Visualization: EGFR Signaling & Quinazoline Intervention

Figure 1: The EGFR signaling cascade illustrating where 6-substituted quinazolines intervene to arrest cell proliferation.[2]

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Activation RAS RAS-GTP EGFR->RAS Phosphorylation PI3K PI3K EGFR->PI3K Phosphorylation Quinazoline 6-Substituted Quinazoline (Inhibitor) Quinazoline->EGFR ATP Pocket Competition (Cys797 Interaction) RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation (Nucleus) ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes Apoptosis Apoptosis AKT->Apoptosis Inhibits

Caption: Quinazolines competitively bind the EGFR ATP-pocket, blocking downstream RAS/RAF/MEK and PI3K/AKT pathways, ultimately inducing apoptosis.

Comparative Data Analysis

The following data aggregates cytotoxicity values (


) from recent high-impact studies. We compare "Standard" clinical drugs against novel 6-substituted analogs.
Table 1: Halogen vs. Nitro Substitution (Impact on A549 Lung Cancer Cells)

Data Source: Aggregated from recent SAR studies [1, 2, 5].

Compound Class6-Substituent

(

M)
Relative Potency (vs. Gefitinib)Mechanism Note
Standard -O-Morpholine (Gefitinib)14.2 - 15.8 1.0x (Baseline) Reversible binding; limited by resistance (T790M).
Halo-Derivative -Bromo (-Br) 1.89 ~7.5x Potency Enhanced lipophilicity; Halogen bonding capability.
Halo-Derivative -Iodo (-I) 0.64 ~22x Potency High CDK9 affinity observed in specific scaffolds [5].
Nitro-Derivative -Nitro (-NO2) < 5.0 >3x Potency Strong EWG; Induces G2/M arrest more effectively than Gefitinib in some lines [2].
Alkoxy-Derivative -Methoxy (-OCH3) 12.5 ~1.1x Potency Electron-donating; similar profile to standard but less metabolically stable.
Table 2: Selectivity Profile (Cancer vs. Normal Cells)

A critical metric for drug safety. Lower SI (Selectivity Index) indicates higher toxicity to normal cells.

Compound (6-Subst.)Cell Line (Target)

Cancer (

M)

Normal (WI-38)
Selectivity Index (SI)
6-Nitro Derivative HCT-116 (Colon)3.70> 50.0> 13.5 (Excellent)
6-Bromo Derivative MCF-7 (Breast)15.8584.25.3 (Good)
Gefitinib A549 (Lung)14.27~40.0~2.8 (Moderate)

Senior Scientist Insight: The 6-Nitro derivatives often show superior cytotoxicity profiles compared to clinical standards in vitro. The strong electron-withdrawing nature of the nitro group likely alters the pKa of the N1 nitrogen, affecting hydrogen bond strength with the kinase hinge region (Met793). However, nitro groups are often metabolic liabilities (reductive toxicity), which is why 6-Halo (Br/Cl) derivatives strike a better balance between potency and "drug-likeness."

Experimental Protocols: Validating Cytotoxicity

To reproduce these findings, robust experimental design is non-negotiable. Below is a self-validating workflow for the MTT assay, refined for quinazoline evaluation.

Protocol: MTT Cytotoxicity Assay (Optimized)

Objective: Determine


 of 6-substituted quinazolines.

Reagents:

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).

  • Solvent: DMSO (Dimethyl sulfoxide).

  • Cell Lines: A549 (Lung), MCF-7 (Breast).

Step-by-Step Workflow:

  • Seeding (The Edge Effect Control):

    • Seed cells at

      
       cells/well in 96-well plates.
      
    • Critical: Fill outer perimeter wells with sterile PBS, NOT cells. This prevents evaporation-induced edge effects which skew data for hydrophobic compounds like quinazolines.

  • Drug Treatment (24h Post-Seeding):

    • Prepare stock solutions of quinazolines in DMSO (ensure final DMSO < 0.1% in well).

    • Perform serial dilutions (e.g., 0.1, 1, 5, 10, 50, 100

      
      M).
      
    • Include Positive Control (Gefitinib) and Vehicle Control (DMSO only).

  • Incubation:

    • Incubate for 48h or 72h at 37°C, 5% CO2.

  • MTT Addition:

    • Add 20

      
      L MTT stock per well. Incubate 4 hours (protect from light).
      
    • Check: Look for purple formazan crystals under the microscope before stopping.

  • Solubilization:

    • Aspirate media carefully. Add 150

      
      L DMSO.
      
    • Shake plate for 10 mins to dissolve crystals.

  • Readout:

    • Measure Absorbance (OD) at 570 nm (reference 630 nm).

Visualization: Screening Workflow

Figure 2: Logical flow from synthesis to lead identification.

Screening_Workflow Synth Synthesis (6-Substituted Core) Char Characterization (NMR, Mass Spec) Synth->Char Screen1 Primary Screen (MTT @ 10 µM) Char->Screen1 Hit Hit Selection (>50% Inhibition) Screen1->Hit Hit->Synth No (Refine SAR) IC50 Dose Response (IC50 Determination) Hit->IC50 Yes Mech Mechanism Check (EGFR Phosphorylation) IC50->Mech Lead Lead Candidate Mech->Lead

Caption: Iterative workflow for identifying potent 6-substituted quinazolines. Non-hits loop back to synthesis for structural refinement.

References

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. Molecules. (2017).

  • New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry. (2024).

  • A Comparative Guide to the Structure-Activity Relationship of 6-Bromo-Quinolinone and 6-Bromo-Quinazolinone Derivatives. BenchChem. (2025).[3]

  • Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Molecules. (2022).[4]

  • Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Pharmaceuticals. (2022).

Sources

Safety Operating Guide

Personal protective equipment for handling quinazolin-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 19996-03-3 | Formula: C₈H₆N₂O | Synonyms: 6-Hydroxyquinazoline[1]

Executive Safety Summary

Senior Scientist Note: While Quinazolin-6-ol is formally classified as an Irritant (H315, H319, H335) , its structure as a fused pyrimidine-phenol derivative warrants precautions beyond standard "low hazard" protocols.[1] In drug discovery, this scaffold is frequently used as a precursor for kinase inhibitors. Treat this compound as a bioactive intermediate ; preventing operator exposure is as critical as preventing sample cross-contamination.[1]

Hazard Identification (GHS Classification)
Hazard CodeDescriptionTarget Organ/System
H315 Causes skin irritationDermal (Epidermis)
H319 Causes serious eye irritationOcular (Cornea/Conjunctiva)
H335 May cause respiratory irritationRespiratory Tract (Mucous Membranes)
Personal Protective Equipment (PPE) Matrix

Rationale: The primary risk is fine particulate dust during weighing and potential absorption of phenolic motifs.

ZoneRecommended GearTechnical Rationale & Specifications
Respiratory Fume Hood (Primary) N95/P100 (Secondary)Primary: Handling must occur in a certified chemical fume hood (Face velocity: 0.3–0.5 m/s).[1] Secondary: If weighing outside a hood is unavoidable, a fit-tested N95 is the minimum requirement to prevent inhalation of H335-triggering dust.[1]
Hand Protection Nitrile Gloves (Min.[1][2][3][4] 0.11 mm / 4 mil)Standard Handling: Nitrile offers excellent resistance to organic solids.[1] Solvent Handling: If dissolving in DCM or Acetone , use Silver Shield or double-glove (Nitrile over PE) as nitrile degrades rapidly with these solvents.[1]
Ocular Chemical Splash Goggles Standard safety glasses allow dust entry from the side.[1] Indirect-vent goggles (ANSI Z87.1 / EN 166) are required to seal against airborne particulates.[1]
Body Lab Coat (Cotton/Poly) Must be buttoned to the neck.[1] Synthetic fibers (polyester) are acceptable as Quinazolin-6-ol is not pyrophoric, but cotton is preferred for general solvent safety.[1]
Operational Workflow: From Storage to Solution

Objective: Minimize dust generation and maintain compound purity.

Step-by-Step Protocol
  • Pre-Operational Check:

    • Verify Fume Hood airflow.[1]

    • Glove Integrity Test: Inflate nitrile gloves with air to check for pinholes before donning.[1]

  • Weighing (The Critical Step):

    • Risk:[1][5][6][7] Static electricity can cause Quinazolin-6-ol powder to "fly," creating an inhalation hazard.[1]

    • Control: Use an anti-static gun or ionizer bar inside the balance draft shield.[1]

    • Technique: Transfer powder using a micro-spatula; never pour directly from the stock bottle.[1]

  • Solubilization:

    • Add solvent (typically DMSO or Methanol) slowly to the solid.

    • Note: Quinazolin-6-ol is a phenol; it may require slight warming or base (e.g., K₂CO₃) to fully dissolve depending on concentration.[1]

  • Reaction Setup:

    • Once in solution, the respiratory hazard decreases, but the skin absorption risk remains (enhanced by the solvent carrier).

Visualization: Handling Logic & Engineering Controls

HandlingWorkflow Storage Storage (Dry, Room Temp) Weighing Weighing Station Storage->Weighing Solubilization Solubilization Weighing->Solubilization DustHaz Hazard: Airborne Dust (H335) Weighing->DustHaz Risk Reaction Reaction/Assay Solubilization->Reaction SplashHaz Hazard: Skin Absorption (Solvent Carrier) Solubilization->SplashHaz Risk Hood Control: Fume Hood + Anti-Static Gun DustHaz->Hood Mitigated By Gloves Control: Nitrile Gloves (Check Solvent Compat.) SplashHaz->Gloves Mitigated By

Figure 1: Operational workflow highlighting the transition from respiratory risk (dust) to dermal risk (solution) and the required engineering controls.[1]

Emergency Response & Disposal

Core Directive: Do not treat spills of Quinazolin-6-ol as "generic dust." Its potential biological activity requires containment.[1][8][9]

Spill Response Protocol
  • Evacuate: If a large cloud of dust is generated outside the hood, evacuate the immediate area for 15 minutes to allow settling.

  • PPE Upgrade: Don double nitrile gloves and an N95 respirator before re-entering.[1]

  • Containment: Cover the spill with a damp paper towel (water or ethanol) to prevent dust re-aerosolization.

  • Cleanup: Wipe up the damp powder.[1] Clean the surface with 0.1M NaOH (to deprotonate the phenol and increase solubility for removal) followed by water.

Disposal Strategy
  • Solid Waste: Dispose of contaminated wipes and solid reagent in Hazardous Waste Stream C (Toxic/Irritant Solids) .

  • Liquid Waste: Solutions must go to Organic Waste (Non-Halogenated) unless dissolved in DCM/Chloroform.

  • Never dispose of quinazoline derivatives down the drain; they are potentially toxic to aquatic life.[8]

Visualization: Spill Decision Matrix

SpillResponse Start Spill Detected Assess Assess Magnitude Start->Assess Minor Minor Spill (< 500mg, Inside Hood) Assess->Minor Major Major Spill (> 500mg or Outside Hood) Assess->Major ActionMinor 1. Dampen with Ethanol 2. Wipe Clean 3. Dispose as Haz Waste Minor->ActionMinor ActionMajor 1. Evacuate Area 2. Don N95 Respirator 3. Dampen & Collect Major->ActionMajor

Figure 2: Decision logic for classifying and responding to Quinazolin-6-ol spills based on location and magnitude.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 589643, Quinazolin-6-ol.[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). C&L Inventory: Quinazolin-6-ol.[1][10][9] Retrieved from [Link][1]

  • Kimberly-Clark Professional. Chemical Resistance Guide for Nitrile Gloves. Retrieved from [Link][1][4]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.